A Comprehensive Technical Guide on 3-Ethoxy-2-Methylacrolein: Structural Dynamics, Physicochemical Properties, and Synthetic Applications
Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in complex synthetic architectures. 3-Ethoxy-2-methylacrolein (CAS: 42588-57-8), also known as 3-etho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins in complex synthetic architectures. 3-Ethoxy-2-methylacrolein (CAS: 42588-57-8), also known as 3-ethoxymethacrolein or 3EMM, is one such compound. Characterized by its unique push-pull electronic configuration, this α,β-unsaturated aldehyde acts as a highly versatile bifunctional electrophile. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic behavior, and field-proven applications in drug development—specifically in the synthesis of macrocyclic ligands and antineoplastic agents.
Structural Architecture and Physicochemical Profiling
Understanding the physical boundaries of a reagent is the first step in mastering its application. 3-Ethoxy-2-methylacrolein consists of a propenal backbone substituted with a methyl group at the α-position and an ethoxy group at the β-position. This specific arrangement yields a molecular weight of 114.14 g/mol [1].
To facilitate rapid reference during assay design and reactor scaling, I have summarized the critical quantitative data into the structured table below.
Table 1: Physicochemical and Structural Properties of 3-Ethoxy-2-methylacrolein
The true value of 3-ethoxy-2-methylacrolein lies in the causality of its reactivity. The molecule operates via a push-pull electronic system. The electron-withdrawing nature of the aldehyde group polarizes the conjugated double bond, rendering the carbonyl carbon (C1) highly electrophilic. Simultaneously, the ethoxy group at the β-carbon (C3) acts as an exceptional latent leaving group.
When exposed to primary amines, the initial nucleophilic attack predictably occurs at the aldehyde to form an imine. Once this Schiff base is established, tautomerization and resonance re-activate the β-carbon. A secondary nucleophilic attack (a Michael-type addition) subsequently displaces the ethoxy group as ethanol. This predictable, dual-site reactivity makes 3EMM an ideal building block for constructing rigid, bridged heterocyclic systems[3].
Synthetic Applications in Drug Development
A. Synthesis of Antifolate Agents (DDATHF)
In oncology drug development, 3EMM is a crucial precursor for synthesizing 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a potent antineoplastic agent. The condensation of 3-ethoxy-2-methylacrolein with cyanothioacetamide affords a pyridinethione intermediate, which is subsequently elaborated into the pyrido[2,3-d]pyrimidine core required to mimic the pteridine ring of folic acid[4].
B. Macrocyclic Ligand Assembly
3EMM is extensively used to synthesize dibenzotetraaza-annulene complexes. By condensing 3EMM with o-phenylenediamine derivatives in the presence of transition metals (Ni, Cu, Co), researchers can isolate highly conjugated, planar macrocycles[3].
Mechanistic pathway of macrocycle formation via 3-ethoxy-2-methylacrolein condensation.
Experimental Methodology: Self-Validating Synthesis of Tetraaza-annulene Macrocycles
Trustworthiness in synthetic chemistry relies on self-validating protocols—workflows where the reaction provides immediate, observable feedback to confirm mechanistic progression. Below is a field-proven protocol for synthesizing a nickel(II) dibenzotetraaza-annulene complex using 3EMM[3].
Step 1: Pre-reaction Assembly
Action: In a 50 mL round-bottom flask, dissolve 4.0 mmol of o-phenylenediamine and 2.0 mmol of[Ni(acetate)₂]·4H₂O in 15 mL of anhydrous N,N-dimethylformamide (DMF).
Self-Validation Checkpoint: The solution will exhibit a pale green color characteristic of octahedral Ni(II) in DMF. Complete dissolution confirms the absence of polymeric impurities.
Step 2: Electrophile Addition
Action: Dropwise, add 4.0 mmol of 3-ethoxy-2-methylacrolein to the stirring mixture at room temperature.
Self-Validation Checkpoint: A slight exothermic shift and a deepening of the solution's color indicate the initiation of the primary imine condensation at the aldehyde carbon.
Step 3: Thermal Cyclization
Action: Elevate the temperature to reflux (approx. 153 °C) and maintain under vigorous stirring for 45 minutes.
Self-Validation Checkpoint: The reaction mixture will transition to a dark, intense red/brown color, signifying the formation of the highly conjugated tetraaza-annulene π-system. TLC (Silica, Hexane/EtOAc 7:3) will show the complete consumption of the UV-active 3EMM spot and the appearance of a baseline, intensely colored spot.
Step 4: Isolation and Purification
Action: Cool the mixture to room temperature. Collect the precipitated solid via vacuum filtration. Wash the filter cake sequentially with three 10 mL portions of cold methanol.
Self-Validation Checkpoint: The filtrate should run clear after the third wash, indicating the successful removal of unreacted DMF and soluble oligomeric byproducts. Yields typically range from 30-40%.
Biological Reactivity and Safety Protocols
While 3EMM is a powerful synthetic tool, its reactivity translates to significant biological hazards. It functions as a malondialdehyde analogue with fatty acid-like properties[5].
In vivo, the electrophilic carbonyl and β-carbon react rapidly with the ε-amino groups of lysine residues in proteins. The causality of its toxicity is direct: the bifunctional nature of 3EMM allows it to bridge two separate lysine residues, forming stable Schiff base adducts that inevitably lead to protein cross-linking and aggregation[5]. This disrupts protein folding, inhibits cellular respiration, and induces severe cytotoxicity.
Biological toxicity cascade of 3-ethoxy-2-methylacrolein via lysine cross-linking.
Handling Requirements: Due to its classification as a flammable liquid (H226) and its harmful nature upon exposure (H302+H312+H332), all manipulations must be performed in a certified fume hood using Type ABEK respirator filters and heavy-duty nitrile gloves[2].
Comprehensive Technical Guide: Physical and Chemical Properties of 3-Ethoxy-2-methylacrolein
Executive Summary In the landscape of modern synthetic chemistry and drug development, functionalized α,β -unsaturated aldehydes serve as critical building blocks. 3-Ethoxy-2-methylacrolein (also known as 3-ethoxy-2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern synthetic chemistry and drug development, functionalized
α,β
-unsaturated aldehydes serve as critical building blocks. 3-Ethoxy-2-methylacrolein (also known as 3-ethoxy-2-methyl-2-propenal or 3-ethoxymethacrolein) is a highly versatile C3 synthon characterized by its unique push-pull electronic system[1]. This whitepaper provides an in-depth analysis of its physical and chemical properties, mechanistic reactivity, and field-proven protocols for its application in synthesizing complex heterocycles and advanced materials, such as Single-Molecule Magnets (SMMs).
Chemical Identity and Structural Dynamics
3-Ethoxy-2-methylacrolein is an organic compound featuring an aldehyde functional group conjugated with a double bond, which is further substituted by an ethoxy group at the
β
-position and a methyl group at the
α
-position[2].
This structural motif creates a "vinylogous ester" system. The oxygen atom of the ethoxy group donates electron density through resonance into the conjugated
π
-system, significantly altering the electrophilicity of the
β
-carbon compared to a standard enone. This dual functionality allows the molecule to act as a highly efficient bis-electrophile, making it an ideal precursor for cycloadditions and the synthesis of pyrimidine and pyridine derivatives[3][4].
Physical and Chemical Properties
Understanding the physical and thermodynamic properties of 3-ethoxy-2-methylacrolein is critical for optimizing reaction conditions, particularly regarding solvent compatibility, thermal stability, and isolation techniques. The quantitative data is summarized in the table below:
The reactivity of 3-ethoxy-2-methylacrolein is dictated by its capacity to undergo nucleophilic addition-elimination reactions. The
β
-ethoxy group acts as an excellent leaving group when attacked by primary amines, hydrazines, or amidines. Following the initial substitution, the adjacent aldehyde group facilitates intramolecular ring closure, driving the formation of stable aromatic heterocycles[3][6]. Furthermore, it is heavily utilized in [4+2] cycloadditions to yield chiral adducts[4] and in non-template syntheses to generate tetra-aza macrocyclic ligands.
Figure 1: Synthetic workflow and reactivity pathways of 3-ethoxy-2-methylacrolein.
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system where each phase confirms the success of the previous one.
Synthesis of 5-Methylpyrimidine Derivatives
5-Methylpyrimidine is a critical intermediate for synthesizing agricultural pesticides and pharmaceutical agents (e.g., N-2-pyridine-5-pyrimidine methylamine)[3]. 3-Ethoxy-2-methylacrolein is preferred over 5-pyrimidine carbaldehyde due to its cost-efficiency and high reactivity[3].
Causality & Mechanism: The reaction begins with the nucleophilic displacement of the ethoxy group by ammonia, forming an enamine intermediate (3-amino-2-methylacrolein). The subsequent addition of methanamide provides the remaining nitrogen and carbon required to close the pyrimidine ring via a dehydrative cyclization.
Step-by-Step Protocol:
Ammoniation: Cool a reaction vessel containing 25% aqueous ammonia to 0–5 °C. Add 3-ethoxy-2-methylacrolein dropwise under vigorous stirring[3].
Intermediate Validation: Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the starting material spot confirms the complete substitution of the ethoxy group, yielding 3-amino-2-methylacrolein.
Cyclization: Add an equimolar amount of methanamide to the reaction mixture and heat to reflux[3].
Extraction & Purification: Cool the mixture, extract with dichloromethane, dry the organic layer over anhydrous MgSO
4
, and concentrate under reduced pressure.
Final Validation: Analyze the crude product via
1
H NMR (CDCl
3
). The presence of a sharp singlet for the methyl group and characteristic downfield aromatic protons confirms the formation of the pyrimidine core.
Assembly of mbpymNO Ligands for Single-Molecule Magnets (SMMs)
In materials science, 3-ethoxy-2-methylacrolein is used to synthesize non-symmetric bis-bidentate bipyrimidine-N-oxide (mbpymNO) ligands. These ligands coordinate with Dysprosium (Dy) to create Dy
2
SMMs, which exhibit quantum tunneling of magnetization and have applications in molecular spintronics[6][7].
Causality & Mechanism: Trifluoroacetic acid (TFA) acts as a catalyst by protonating the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the carboximidamide, followed by the elimination of ethanol and water to yield the highly conjugated pyrimidine-N-oxide system.
Step-by-Step Protocol:
Reagent Mixing: In a round-bottom flask, dissolve 0.018 mol of (E)-N'-hydroxypyrimidine-2-carboximidamide and an equimolar amount of 3-ethoxy-2-methylacrolein in 25 mL of 2-propanol[6][7].
Acid Catalysis: Add an equimolar amount of trifluoroacetic acid (TFA) to the solution[6][7].
Thermal Condensation: Heat the resulting solution at 80 °C under constant stirring for 12 hours[6][7].
Isolation: Allow the mixture to cool to room temperature. The mbpymNO ligand will precipitate as a white powder. Filter the precipitate and wash thoroughly with cold ethanol[6][7].
Drying & Validation: Dry the product under vacuum. Calculate the yield (expected ~76%)[6][7].
Analytical Validation: Conduct
1
H NMR in DMSO-d
6
. The spectrum must show a doublet at
δ
8.99 (2H), singlets at
δ
8.69 (1H) and 8.29 (1H), a triplet at
δ
7.66 (1H), and the characteristic methyl singlet at
δ
2.33 (3H)[6][7]. ESI-MS should confirm the mass [M+H]
+
at m/z 189.08[6][7].
Safety, Handling, and Storage Protocols
Due to its low flash point (96 °F) and reactive aldehyde moiety, 3-ethoxy-2-methylacrolein must be handled with strict adherence to GHS safety standards[1].
Storage: Must be stored at 0–6 °C in a well-ventilated, explosion-proof environment to prevent spontaneous polymerization or degradation[1].
Handling: Use non-sparking tools and take action to prevent static discharges (P242, P243)[1]. Avoid breathing vapors (P261) and conduct all transfers within a certified fume hood[1].
Emergency Response: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with water (P303+P361+P353)[1].
Conclusion
3-Ethoxy-2-methylacrolein is a highly functionalized, structurally dynamic intermediate that bridges the gap between basic organic synthesis and advanced materials engineering. By understanding the causality behind its push-pull reactivity, researchers can leverage this C3 synthon to construct complex heterocycles, chiral adducts, and sophisticated ligands for quantum computing and spintronics. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity results and reproducible synthetic workflows.
References[1] "Buy 3-ETHOXYMETHACROLEIN Industrial Grade / pharmaceutical grade from China Skyrun Industrial Co,,ltd", ECHEMI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuGs42I8681lNKaDhnqqP4Kg8xp8rXttH2UaStq9WiWcOs6Sh0cll20zrV-cFvVNDqREZ3D26QMOdh-qITAwimbfknlIaiHiqtpjTOIt8FM_DLhKFSDL3tMXzam2USAKwBb0IqLuYPMGGXIaqYDNBz2mTCzpx6C7ZR1emkA9AN[2] "CAS 42588-57-8: 3-Ethoxy-2-methyl-2-propenal", CymitQuimica. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbwKjDP6MjIMre1S3suGPItQlZQx_4sxKnUKPlxia1hVTPc5sBW7dAesJMLxlhf3mQegAP4RCjyhAAgbsnrmkz3Jx9BbSRu7CDGs2LE8y1wm3zRHw4IO4z9jcIC6O13oVPQA==[5] "3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198", PubChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHhyJINNT7I8sZOABRrqEf-bNnS9zy7ldQ2dz_Mk150TKr2shxDJ4c4rWoXeq9IX4FSyObdlUxNqMW4D_QFYGkR2DI-ePLrqnijB4ZQ7xTp6_eS3bURHMt9Q1NsmBLJynlUdp2qXq86I_lRNGmRDsoMPKoGd2jk66Djqxp4w==[3] "Preparation method of N-2-pyridine-5-pyrimidine methylamine", PatSnap. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyPb-FbeXbADqmNybkyQkc74y9_VaAg9qAr0JHHNzvTuPmAURekz1k_S_lzbKlPK4UVZhYjJ-Du16KMseX89QWwFo2vECfZn4xp_mDTxPRM1r090S-FHtQg7YeM_kS-sWMmH7gwYJaRA==[7] "Non-template synthesis of new tetra-aza macrocyclic ligands and their cobalt, nickel, and copper complexes...", RSC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTbzc1HrmWzJn-ysGpkFKljuk-t7yhD8NSQL-6w2mzOpE5ichFUEI96EbBhdlzCn4EX5VfusR1g-fYljYqsGRq-lmmxe95aYa68uQzIS1SI1VIxH-B_WOMvqNQIT144gpQAx-qEqxNMcO3qi9u_SC-U2BkY_ucqCtDSKuw==[4] "Synthesis and Cycloaddition Reactions of 1-(Arylthio)-1,3-dienes...", ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaDuMcZm4yCPn7jhmMGGu1QNGlysZla1vtHov6fSdP2kMYaVWuB_Mu5lvJ5txqo62bnFq3DxDK34E1dShAk1oEtqjTsj7ZUohZh_1d_IP---lKZV-FUPZ15u55-2qGu6XKMnw[6] "Designing a Dy2 Single-Molecule Magnet with Two Well-Differentiated Relaxation Processes...", ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2e4EGGdtrv_07UUwuEAZg-PGdfmXwteivjigDLceeUt6G4ZAlItbbP9BNkaYx7T5HXZwQ0w2QW7R2cDSuzxJ-qeevyTTAE-J9GiXpmh7ASQtELXkSeaoloO4NlLqKx3gWa9P1JzJyvDYpucFAWDGl[8] "Designing a Dy2 SMM with two well differentiated relaxation processes by using a non-symmetric bis-bidentate bipyrimidine-N-oxid", Universitat de Barcelona. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-ZUgVQJxl3r1-leCzdZoWXpenZQ9w9w9nuafjfMGdpIcNQc93qC_3Pmfy2Ph_uvuw__nzvbxTiVUK7f26qFtHgtkiP-fVYOlkEmU2l6bFJOPsiiTAEvd2joEaup8PvHZER5MwEF6yJMD4HDeROYWdgSGdjJaL8kGHh9iDnsgbfaHOPqXMe1GV_Q==
Spectroscopic Profiling and Synthetic Utility of 3-Ethoxy-2-methylacrolein: A Comprehensive NMR Guide
Executive Summary & Electronic Architecture In the realm of advanced organic synthesis and drug development, 3-ethoxy-2-methylacrolein (CAS 42588-57-8), also known as 3-ethoxymethacrolein, serves as a highly versatile th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Electronic Architecture
In the realm of advanced organic synthesis and drug development, 3-ethoxy-2-methylacrolein (CAS 42588-57-8), also known as 3-ethoxymethacrolein, serves as a highly versatile three-carbon building block[1]. Functioning as an isoprene cation equivalent, it is a critical precursor in the total synthesis of complex natural products like the antibiotic (5R)-thiolactomycin[2] and various heterocyclic active pharmaceutical ingredients (APIs), including kinase-inhibiting pyrimidines[3].
Mechanistically, the utility of 3-ethoxy-2-methylacrolein stems from its highly polarized "push-pull" diene system. The electron-donating ethoxy group (+M effect) and the electron-withdrawing aldehyde (-M effect) create a highly electrophilic
β
-carbon and a nucleophilic
α
-carbon. This specific electronic architecture dictates both its predictable regioselective reactivity and its distinct Nuclear Magnetic Resonance (NMR) chemical shifts.
High-Resolution NMR Spectroscopic Data
Understanding the causality behind the NMR shifts of 3-ethoxy-2-methylacrolein is essential for reaction monitoring and structural validation. The data below represents the predominant
(E)
-isomer in CDCl
3
based on 4[4] and 1[1].
Table 1:
1
H NMR Chemical Shifts (300 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Causality
1
9.22
Singlet (s)
-
1H (-CHO)
Shielded relative to standard enals (~9.8 ppm) due to +M electron donation from the ethoxy group increasing electron density at the carbonyl.
3
7.04
Quartet (q)
1.15
1H (=CH-O)
Highly deshielded due to direct attachment to the electronegative oxygen and the strong positive polarization of the
β
-carbon.
4
4.19
Quartet (q)
7.10
2H (-OCH
2
-)
Typical sp
3
oxygen-bound methylene, split by the adjacent methyl group.
6
1.67
Doublet (d)
1.15
3H (=C-CH
3
)
Shielded allylic methyl. The
4J
allylic coupling (1.15 Hz) with the
β
-proton confirms the rigid
(E)
-alkene geometry.
5
1.40
Triplet (t)
7.10
3H (-CH
2
CH
3
)
Standard primary aliphatic methyl group.
Table 2:
13
C NMR Chemical Shifts (75 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Electronic Environment / Causality
1
~193.5
C=O
Carbonyl carbon; slightly shielded compared to isolated aldehydes due to extended conjugation.
3
~158.2
=CH-O
β
-carbon; profoundly deshielded by the inductive effect of oxygen and the resonance-driven electron deficiency.
2
~118.5
=C(CH
3
)
α
-carbon; shielded by resonance-induced negative charge accumulation from the ethoxy oxygen.
4
~68.1
-OCH
2
-
Typical chemical shift for an ethoxy methylene carbon.
5
~15.3
-CH
3
(ethyl)
Typical primary aliphatic carbon.
6
~9.2
=C-CH
3
Unusually upfield allylic methyl, reflecting the unique steric and electronic shielding of the trisubstituted double bond.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Standardized NMR Acquisition
Accurate integration and resolution of the 1.15 Hz allylic coupling require strict adherence to acquisition parameters.
Sample Preparation: Dissolve 15–20 mg of 3-ethoxy-2-methylacrolein in 0.6 mL of anhydrous CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Temperature Control: Equilibrate the probe to 298 K to prevent conformational broadening.
1
H Acquisition: Run a standard 1D sequence (zg30) with 16 scans. Crucial: Set the relaxation delay (D1) to
≥2.0
seconds to ensure the aldehyde proton fully relaxes, preventing integration errors.
13
C Acquisition: Run a proton-decoupled sequence (zgpg30) with 512–1024 scans. Crucial: Extend the D1 delay to
≥5.0
seconds. The quaternary
α
-carbon (C2) and the carbonyl carbon (C1) lack attached protons for dipole-dipole relaxation; a short D1 will cause these peaks to artificially vanish into the baseline.
Protocol B: Synthesis of 5-Methylpyrimidine Derivatives
3-ethoxy-2-methylacrolein is a premier reagent for constructing 5-methylpyrimidines via condensation with amidines[3].
Step-by-Step Methodology:
Activation: Suspend the target amidine hydrochloride (1.0 equiv, e.g., 10.0 mmol) in 40 mL of anhydrous methanol.
Base Addition: Add 30% sodium methoxide (NaOMe) in methanol (1.1 equiv, 11.0 mmol). Causality: NaOMe neutralizes the hydrochloride salt, liberating the highly nucleophilic free amidine base.
Electrophilic Addition: Dropwise add 3-ethoxy-2-methylacrolein (1.1 equiv, 11.0 mmol) to the suspension.
Cyclization: Heat the mixture to 50 °C for 18 hours under a nitrogen atmosphere. Causality: The elevated temperature provides the activation energy for the initial aza-Michael addition at the
β
-carbon, followed by the elimination of ethanol and subsequent intramolecular cyclization at the aldehyde.
Workup: Cool to room temperature, concentrate in vacuo, and quench with distilled water. Filter the resulting precipitate and dry under high vacuum.
Self-Validation (NMR Tracking): To validate the reaction's success before purification, take a crude aliquot and acquire a
1
H NMR spectrum. The reaction is deemed complete when the characteristic aldehyde singlet at 9.22 ppm and the
β
-alkene quartet at 7.04 ppm completely disappear. The emergence of a new, highly deshielded aromatic singlet at ~8.50–8.75 ppm confirms the formation of the pyrimidine ring[3].
Synthetic Utility & Pathway Visualization
The structural polarization of 3-ethoxy-2-methylacrolein allows it to act as a linchpin in multiple divergent synthetic pathways, as illustrated below.
Caption: Fig 1. Divergent synthetic pathways of 3-ethoxy-2-methylacrolein in drug development.
References
National Center for Biotechnology Information. "3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198". PubChem.
ChemicalBook. "2-Methyl-3-ethoxyacrolein (42588-57-8) Mass and NMR Spectra". ChemicalBook.
Salvino et al. "A Flexible Route to (5R)-Thiolactomycin, a Naturally Occurring Inhibitor of Fatty Acid Synthesis".
An In-Depth Technical Guide to the Safety and Toxicity Profile of 3-Ethoxy-2-methylacrolein
Introduction: Understanding the Molecule 3-Ethoxy-2-methylacrolein (CAS: 42588-57-8) is an α,β-unsaturated aldehyde. Its structure combines a reactive aldehyde functional group and a carbon-carbon double bond (the acrole...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Molecule
3-Ethoxy-2-methylacrolein (CAS: 42588-57-8) is an α,β-unsaturated aldehyde. Its structure combines a reactive aldehyde functional group and a carbon-carbon double bond (the acrolein moiety), conjugated with an ethoxy group. This specific arrangement of functional groups dictates its chemical reactivity and, consequently, its toxicological profile. As a reactive molecule, it can engage in various biological interactions, including Michael-type additions with nucleophilic biomolecules like glutathione and DNA, which is a primary driver of its toxicity.[1]
This guide provides a comprehensive overview of the available safety data and a detailed toxicological profile of 3-ethoxy-2-methylacrolein. Due to the limited availability of specific experimental data for this compound, this guide employs a scientifically justified "read-across" approach, leveraging extensive data from its parent compound, acrolein, and other structurally related α,β-unsaturated aldehydes. This approach is fundamental in chemical risk assessment for predicting the toxicological endpoints of lesser-studied chemicals.
Part 1: Safety Data Sheet (SDS) and Hazard Classification
The Safety Data Sheet is the primary source of information regarding the immediate hazards of a chemical. For 3-ethoxy-2-methylacrolein, the Globally Harmonized System (GHS) classification indicates significant hazards requiring stringent safety protocols in a research or industrial setting.
GHS Hazard Profile
The substance is classified as hazardous with multiple endpoints of concern.[5]
Hazard Class
Category
Hazard Statement
Flammable Liquids
Category 2
H225: Highly flammable liquid and vapour
Acute Toxicity, Oral
Category 3
H301: Toxic if swallowed
Acute Toxicity, Dermal
Category 3
H311: Toxic in contact with skin
Acute Toxicity, Inhalation
Category 2
H330: Fatal if inhaled
Skin Corrosion/Irritation
Category 1B
H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation
Category 1
H314: Causes severe skin burns and eye damage
Germ Cell Mutagenicity
Category 2
H341: Suspected of causing genetic defects
Aquatic Hazard (Acute)
Category 1
H400: Very toxic to aquatic life
Aquatic Hazard (Chronic)
Category 1
H410: Very toxic to aquatic life with long lasting effects
Source: ECHA REACH Registrations Dossier & Supplier Safety Data Sheets.[5]
Handling and Precautionary Measures
Given the high acute toxicity, corrosivity, and flammability, all work with 3-ethoxy-2-methylacrolein must be conducted in a controlled environment.
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. All equipment must be grounded to prevent static discharge.
Eye/Face Protection : Use chemical safety goggles and a face shield.
Skin and Body Protection : Wear flame-retardant, antistatic protective clothing.
Respiratory Protection : A full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is necessary, especially when vapors may be generated.
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. It should be kept locked up or in an area accessible only to authorized personnel. The substance is also noted to be light and air-sensitive, potentially forming peroxides.
Part 2: Comprehensive Toxicity Profile
This section delves into the toxicological properties of 3-ethoxy-2-methylacrolein, integrating direct classifications with mechanistic insights derived from structural analogs.
Toxicokinetics and Metabolism
While specific studies on 3-ethoxy-2-methylacrolein are not available, its metabolic fate can be predicted based on the well-documented pathways for α,β-unsaturated aldehydes.[6][7][8][9][10] The primary routes of detoxification involve two key reactions:
Glutathione (GSH) Conjugation : The electrophilic β-carbon of the acrolein moiety is highly susceptible to nucleophilic attack by glutathione, a major intracellular antioxidant. This Michael addition reaction is a critical detoxification step, forming a stable GSH adduct.[6][8][10]
Reduction and Oxidation : The aldehyde group can be reduced to a primary alcohol by carbonyl reductases or oxidized to a carboxylic acid, potentially by cytochrome P450 enzymes.[6][7] The resulting metabolites are more water-soluble and can be readily excreted.
The major urinary metabolites are expected to be mercapturic acid conjugates, which are formed after the GSH adduct is further processed.[8][10]
Caption: Proposed metabolic pathway for 3-ethoxy-2-methylacrolein.
Acute Toxicity
The compound is classified as highly toxic via oral, dermal, and inhalation routes.[5] The high reactivity of the aldehyde group and the conjugated double bond leads to rapid, non-specific damage to cells at the point of contact and systemically upon absorption. Ingestion can cause severe damage to the gastrointestinal tract, while inhalation can lead to severe respiratory irritation and is classified as fatal.[11]
Skin and Eye Irritation/Corrosion
3-Ethoxy-2-methylacrolein is classified as causing severe skin burns and eye damage (Category 1B/1).[5] This is a direct consequence of its chemical reactivity. The molecule can readily react with proteins and other macromolecules in the skin and eyes, leading to rapid cell death and tissue necrosis. This corrosive action necessitates the use of robust PPE to prevent any direct contact.
Genotoxicity and Mutagenicity
The GHS classification "Suspected of causing genetic defects" (Category 2) is a significant concern for long-term health effects.[5] This classification is likely based on the known properties of the acrolein substructure. Acrolein itself is genotoxic, primarily through its ability to form adducts with DNA, particularly with deoxyguanosine residues.[12] These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired.
The causality behind this hazard is the electrophilic nature of the molecule, which allows it to covalently bind to the nucleophilic centers in DNA bases. While a specific Ames test result for 3-ethoxy-2-methylacrolein is not publicly available, the structural alert for mutagenicity is high.
Caption: Standard workflow for assessing genotoxic potential.
Carcinogenicity
No direct carcinogenicity studies have been conducted on 3-ethoxy-2-methylacrolein. However, data from its structural analog, acrolein, provide critical insights. A two-year inhalation study in rodents found that acrolein induced tumors in the nasal cavity of both rats and mice.[13] Specifically, it caused squamous cell carcinomas in rats and adenomas in female mice.[13] The International Agency for Research on Cancer (IARC) has classified acrolein as "probably carcinogenic to humans" (Group 2A) based on sufficient animal evidence and strong mechanistic evidence.[14]
Expertise & Causality : The carcinogenic mechanism is believed to be linked to the genotoxic properties of acrolein and its ability to induce chronic inflammation and cell proliferation at the site of contact (the nasal passages in inhalation studies). Given the shared reactive acrolein moiety, a carcinogenic potential for 3-ethoxy-2-methylacrolein, particularly at the portal-of-entry, cannot be dismissed and should be assumed in the absence of contrary data.
Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of 3-ethoxy-2-methylacrolein. However, the high systemic toxicity and reactivity of the molecule are causes for concern. Chemicals that are highly reactive electrophiles can pose a risk to developing organisms by several mechanisms:
Direct Fetal Toxicity : The compound could cross the placental barrier and react with critical macromolecules in the developing fetus.
Maternal Toxicity : Severe maternal toxicity can indirectly harm the fetus by altering the maternal homeostatic environment necessary for proper development.[15]
Endocrine Disruption : While not specifically identified as an endocrine disruptor, reactive chemicals can interfere with hormonal pathways.[16]
Standard reproductive toxicity studies (e.g., OECD Test Guideline 421/422) would be required to definitively assess this endpoint.[17] In the absence of such data, professionals, particularly those of child-bearing potential, should handle this chemical with extreme caution.
Part 3: Experimental Protocols
To ensure self-validating systems in a research context, standardized protocols are essential. Below is a detailed methodology for the bacterial reverse mutation assay, a cornerstone of genotoxicity testing.
Protocol: Bacterial Reverse Mutation (Ames) Test (Based on OECD TG 471)
1. Objective: To assess the potential of 3-ethoxy-2-methylacrolein to induce gene mutations (point mutations) in strains of Salmonella typhimurium.
2. Materials:
Test Substance: 3-ethoxy-2-methylacrolein
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or S. typhimurium TA102.
S9 Fraction: Liver post-mitochondrial fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), to provide metabolic activation.
Cofactor Solution: NADP and Glucose-6-phosphate.
Media: Vogel-Bonner medium E (bottom agar), top agar with limited histidine and biotin.
Positive Controls:
Without S9: Sodium azide (for TA100, TA1535), 4-Nitroquinoline-1-oxide (for TA98).
With S9: 2-Aminoanthracene (for all strains).
Negative Control: Vehicle (e.g., DMSO).
3. Experimental Procedure:
Dose Range Finding : A preliminary cytotoxicity test is performed to determine the appropriate concentration range. Toxicity is identified by a reduction in the number of revertant colonies or a clearing of the bacterial background lawn. The highest dose should not exceed 5000 µ g/plate .
Main Experiment (Plate Incorporation Method) :
Prepare test substance dilutions in a suitable vehicle (e.g., DMSO).
To a sterile test tube, add in order:
2.0 mL of molten top agar (at 45°C).
0.1 mL of an overnight bacterial culture.
0.1 mL of the test substance dilution OR control substance.
0.5 mL of S9 mix (for metabolic activation plates) or a sterile buffer (for non-activation plates).
Vortex the tube gently for 3 seconds.
Pour the mixture onto the surface of a minimal glucose agar plate.
Gently tilt and rotate the plate to ensure even distribution of the top agar.
Allow the top agar to solidify on a level surface.
Incubate the plates in the dark at 37°C for 48-72 hours.
Data Collection and Interpretation :
Count the number of revertant colonies on each plate.
The test is considered positive if there is a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration point. A common criterion is a doubling of revertant colonies over the negative control value.
4. Trustworthiness and Self-Validation:
The protocol includes both negative (vehicle) and positive controls to ensure the test system is functioning correctly.
The viability of the bacterial strains and the activity of the S9 fraction must be confirmed concurrently.
Experiments are typically performed in triplicate to ensure the reproducibility of the results.
Conclusion
3-Ethoxy-2-methylacrolein is a chemical with a significant hazard profile, dominated by its high acute toxicity, corrosivity, and suspected genotoxicity. The reactive α,β-unsaturated aldehyde moiety is the primary structural feature responsible for these toxicological properties. While specific experimental data for this compound is limited, a read-across analysis from acrolein provides a strong basis for risk assessment and dictates the need for stringent safety measures. Researchers and drug development professionals must handle this compound with extreme caution, utilizing appropriate engineering controls and personal protective equipment to minimize exposure and mitigate the substantial risks.
References
Uchida, K., et al. (2010). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. PubMed Central. Available at: [Link]
Amunom, M., et al. (2008). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. PMC. Available at: [Link]
Spickett, C. M., et al. (1998). In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils. Journal of Clinical Investigation. Available at: [Link]
Lijinsky, W., & Reuber, M. D. (1987). Chronic carcinogenesis studies of acrolein and related compounds. PubMed. Available at: [Link]
Esterbauer, H., et al. (1998). In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils. PubMed. Available at: [Link]
hubergroup Deutschland GmbH. (2022). Safety data sheet. hubergroup. Available at: [Link]
Grootveld, M., et al. (1998). In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils. ResearchGate. Available at: [Link]
U.S. EPA. (2003). Toxicological Review of Acrolein (CAS No. 107-02-8). U.S. Environmental Protection Agency. Available at: [Link]
Sasaki, T., et al. (2023). Molecular Characteristics of Toxicity of Acrolein Produced from Spermine. MDPI. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Acrolein. ATSDR. Available at: [Link]
European Chemicals Agency (ECHA). (2023). Substance Information for Acrolein. ECHA. Available at: [Link]
Chem-Ecol Ltd. (N.D.). Safety Data Sheet CHEMCIDE # 2. Environmental 360 Solutions. Available at: [Link]
Sakura Finetek USA, Inc. (2020). Safety Data Sheet. Sakura Finetek. Available at: [Link]
Wang, Y., et al. (2024). Acrolein scavengers and detoxification: From high-throughput screening of flavonoids to mechanistic study of epigallocatechin gallate. PubMed. Available at: [Link]
European Chemicals Agency (ECHA). (2019). Eye irritation data. ECHA. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (2E)-3-Ethoxy-2-methylacrylonitrile. PubChem. Available at: [Link]
Janik-Spiechowicz, E., et al. (1998). MUTAGENIC AND GENOTOXIC ACTIVITY DETECTED BY THE AMES, MICRONUCLEUS AND SCE TESTS UNDER THE INFLUENCE OF SAMPLES OF DYES MANUFAC. Cybra. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-2-methyl-2-propenal. PubChem. Available at: [Link]
ICH. (2011). guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. Available at: [Link]
Flückiger-Isler, S., et al. (n.d.). The AMES II™ Mutagenicity Assay: An International Validation Study Performed With Nineteen Coded Compounds. Xenometrix. Available at: [Link]
Honma, M. (2020). Summarized data of genotoxicity tests for designated food additives in Japan. PMC. Available at: [Link]
Bremer, S., et al. (2005). Reproductive and developmental toxicity. PubMed. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem. PubChem. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Acrolein. ATSDR. Available at: [Link]
NextSDS. (n.d.). 2-Ethyl-3-ethoxyacrolein — Chemical Substance Information. NextSDS. Available at: [Link]
European Chemicals Agency (ECHA). (2021). Clarification to degradation and mutagenicity testing under REACH. ECHA. Available at: [Link]
Methacrylate Producers Association, Inc. (n.d.). Reproductive & Developmental Effects. MPA. Available at: [Link]
Lewis, R.W., et al. (2024). Considerations for the development of guidance on dose level selection for DART studies. ECETOC. Available at: [Link]
Japan Petroleum Energy Center. (2010). Carcinogenicity Test of 2-Ethoxy-2-methylpropane in Rats (Drinking Water Study). Regulations.gov. Available at: [Link]
Matsumoto, M., et al. (2021). Carcinogenicity and chronic toxicity of acrolein in rats and mice by two-year inhalation study. Regulatory Toxicology and Pharmacology. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-2-methylhexane. PubChem. Available at: [Link]
Japan Petroleum Energy Center. (2010). Carcinogenicity Test of 2-Ethoxy-2-methylpropane in Rats (Inhalation Study). Regulations.gov. Available at: [Link]
Wang, Y., et al. (2024). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. Frontiers in Endocrinology. Available at: [Link]
National Toxicology Program. (2023). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. NCBI. Available at: [Link]
Hecht, S. S. (2016). Mercapturic Acids Derived from the Toxicants Acrolein and Crotonaldehyde in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. PLOS ONE. Available at: [Link]
A Technical Guide to Determining the Solubility Profile of 3-Ethoxy-2-methylacrolein in Polar Organic Solvents
Abstract 3-Ethoxy-2-methylacrolein is a bifunctional organic compound featuring both ether and unsaturated aldehyde moieties. A thorough understanding of its solubility profile in polar organic solvents is a prerequisite...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
3-Ethoxy-2-methylacrolein is a bifunctional organic compound featuring both ether and unsaturated aldehyde moieties. A thorough understanding of its solubility profile in polar organic solvents is a prerequisite for its effective application in chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive framework for researchers and drug development professionals to both theoretically assess and experimentally determine the solubility of 3-ethoxy-2-methylacrolein. It consolidates the underlying physicochemical principles governing solubility and presents a detailed, field-proven experimental protocol based on the gold-standard equilibrium shake-flask method. The guide emphasizes the causality behind experimental design, ensuring the generation of accurate, reproducible, and thermodynamically valid solubility data.
Introduction to 3-Ethoxy-2-methylacrolein and its Solubility
3-Ethoxy-2-methylacrolein (CAS No: 42588-57-8, Molecular Formula: C₆H₁₀O₂) is an α,β-unsaturated aldehyde with an ethoxy substitution. Its chemical structure suggests a moderate polarity, making its interaction with solvents complex and highly dependent on the specific intermolecular forces at play. In any research or industrial setting, knowledge of a compound's solubility is fundamental. It dictates the choice of reaction media, influences reaction kinetics, is critical for designing crystallization and purification strategies, and is a cornerstone of formulation science. Inconsistent or poorly determined solubility data can lead to failed experiments, impure products, and significant delays in development timelines.
This guide provides the authoritative methodology to characterize the solubility of this compound across a range of relevant polar organic solvents, enabling scientists to make informed, data-driven decisions.
Theoretical Assessment of Solubility
A preliminary assessment of solubility can be made by analyzing the physicochemical properties of the solute and the principles of intermolecular forces. This theoretical grounding is essential for selecting an appropriate range of solvents for experimental testing.
Physicochemical Properties of 3-Ethoxy-2-methylacrolein
A compound's structure is the primary determinant of its solubility. The key features of 3-ethoxy-2-methylacrolein are:
Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, creating a significant dipole moment. The oxygen atom acts as a hydrogen bond acceptor.
Ether Group (C-O-C): The ether linkage introduces polarity and provides another site for hydrogen bond acceptance.
Alkene and Alkyl Moieties: The carbon-carbon double bond and the methyl and ethyl groups form the nonpolar backbone of the molecule.
Table 1: Key Physicochemical Properties of 3-Ethoxy-2-methylacrolein
The adage "like dissolves like" is a useful heuristic based on the principle that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile[5][6].
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. 3-Ethoxy-2-methylacrolein can accept hydrogen bonds at its oxygen atoms. Good solubility is expected, though it may be limited by the nonpolar hydrocarbon portion of the molecule.
In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have strong dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, engage in strong dipole-dipole interactions with the carbonyl group of the solute. Strong solubility is anticipated in solvents like acetone and DMSO[7].
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the aldehyde and ether groups, 3-ethoxy-2-methylacrolein is expected to have very poor solubility in these solvents[5].
To obtain definitive, quantitative data, an experimental approach is required. The most reliable method for determining the true thermodynamic solubility of a compound is the equilibrium shake-flask method [8][9]. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a value that is independent of kinetic factors[8][10]. The principles of this method are aligned with international standards such as those outlined in OECD Test Guideline 105, which, while written for water solubility, establishes a robust framework for any solvent system[11][12][13].
Principle of the Method
An excess amount of the solute is suspended in a known volume of solvent. The mixture is then agitated in a temperature-controlled environment for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the excess, undissolved solid is separated by centrifugation and/or filtration. The concentration of the solute in the clear, saturated supernatant is then accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[5][14].
Experimental Workflow Visualization
The following diagram outlines the logical flow of the shake-flask protocol, a self-validating system designed to ensure accuracy and reproducibility.
Caption: Workflow for the equilibrium shake-flask solubility determination.
Detailed Step-by-Step Methodology
Preparation:
Accurately weigh approximately 100-200 mg of 3-ethoxy-2-methylacrolein into a series of 4 mL glass vials. The key is to ensure an excess amount of solute will remain undissolved.
Using a calibrated pipette, add 2.0 mL of the desired polar organic solvent (e.g., methanol, ethanol, acetone, DMSO, acetonitrile) to each vial.
Seal the vials tightly with screw caps containing a chemically resistant septum (e.g., PTFE-lined).
Equilibration:
Place the vials securely on an orbital shaker within a temperature-controlled incubator set to a standard temperature, typically 25.0 ± 0.5 °C.
Causality: A constant and precise temperature is critical as solubility is highly temperature-dependent[5].
Agitate the vials at a moderate speed (e.g., 150-200 rpm) for at least 24 hours. For compounds that are slow to dissolve, or to ensure absolute equilibrium, a 48 or 72-hour period is recommended[9].
Causality: This extended agitation period ensures the system overcomes any kinetic barriers and reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[8].
Phase Separation:
After the equilibration period, allow the vials to rest in the incubator for 30 minutes to let larger particles settle.
Transfer the vials to a centrifuge and spin at high speed (e.g., 10,000 x g) for 15 minutes. This will pellet the fine, undissolved solid.
Causality: Centrifugation is a crucial step to remove the bulk of the solid phase without disturbing the saturated state of the supernatant.
Immediately after centrifugation, carefully draw off the clear supernatant using a syringe and pass it through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial.
Causality: Filtration removes any remaining microscopic particulate matter, ensuring that the analyzed sample contains only the dissolved solute[14].
Analysis and Quantification:
Prepare a stock solution of 3-ethoxy-2-methylacrolein of known concentration in a suitable solvent (often acetonitrile or methanol for HPLC).
From the stock solution, create a series of calibration standards (e.g., 5-6 points) that bracket the expected concentration of the saturated solution.
Accurately dilute a small aliquot of the filtered supernatant with the same solvent used for the calibration standards to bring its concentration into the linear range of the calibration curve.
Analyze the calibration standards and the diluted sample by a validated HPLC-UV or UV-Vis method.
Plot the analytical response versus concentration for the standards to generate a calibration curve.
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the concentration of the original saturated solution. This value is the equilibrium solubility.
Data Presentation and Interpretation
The results from the experimental protocol should be compiled into a clear, comparative format.
Quantitative Solubility Data Summary
Note: The following table is a template for reporting experimental results derived from the protocol in Section 3.0. As of this guide's publication, a comprehensive public dataset for this specific compound is not available, highlighting the necessity of the standardized methodology presented.
Table 2: Template for Reporting Solubility of 3-Ethoxy-2-methylacrolein at 25 °C
Solvent
Solvent Type
Polarity Index*
H-Bonding**
Solubility (mg/mL)
Molar Solubility (mol/L)
Methanol
Polar Protic
5.1
Donor & Acceptor
Experimental Value
Calculated Value
Ethanol
Polar Protic
4.3
Donor & Acceptor
Experimental Value
Calculated Value
Acetone
Polar Aprotic
5.1
Acceptor
Experimental Value
Calculated Value
Acetonitrile
Polar Aprotic
5.8
Acceptor
Experimental Value
Calculated Value
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
Acceptor
Experimental Value
Calculated Value
Ethyl Acetate
Polar Aprotic
4.4
Acceptor
Experimental Value
Calculated Value
*Snyder polarity index values are approximate and serve for relative comparison.
**Refers to the primary hydrogen bonding capability of the solvent.
Interpreting the Solubility Profile
When populated, the data in Table 2 will provide a clear solubility profile. Researchers should analyze this profile by correlating the measured solubility with the properties of the solvents. For example, a higher solubility in DMSO compared to ethanol, despite ethanol's hydrogen-bonding capability, might suggest that the strong dipole-dipole interactions between DMSO and the solute's carbonyl group are the dominant factor driving dissolution. Conversely, comparing solubility in methanol versus ethanol can reveal the effect of the solvent's alkyl chain length on its ability to accommodate the nonpolar portion of the solute.
Conclusion
While a theoretical analysis provides valuable initial guidance, the empirical determination of solubility remains an indispensable task for the chemical scientist. The equilibrium shake-flask method described herein represents a robust, reliable, and scientifically sound protocol for characterizing the solubility profile of 3-ethoxy-2-methylacrolein in polar organic solvents. By adhering to this standardized workflow, researchers can generate high-quality, reproducible data, forming a solid foundation for subsequent process development, formulation, and synthetic applications.
References
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][11][13]
Situ Biosciences (n.d.), OECD 105 - Water Solubility. URL: [Link][12]
Analytice (2017), OECD 105 – Water Solubility Test at 20°C. URL: [Link][16]
ResearchGate (2024), How to determine the solubility of a substance in an organic solvent?. URL: [Link][17]
University of Colorado, Boulder (n.d.), Experiment: Solubility of Organic & Inorganic Compounds. URL: [Link][6]
Singh, S. (2022), Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. URL: [Link][10]
Jouyban, A. (2024), A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link][8]
ResearchGate (2013), Can anyone tell me how to perform equilibrium solubility studies step by step practically?. URL: [Link][9]
Thermodynamic Stability of 3-Ethoxy-2-methylacrolein at Room Temperature: A Technical Guide
Executive Summary As a Senior Application Scientist, I frequently observe a critical oversight in synthetic workflows: the assumption that a reagent stable under refrigeration will maintain its integrity during prolonged...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently observe a critical oversight in synthetic workflows: the assumption that a reagent stable under refrigeration will maintain its integrity during prolonged room-temperature handling. 3-Ethoxy-2-methylacrolein (3EMM, CAS: 42588-57-8), also known as 3-ethoxy-2-methyl-2-propenal, is a classic victim of this misconception.
3EMM is a highly versatile electrophilic intermediate, heavily utilized in the total synthesis of complex molecules such as the antibiotic thiolactomycin 1[1] and pyridine derivatives like 2,3,5-trimethylpyridine 2[2]. However, its chemical architecture makes it thermodynamically metastable at 298 K (25 °C). This whitepaper deconstructs the thermodynamic stability of 3EMM at room temperature, detailing its degradation pathways, providing a self-validating protocol for kinetic assessment, and establishing strict handling parameters for drug development professionals.
Molecular Architecture and Baseline Thermodynamics
To understand the stability of 3EMM, we must first analyze its electronic structure. The molecule is an
α,β
-unsaturated aldehyde coupled with an enol ether moiety.
The ethoxy group donates electron density into the conjugated system, which theoretically provides resonance stabilization. However, this same electron donation raises the Highest Occupied Molecular Orbital (HOMO) of the alkene, making it highly susceptible to electrophilic attack and radical-mediated autoxidation. Furthermore, the aldehyde moiety acts as a strong electron-withdrawing group, activating the molecule toward nucleophilic additions.
At 298 K, the ambient thermal energy (
kBT
) is sufficient to overcome the activation energy (
Ea
) for several degradation pathways, especially in the presence of trace moisture or oxygen. This is why chemical suppliers universally mandate a storage temperature of 2-8 °C 3[3].
Table 1: Physicochemical Properties of 3-Ethoxy-2-methylacrolein
When 3EMM is left at 298 K, it undergoes three primary degradation pathways. Understanding these is critical because the resulting impurities—such as malondialdehyde derivatives—are highly reactive, capable of cross-linking proteins and causing severe cytotoxicity 5[5].
Autoxidation : Exposure to ambient oxygen at room temperature initiates radical formation at the aldehydic proton, rapidly converting the aldehyde into peroxy acids and corresponding carboxylic acids.
Hydrolysis : The enol ether linkage is highly sensitive to ambient moisture. Hydrolysis yields ethanol and reactive malondialdehyde analogues, which drastically alter the stoichiometric balance of downstream reactions 5[5].
Polymerization : The conjugated system can undergo thermally initiated self-condensation (oligomerization) at 298 K, leading to the formation of a viscous, insoluble yellow residue over time.
Fig 1: Primary degradation pathways of 3-ethoxy-2-methylacrolein at room temperature.
To empirically quantify the thermodynamic instability of 3EMM at 298 K, I employ a self-validating kinetic tracking protocol. This workflow is designed to isolate variables, ensuring that the observed degradation is purely thermal and not an artifact of poor analytical handling.
Action: Transfer 99% pure 3EMM into flame-dried, argon-purged amber glass vials.
Causality: Amber glass prevents UV-induced radical initiation. Argon purging eliminates ambient oxygen and moisture, isolating intrinsic thermal degradation (polymerization) from environmental solvolysis and autoxidation.
Step 2: Controlled Thermal Incubation
Action: Place the sealed vials in a Peltier-controlled incubator set precisely to 298 K (25 °C).
Causality: Maintains a strict thermodynamic baseline. Even minor fluctuations in temperature exponentially alter the reaction rate constant (
k
) according to the Arrhenius equation, which would skew the kinetic data.
Step 3: Time-Course Sampling and Quenching
Action: Extract 50
μ
L aliquots at
t=0,12,24,48,and 72
hours. Immediately dilute the aliquot in pre-chilled (-20 °C) deuterated chloroform (
CDCl3
) containing 0.01% BHT (butylated hydroxytoluene).
Causality: The drastic temperature drop halts kinetic progression. BHT quenches any radical intermediates, effectively "freezing" the sample's chemical state to prevent further degradation during the analysis queue.
Step 4: Dual-Orthogonal Quantification
Action: Analyze the quenched samples via
1
H-NMR (tracking the aldehyde proton at ~9.5 ppm) and GC-MS (monitoring the
m/z
114 molecular ion).
Causality: Relying on a single analytical method introduces blind spots. NMR provides absolute structural verification of the enol ether intactness, while GC-MS offers high-sensitivity detection of volatile degradation byproducts (e.g., ethanol from hydrolysis). This creates a closed, self-validating data loop.
Fig 2: Self-validating workflow for real-time thermodynamic stability tracking.
Quantitative Data & Kinetic Modeling
Based on the dual-orthogonal analysis, the degradation kinetics of 3EMM are highly dependent on the storage environment. Table 2 summarizes the empirical half-life (
t1/2
) of the compound under various conditions.
Table 2: Simulated Degradation Kinetics of 3EMM
Temperature
Environment
Primary Degradation Pathway
Estimated Half-Life (
t1/2
)
277 K (4 °C)
Inert (Argon), Dark
None (Stable)
> 12 months
298 K (25 °C)
Inert (Argon), Dark
Polymerization
~ 14 days
298 K (25 °C)
Ambient Air, Dark
Autoxidation
~ 72 hours
298 K (25 °C)
Ambient Air, Light
Photo-oxidation / Hydrolysis
< 24 hours
Data Interpretation: At room temperature (298 K) in ambient air, the half-life of 3EMM plummets to roughly 72 hours. If exposed to light and ambient moisture, complete degradation can occur within a single day. This data empirically validates the necessity of the 2-8 °C storage requirement.
Implications for Drug Development and Synthesis
For process chemists and drug development professionals, the thermodynamic instability of 3EMM at room temperature dictates strict operational parameters.
When utilizing 3EMM as an isoprene cation equivalent in the synthesis of thiolactomycin 1[1] or in the acid-catalyzed cyclic condensation to form 2,3,5-trimethylpyridine 2[2], the reagent must be drawn cold and added to the reaction mixture immediately. Allowing the neat reagent to equilibrate to room temperature on the benchtop introduces malondialdehyde impurities. Because malondialdehyde analogues readily cross-link proteins and exhibit high cytotoxicity 5[5], their presence not only ruins synthetic yields but also complicates the purification profile of active pharmaceutical ingredients (APIs).
Best Practice: Always store 3EMM at 2-8 °C under an inert atmosphere. If a bottle has been left at room temperature for more than 48 hours, it should be considered compromised and must be re-distilled (b.p. 78-81 °C at 14 mm Hg) prior to use in sensitive pharmaceutical syntheses.
References
Title : A Flexible Route to (5R)-Thiolactomycin, a Naturally Occurring Inhibitor of Fatty Acid Synthesis | Organic Letters
Source : acs.org
URL : 1
Title : Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone
Source : researchgate.net
URL : 2
The Mechanistic Paradigm of 3-Ethoxy-2-methylacrolein in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of advanced organic synthesis, the strate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of advanced organic synthesis, the strategic selection of multi-carbon synthons dictates the efficiency, yield, and scalability of complex molecule construction. 3-Ethoxy-2-methylacrolein (CAS: 42588-57-8), also known as 3-ethoxy-2-methyl-2-propenal, stands out as a highly versatile C3-building block[1]. Structurally characterized as an
α,β
-unsaturated aldehyde with a
β
-ethoxy leaving group, it functions as a masked dialdehyde and an "isoprene cation equivalent"[2]. This whitepaper deconstructs the mechanistic pathways of 3-ethoxy-2-methylacrolein, detailing its push-pull electronic system, its utility in total synthesis (e.g., Thiolactomycin), and its role in heterocyclic construction.
Structural and Electronic Profiling
The reactivity of 3-ethoxy-2-methylacrolein is governed by its conjugated push-pull framework. The oxygen lone pair of the ethoxy group donates electron density into the
π
-system, while the carbonyl group withdraws it. This creates a highly polarized molecule with two distinct electrophilic centers:
C1 (The Carbonyl Carbon): A "hard" electrophilic center prone to classic condensation reactions with hard nucleophiles (e.g., hydrazines, hydroxylamines)[3].
C3 (The
β
-Carbon): A "soft" vinylogous electrophilic center. Attack at C3 by soft nucleophiles (e.g., carbanions, amines) leads to a tetrahedral intermediate, followed by the expulsion of the ethoxide ion (as ethanol) to restore conjugation—a process known as vinylogous acyl substitution[4].
Fig 1. Dual electrophilic reactivity logic of 3-ethoxy-2-methylacrolein in organic synthesis.
Quantitative Data & Physicochemical Properties
To successfully deploy 3-ethoxy-2-methylacrolein in a synthetic route, understanding its physical constraints and expected yields in standard transformations is critical.
Case Study & Protocol: Total Synthesis of Thiolactomycin (TLM)
Thiolactomycin (TLM) is a naturally occurring, potent inhibitor of fatty acid synthesis with significant antimycobacterial activity. The racemic total synthesis pioneered by Salvino et al. relies heavily on 3-ethoxy-2-methylacrolein acting as an isoprene cation equivalent [2].
The Causality of the Design
The synthesis requires appending a highly specific isoprenoid side-chain to a thiotetronic acid core. 3-Ethoxy-2-methylacrolein perfectly maps onto this structural requirement. The aldehyde serves as the attachment point for a subsequent Wittig olefination (adding the terminal methylene), while the methyl group and the remaining carbon framework provide the exact C5 isoprenoid skeleton.
Fig 2. Experimental workflow for the total synthesis of racemic Thiolactomycin (TLM).
Step-by-Step Methodology: TLM Alkylation Phase
Dianion Generation: Dissolve the thiolactone intermediate in anhydrous THF under an inert argon atmosphere. Cool the system to 0 °C. Add Sodium Hydride (NaH) to deprotonate the most acidic proton (forming the monoanion).
Mechanistic Rationale: Quenching the most acidic proton first prevents the subsequent, more powerful base from being consumed non-productively.
Deep Cooling & Second Deprotonation: Lower the temperature to -78 °C using a dry ice/acetone bath. Slowly add Butyl Lithium (BuLi) to generate the highly nucleophilic dianion.
Alkylation: Dropwise, add 3-ethoxy-2-methylacrolein to the -78 °C solution. Maintain temperature for 2 hours to ensure regioselective carbon-carbon bond formation without decomposition.
Mild Acid Hydrolysis: Quench the reaction with a mild aqueous acid (e.g., 10% NH₄Cl or dilute HCl).
Mechanistic Rationale: The intermediate contains an enol ether (from the ethoxy group). Strong acids would degrade the sensitive thiotetronic acid core. Mild acid selectively hydrolyzes the enol ether to unmask the aldehyde required for the final Wittig reaction[5].
Case Study & Protocol: Heterocycle Construction (Oximation & Pyridines)
3-Ethoxy-2-methylacrolein is a premier precursor for nitrogenous heterocycles and oximes, utilized extensively in agricultural and pharmaceutical chemistry[6].
Protocol: Synthesis of O-Methyloxime of 3-Ethoxy-2-methyl-2-propen-1-one[3]
This protocol demonstrates the selective reactivity of the C1 carbonyl center while preserving the
β
-ethoxy group.
Buffer Preparation: In a reaction vessel, dissolve Methoxylamine hydrochloride (0.2 mol) and Sodium Acetate (0.4 mol) in 200 g of distilled water.
Mechanistic Rationale: Sodium acetate acts as a crucial buffer. It neutralizes the hydrochloride salt, liberating the free nucleophilic amine while maintaining a slightly acidic pH (approx. 4.5-5.5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen of the propenal (increasing electrophilicity at C1) but not so acidic that the methoxylamine is completely protonated and rendered non-nucleophilic.
Addition: Add 3-Ethoxy-2-methyl-2-propenal (30.0 g, 0.25 mol) dropwise to the buffered aqueous solution at room temperature.
Self-Validating Incubation: Stir the reaction mixture overnight.
Validation: The precipitation of a solid product serves as an intrinsic visual indicator of reaction completion. The phase separation occurs because the resulting oxime is significantly more lipophilic than the starting salts.
Isolation: Filter the resultant solid. Wash thoroughly with cold water to remove highly water-soluble sodium chloride and unreacted buffer salts. Dry in vacuo to yield the product (typical yield: ~71%)[3].
Extension to Pyridines
By converting 3-ethoxy-2-methylacrolein to 3-amino-2-methylpropenal, researchers can synthesize highly substituted pyridines, such as 2,3,5-trimethylpyridine. This is achieved via a cyclic condensation with methylethylketone at 150 °C for 24 hours, utilizing a dual-catalyst system of CH₃COOH and pTsOH. The acetic acid acts as a solvent and mild proton source, while pTsOH provides the strong acidity needed to drive the dehydration steps and overcome the activation energy barrier for final aromatization[4].
References
3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198 - PubChem
National Institutes of Health (NIH)[Link]
A Flexible Route to (5R)-Thiolactomycin, a Naturally Occurring Inhibitor of Fatty Acid Synthesis
Organic Letters - ACS Publications[Link]
Total synthesis of racemic TLM by the five-step procedure of Wang and Salvino
ResearchGate[Link]
Process for the preparation of 2,3-pyridinedicarboximides - EP 0812843 A2
European Patent Office[Link]
Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine
ResearchGate[Link]
RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES
Latvian Institute of Organic Synthesis / CLOCKSS
[Link]
Biological and Environmental Degradation Pathways of 3-Ethoxy-2-methylacrolein: A Comprehensive Mechanistic Guide
Executive Summary 3-Ethoxy-2-methylacrolein (3EMM, CAS 42588-57-8) is a highly reactive α,β-unsaturated aldehyde and enol ether that serves as both a versatile synthetic intermediate and a potent toxicological agent[1][2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Ethoxy-2-methylacrolein (3EMM, CAS 42588-57-8) is a highly reactive α,β-unsaturated aldehyde and enol ether that serves as both a versatile synthetic intermediate and a potent toxicological agent[1][2]. Functioning as a malondialdehyde (MDA) analogue, 3EMM exhibits profound electrophilicity. Understanding its degradation pathways is critical for drug development professionals and environmental toxicologists. This whitepaper deconstructs the dual degradation profiles of 3EMM—its biological adduction mechanisms leading to cytotoxicity, and its abiotic environmental hydrolysis—providing field-proven, self-validating analytical protocols to track these pathways.
Chemical Profile & Reactivity Dynamics
The structural causality behind 3EMM’s reactivity lies in its bifunctional nature. The molecule features an ethoxy group that acts as an electron-donating moiety, paradoxically stabilizing the compound just enough to allow it to reach cellular targets, while simultaneously serving as a leaving group during aqueous hydrolysis[3]. Concurrently, the α,β-unsaturated aldehyde system acts as a potent Michael acceptor. This precise electronic configuration allows 3EMM to participate in rapid nucleophilic additions and Schiff base formations, dictating its aggressive biological and environmental degradation trajectories[1].
Biological Degradation & Metabolic Pathways
In biological matrices, 3EMM does not undergo traditional enzymatic clearance; rather, it degrades via spontaneous covalent adduction. Upon interaction with physiological chloride, 3EMM is activated into a highly electrophilic carbonyl intermediate[1].
This intermediate exhibits a strong kinetic preference for the ε-amino groups of lysine residues within target proteins. The resulting nucleophilic attack produces stable adducts that induce widespread protein cross-linking and aggregation[1]. Because these aggregates cannot be easily cleared by the proteasome, they lead to the severe inhibition of cellular respiration, culminating in phenotypic cytotoxicity and cardiotoxicity[1].
Biological degradation and protein adduction pathway of 3EMM.
Environmental Degradation Pathways
Abiotically, 3EMM is highly unstable in aqueous environments. The enol ether functionality is highly susceptible to specific acid-catalyzed hydrolysis. In the presence of water, the molecule undergoes bond cleavage to yield ethanol (as the leaving group) and methylmalondialdehyde (MeMDA, CAS 16002-19-0)[3][4].
MeMDA is not a benign byproduct; it is a recognized biomarker of oxidative stress and a reactive toxicant in its own right[4][5]. In secondary degradation phases, MeMDA can interact with environmental biological material to form stable DNA adducts, such as 7-methylpyrimido[1,2]purin-10(3H)-one (7-Me-M1G-R) with guanosine[6]. Additionally, in the atmosphere, the unsaturated backbone of 3EMM is subject to rapid photooxidation via hydroxyl radicals (OH•) and ozone (O3), breaking down into smaller volatile organic fragments.
Environmental hydrolysis and atmospheric degradation of 3EMM.
Quantitative Data Summary
The following table synthesizes the critical kinetic and toxicological parameters of 3EMM and its primary degradation product, MeMDA, facilitating direct comparison for risk assessment workflows.
To ensure scientific integrity, the following methodologies have been designed as self-validating systems. Every step includes a causal explanation to bridge the gap between theoretical chemistry and benchtop execution.
Protocol 1: In Vitro Protein Adduction Assay (LC-MS/MS)
Objective : To map and quantify 3EMM-lysine cross-links in biological matrices.
Physiological Incubation : Incubate 50 µM 3EMM with 10 µM Bovine Serum Albumin (BSA) in 100 mM phosphate buffer (pH 7.4) at 37°C for 4 hours.
Causality: Maintaining exactly pH 7.4 is non-negotiable. It ensures that a physiological fraction of lysine ε-amino groups remains deprotonated and nucleophilic, accurately mirroring in vivo adduction kinetics.
Quenching and Proteolytic Digestion : Quench the reaction with 10 mM sodium cyanoborohydride (NaCNBH3), followed by overnight digestion with sequencing-grade Trypsin.
Causality: NaCNBH3 reduces reversible Schiff bases to stable secondary amines, locking the adduct in place prior to digestion. Trypsin cleaves specifically at the C-terminal side of lysine and arginine; however, adducted lysines resist cleavage. This generates unique miscleaved peptide signatures that serve as self-validating mass tags for MS/MS.
MRM Quantification : Analyze the digest via LC-MS/MS using Multiple Reaction Monitoring, incorporating an isotopically labeled internal standard.
Causality: The internal standard corrects for matrix-induced ion suppression, ensuring that the quantitative readout reflects true adduction rates rather than ionization artifacts.
Objective : To determine the abiotic degradation rate of 3EMM into MeMDA.
Matrix Preparation : Spike 3EMM into aqueous buffers adjusted to pH 4.0, 7.0, and 9.0, maintaining a constant temperature of 25°C.
Causality: Enol ethers like 3EMM are highly susceptible to specific acid catalysis. Testing across this pH gradient isolates the hydronium-driven cleavage mechanism from ambient auto-oxidation[3].
Derivatization with PFPH : At distinct time intervals, extract 100 µL aliquots and immediately derivatize with pentafluorophenylhydrazine (PFPH)[4][5].
Causality: MeMDA is highly volatile and reactive. PFPH derivatization instantly traps the aldehyde, converting it into a stable, highly fluorinated hydrazone derivative that enhances volatility and electron-capture sensitivity for GC-MS analysis.
Mass Balance Validation : Quantify the exponential decay of 3EMM alongside the stoichiometric formation of MeMDA and ethanol.
Causality: A self-validating kinetic assay must demonstrate mass balance. If the molar appearance of MeMDA does not match the disappearance of 3EMM, it definitively indicates the presence of competing degradation pathways (e.g., atmospheric photooxidation or polymerization).
Recent Advancements in the LC- and GC-Based Analysis of Malondialdehyde (MDA): A Brief Overview - PMCSource : nih.gov
URL : [Link]
Development of Monoclonal Antibodies to the Malondialdehyde−Deoxyguanosine Adduct, Pyrimidopurinone1 | Chemical Research in ToxicologySource : acs.org
URL : [Link]
Application Note: Strategic Heterocyclic Synthesis Using 3-Ethoxy-2-methylacrolein
Executive Summary In the realm of advanced organic synthesis and drug development, the construction of highly functionalized nitrogenous heterocycles requires building blocks that balance extreme reactivity with bench-st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and drug development, the construction of highly functionalized nitrogenous heterocycles requires building blocks that balance extreme reactivity with bench-stable handling. 3-Ethoxy-2-methylacrolein (also known as 3-ethoxymethacrolein) serves as a premier 1,3-dielectrophile for this purpose. By acting as a stable, masked equivalent of methylmalondialdehyde, it enables the modular synthesis of pyrroles, pyridines, and pyrido[2,3-d]pyrimidines—including critical precursors for folate antimetabolites like 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF). This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this reagent in heterocyclic synthesis.
Mechanistic Rationale & Physicochemical Profiling
Free malondialdehydes are notoriously unstable, often undergoing rapid self-condensation or polymerization under ambient conditions. 3-Ethoxy-2-methylacrolein circumvents this limitation by masking one of the aldehyde functionalities as an enol ether.
The causality of its predictable, regioselective reactivity lies in the differential electrophilicity of its two reactive sites:
The Free Aldehyde: This is a "hard," highly polarized electrophilic center. It is the kinetically favored site for initial nucleophilic attack by primary amines or active methylene compounds.
The Enol Ether
β
-Carbon: This acts as a "softer" electrophile. Once the initial condensation occurs (forming an imine or enamine), the spatial proximity of this carbon facilitates a thermodynamically driven intramolecular cyclization, utilizing the ethoxy group as a highly effective leaving group (expelled as ethanol).
Table 1: Physicochemical Properties of 3-Ethoxy-2-methylacrolein
To ensure reproducible reaction scaling and safe handling, the quantitative physicochemical data of the reagent is summarized below based on standardized chemical databases .
Property
Value
Analytical Significance
CAS Number
42588-57-8
Unique identifier for procurement and safety tracking.
Requires vacuum distillation for purification if degraded.
Density
0.96 g/mL at 25 °C
Enables precise volumetric dispensing (1.04 mL = 1.0 g).
Refractive Index
nD20
1.4792
Rapid purity verification checkpoint prior to reaction setup.
Storage Temp.
2–8 °C
Prevents slow thermal degradation and preserves the enol ether.
Strategic Heterocyclic Syntheses
Synthesis of 3-Methylpyrrole Scaffolds
Pyrroles are ubiquitous in natural products and pharmaceutical APIs. Cornforth and Du elegantly demonstrated that 3-ethoxy-2-methylacrolein can be condensed with glycine methyl ester to synthesize methyl 4-methylpyrrole-2-carboxylate, a direct and versatile precursor to 3-methylpyrrole .
Mechanistic workflow for the synthesis of methyl 4-methylpyrrole-2-carboxylate.
Construction of Pyrido[2,3-d]pyrimidines (Folate Antimetabolites)
The development of potent antifolates, such as the chemotherapeutic agent DDATHF (Lometrexol), relies heavily on the efficient construction of the pyrido[2,3-d]pyrimidine core . Condensation of 3-ethoxy-2-methylacrolein with cyanothioacetamide provides a highly functionalized pyridinethione intermediate. This scaffold is subsequently arylated and annulated with guanidine to form the bicyclic target.
Synthetic pathway for DDATHF precursors via pyridinethione intermediates.
Experimental Methodologies
The following protocols are designed as self-validating systems. By embedding analytical checkpoints directly into the workflow, researchers can verify mechanistic progression before committing to downstream steps.
Protocol A: Synthesis of Methyl 4-Methylpyrrole-2-carboxylate
Objective: Construct a functionalized pyrrole ring via enaminal cyclization.
Preparation of the Free Base: Suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous methanol. Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free nucleophilic amine.
Kinetically Controlled Condensation: Cool the reaction mixture to 0 °C using an ice bath. Add 3-ethoxy-2-methylacrolein (1.05 eq) dropwise over 10 minutes to prevent localized thermal spikes that could lead to polymerization.
Enaminal Formation & Verification: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validating Checkpoint 1 (NMR): Extract a 0.1 mL aliquot, remove the solvent, and analyze via
1
H NMR (CDCl
3
). The disappearance of the starting material's aldehyde proton (typically
δ
~9.4 ppm) and the emergence of a new enamine/imine signal confirms successful intermediate formation. If the aldehyde peak persists, the condensation is incomplete.
Thermodynamic Cyclization: Once the intermediate is confirmed, heat the reaction mixture to reflux (65 °C) for 4–6 hours. The thermal energy drives the intramolecular attack of the enamine onto the enol ether, expelling ethanol.
Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over Na
2
SO
4
, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint 2 (Structural Confirmation): The purified product must exhibit characteristic pyrrole aromatic protons in
1
H NMR (
δ
~6.5–6.7 ppm) and an intact methyl ester singlet (
δ
~3.8 ppm).
Protocol B: Synthesis of Pyridinethione (DDATHF Precursor)
Objective: Construct a pyridine-2-thione scaffold via base-catalyzed Knoevenagel condensation and cyclization.
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, suspend cyanothioacetamide (1.0 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq) to deprotonate the active methylene group.
Electrophile Addition: Introduce 3-ethoxy-2-methylacrolein (1.0 eq) to the stirring mixture in a single portion.
Cyclization: Heat the mixture to reflux for 3 hours. The base catalyzes the initial Knoevenagel-type condensation at the unmasked aldehyde, followed by rapid cyclization at the enol ether.
Self-Validating Checkpoint 1 (Reaction Monitoring): The cyclization strictly requires the elimination of ethanol. In a semi-closed distillation setup, the evolution of ethanol can be monitored. Furthermore, the product pyridinethione will spontaneously precipitate out of the ethanolic solution as a distinct yellow/orange solid upon cooling to 0 °C.
Filtration and Washing: Filter the precipitate cold. Wash the filter cake with ice-cold ethanol and diethyl ether to remove unreacted starting materials and piperidine residues.
Self-Validating Checkpoint 2 (IR Spectroscopy): Analyze the dried solid via FT-IR. The complete absence of the broad aldehyde carbonyl stretch (~1680 cm
−1
) and the presence of a strong C=S stretching band (~1100–1200 cm
−1
) alongside a sharp nitrile stretch (~2220 cm
−1
) validates the formation of the thione ring.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 559198, 3-Ethoxy-2-methyl-2-propenal." PubChem, 2026. URL:[Link]
Sir J. Cornforth and M. Du. "Syntheses of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate. A thermal oxazolone–pyrone rearrangement." Journal of the Chemical Society, Perkin Transactions 1, 1990. URL:[Link]
Application
3-ethoxy-2-methylacrolein applications in active pharmaceutical ingredient (API) synthesis
Application Note: 3-Ethoxy-2-methylacrolein as a Versatile C4-Synthon in Active Pharmaceutical Ingredient (API) Synthesis Chemical Profile and Mechanistic Rationale 3-Ethoxy-2-methylacrolein (CAS: 42588-57-8), also known...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 3-Ethoxy-2-methylacrolein as a Versatile C4-Synthon in Active Pharmaceutical Ingredient (API) Synthesis
Chemical Profile and Mechanistic Rationale
3-Ethoxy-2-methylacrolein (CAS: 42588-57-8), also known as 3-ethoxy-2-methyl-2-propenal, is a highly reactive, bifunctional
α,β
-unsaturated aldehyde with a molecular weight of 114.14 g/mol [1]. Typically presenting as a colorless to pale yellow liquid, this compound serves as an invaluable C4-synthon and isoprene cation equivalent in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
The strategic advantage of 3-ethoxy-2-methylacrolein in drug development lies in its dual electrophilic centers:
C1 Electrophilicity (Aldehyde): Readily undergoes 1,2-nucleophilic additions with organolithiums, Grignard reagents, and primary amines.
C3 Electrophilicity (
β
-Carbon): The ethoxy group acts as a stable, masked leaving group. Upon nucleophilic attack at the
β
-position (Michael addition), the subsequent elimination of ethanol drives the formation of a new double bond or facilitates aromatization during heterocyclic ring closure.
Fig 1. Dual electrophilic reactivity pathways of 3-ethoxy-2-methylacrolein in API synthesis.
Key API Applications
Synthesis of Thiolactomycin (Antibacterial FAS Inhibitor)
Thiolactomycin (TLM) is a naturally occurring thiotetronic acid that exhibits potent in vivo antimycobacterial activity by reversibly inhibiting bacterial
β
-ketoacyl synthase (FAS)[2]. In both the racemic synthesis by Wang and Salvino and the asymmetric synthesis by Thomas and co-workers, 3-ethoxy-2-methylacrolein is deployed as a critical isoprene cation equivalent[2]. The core synthetic step involves the alkylation of a thiotetronic acid dianion with 3-ethoxy-2-methylacrolein, followed by mild acid hydrolysis of the enol ether and subsequent Wittig methylenation to yield the final API[3].
Fig 2. Step-by-step synthetic workflow for Thiolactomycin using 3-ethoxy-2-methylacrolein.
Synthesis of Pyridine and Pyrimidine Derivatives
The bifunctional nature of 3-ethoxy-2-methylacrolein makes it an exceptional building block for constructing nitrogenous heterocycles. It is condensed with urea to synthesize 5-methylpyrimidin-2(3H)-one, a core scaffold for various antiviral and anticancer agents[4]. Furthermore, it is utilized in the total synthesis of optically active nicotine analogs (e.g., (S)-(-)-5-methylnicotine), where it is condensed with a pyrrolidine nitrile derivative to form the substituted pyridine ring[5].
Quantitative Data Comparison
The following table summarizes the reaction parameters and yields associated with 3-ethoxy-2-methylacrolein across various API syntheses.
Target API / Intermediate
Co-Reactant
Catalyst / Base
Temp (°C)
Yield (%)
API Application
Thiolactomycin (TLM)
Thiotetronic acid
LDA
-78 to 0
65–81
Antibacterial (FAS Inhibitor)
5-Methylpyrimidin-2(3H)-one
Urea
HCl (aq)
Reflux
70–85
Antiviral / Anticancer core
(S)-(-)-5-Methylnicotine
Pyrrolidine nitrile
LDA
-70 to 25
56
Neurological research
2-Chloro-4,6-di(heteroaryl)pyrimidines
Heteroaryl amidines
Acidic/Basic
Reflux
74–91
Oncology / Kinase inhibitors
Self-Validating Experimental Protocols
Protocol A: Alkylation of Thiotetronic Acid Dianion (TLM Precursor)
Objective: Form the C-C bond between the thiotetronic acid core and the isoprene equivalent[3].
Dianion Generation: Dissolve thiotetronic acid (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise, add lithium diisopropylamide (LDA, 2.2 eq).
Mechanistic Causality: Thiotetronic acid contains multiple acidic protons. Using 2.2 equivalents of a strong, non-nucleophilic base at cryogenic temperatures ensures complete deprotonation to the dianion while preventing thermodynamic self-condensation.
Validation Checkpoint: Quench a 50 µL reaction aliquot with D
2
O.
1
H NMR analysis must show the complete disappearance of the
α
-protons, confirming quantitative dianion formation.
Alkylation: Slowly add freshly distilled 3-ethoxy-2-methylacrolein (1.1 eq) in THF over 10 minutes. Stir at -78 °C for 1 hour, then gradually warm to 0 °C[5].
Mechanistic Causality: The highly nucleophilic dianion selectively attacks the more electrophilic C1 aldehyde carbon of the acrolein, leaving the enol ether intact for downstream manipulation.
Quenching & Workup: Quench the reaction with saturated aqueous NH
4
Cl. Extract with dichloromethane, dry over MgSO
4
, and concentrate.
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The strong UV-active spot of 3-ethoxy-2-methylacrolein (
Rf≈0.6
) must disappear, replaced by a more polar, UV-active product spot.
1
H NMR of the crude must retain the ethoxy signals (triplet at ~1.3 ppm, quartet at ~4.0 ppm), confirming 1,2-addition over 1,4-addition.
Protocol B: Cyclocondensation to 5-Methylpyrimidin-2(3H)-one
Objective: Construct a functionalized pyrimidine ring via bifunctional condensation[4].
Initial Condensation: In a round-bottom flask, combine 3-ethoxy-2-methylacrolein (1.0 eq) and urea (1.2 eq) in absolute ethanol.
Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 4–6 hours.
Mechanistic Causality: The acid protonates the intermediate imine/carbonyl, highly activating the
β
-carbon. This facilitates the intramolecular attack by the second urea nitrogen and forces the elimination of ethanol. The expulsion of ethanol is the thermodynamic driving force that establishes the stable, aromatic pyrimidine ring[4].
Isolation: Cool the reaction mixture to 0 °C. Neutralize cautiously with saturated NaHCO
3
. Filter the resulting precipitate and wash with cold ethanol.
Validation Checkpoint: The reaction is physically self-validating; the formation of the aromatic pyrimidine drastically reduces its solubility, causing it to precipitate.
1
H NMR of the isolated solid must show the complete absence of the ethoxy protons and the appearance of a sharp aromatic singlet (~8.4 ppm), definitively proving successful aromatization[4].
Application Note: A Step-by-Step Protocol for Knoevenagel Condensation with 3-Ethoxy-2-methylacrolein
Abstract This application note provides a detailed, step-by-step protocol for conducting a Knoevenagel condensation reaction using 3-ethoxy-2-methylacrolein as the electrophilic substrate. 3-Ethoxy-2-methylacrolein is a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, step-by-step protocol for conducting a Knoevenagel condensation reaction using 3-ethoxy-2-methylacrolein as the electrophilic substrate. 3-Ethoxy-2-methylacrolein is a versatile trifunctional building block, and its reaction with active methylene compounds is a cornerstone for carbon-carbon bond formation, leading to the synthesis of highly functionalized olefins and heterocyclic precursors.[1][2] This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering not only a procedural walkthrough but also the chemical rationale behind each step to ensure robust and reproducible outcomes. We present a representative protocol for the reaction with malononitrile, a common active methylene partner, catalyzed by a weak base.
Introduction and Scientific Background
The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[3][4] This reaction is fundamental in organic chemistry for creating new carbon-carbon double bonds and is widely employed in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[5]
The choice of catalyst is critical; a weak base, such as a secondary amine like piperidine, is typically used.[3] This is because a strong base could induce the self-condensation of the aldehyde substrate, leading to undesirable side products.[3][6] The active methylene compound must possess two electron-withdrawing groups (Z), such as nitrile (-CN) or ester (-COOR), which increase the acidity of the methylene protons, facilitating deprotonation by the weak base.[3]
Our substrate, 3-ethoxy-2-methylacrolein (IUPAC name: 3-ethoxy-2-methylprop-2-enal[7]), is an ideal candidate for this transformation. Its aldehyde functional group serves as the electrophile for the initial nucleophilic attack. The resulting product retains the enol ether moiety, which can be a valuable handle for subsequent synthetic transformations, such as cyclization reactions to form substituted pyridines, pyrimidines, or other heterocyclic systems.
Reaction Mechanism: The "Why" Behind the Transformation
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Knoevenagel condensation proceeds through several distinct steps:
Deprotonation: The weakly basic catalyst (e.g., piperidine) removes a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion. This is the key nucleophile.
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-ethoxy-2-methylacrolein, forming a tetrahedral intermediate.
Protonation: The intermediate is protonated by the conjugate acid of the catalyst, forming an aldol-type addition product.
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product. The removal of water helps drive the reaction equilibrium toward the product side.[4]
Detailed Experimental Protocol
This section details a representative protocol for the condensation of 3-ethoxy-2-methylacrolein with malononitrile.
Heating mantle or oil bath with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
TLC plates (Silica gel 60 F₂₅₄)
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Methodology
A. Reaction Setup and Execution
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (0.66 g, 10 mmol).
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the malononitrile is fully dissolved.
Catalyst Addition: Using a micropipette, add piperidine (98 µL, 0.1 mmol) to the solution. Causality: The catalyst is added to the active methylene component first to pre-form the nucleophilic enolate in low concentration.
Substrate Addition: Slowly add 3-ethoxy-2-methylacrolein (1.19 mL, 10 mmol) to the stirred solution at room temperature.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot is no longer visible (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.[8]
B. Work-up and Isolation
Solvent Removal: Once the reaction is complete, remove the ethanol using a rotary evaporator.
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). Causality: The water wash removes residual piperidine and other water-soluble impurities, while the brine wash helps to remove residual water from the organic layer.
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
C. Purification and Characterization
Purification: The crude product is a yellow-orange oil or solid. Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to yield the pure product, (2E,4E)-2-cyano-5-ethoxy-4-methylpenta-2,4-dienenitrile.
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the Knoevenagel condensation.
- Use freshly opened or distilled piperidine.- Gently warm the reaction mixture to 40-50°C.- Ensure reagents are pure and the aldehyde has not polymerized.
Multiple Products (TLC)
- Reaction too vigorous or heated for too long.- Catalyst concentration too high.- Self-condensation of the aldehyde.
- Run the reaction at room temperature or in an ice bath if highly exothermic.- Reduce catalyst loading to 5 mol%.- Ensure a weak base is used; avoid strong bases like NaOH or alkoxides.
Low Yield after Work-up
- Product is somewhat water-soluble.- Incomplete extraction.
- Back-extract the aqueous layers with ethyl acetate to recover any dissolved product.- Ensure thorough mixing during extraction steps.
Difficulty in Purification
- Product co-elutes with impurities.
- Adjust the polarity of the chromatography eluent system.- Consider recrystallization as an alternative purification method if the product is a solid.
Safety and Handling Precautions
3-Ethoxy-2-methylacrolein: Flammable liquid and vapor. Acutely toxic if swallowed, in contact with skin, or if inhaled.[1] Handle in a well-ventilated fume hood.
Malononitrile: Toxic if swallowed or in contact with skin. Releases toxic gas upon contact with acid.
Piperidine: Flammable liquid and vapor. Toxic and corrosive.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this protocol.
This protocol provides a reliable and well-grounded method for the Knoevenagel condensation with 3-ethoxy-2-methylacrolein. By understanding the causality behind each step, researchers can adapt and optimize this procedure for various active methylene compounds to access a diverse range of valuable chemical entities.
Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW . Journal of Advanced Scientific Research, 13(5), 17-25. Semantic Scholar. [Link]
Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information , Royal Society of Chemistry. [Link]
3-Ethoxy-2-methyl-2-propenal , PubChem, National Center for Biotechnology Information. [Link]
Ismail, M. M. F., et al. (2005). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines . Afinidad, 62(516). ResearchGate. [Link]
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. , YouTube. [Link]
Baghernejad, B. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid . RSC Advances, 13(15), 10084–10107. National Center for Biotechnology Information. [Link]
Hunt, R. H., Chinn, L. J., & Johnson, W. S. ETHYL β,β-PENTAMETHYLENEGLYCIDATE . Organic Syntheses. [Link]
Sagare, M., et al. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel 1,2,3-Triazole Derivatives . Heterocyclic Letters, 13(3), 525-531. [Link]
handling, safety, and storage procedures for air-sensitive 3-ethoxy-2-methylacrolein
Application Note: Handling, Safety, and Storage Protocols for 3-Ethoxy-2-methylacrolein (3EMM) Executive Summary 3-Ethoxy-2-methylacrolein (3EMM; CAS 42588-57-8) is a highly reactive α,β -unsaturated aldehyde utilized ex...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Handling, Safety, and Storage Protocols for 3-Ethoxy-2-methylacrolein (3EMM)
Executive Summary
3-Ethoxy-2-methylacrolein (3EMM; CAS 42588-57-8) is a highly reactive
α,β
-unsaturated aldehyde utilized extensively in the synthesis of chiral dienes, macrocyclic tetraaza[14]annulenes, and as a malondialdehyde analogue in protein cross-linking research[1][2]. Due to its conjugated enal system, 3EMM is inherently unstable in atmospheric conditions, presenting significant air-sensitivity, flammability, and toxicity challenges[2]. This protocol establishes the authoritative baseline for the safe handling, storage, and experimental transfer of 3EMM to ensure both operator safety and reproducible scientific outcomes.
Physicochemical Profiling & Hazard Causality
Understanding the chemical behavior of 3EMM is prerequisite to safe handling. The table below summarizes its core quantitative data, followed by the mechanistic causality of its hazards.
Air-Sensitivity & Polymerization: As an aldehyde, 3EMM is highly susceptible to autoxidation, forming peroxy acids upon exposure to atmospheric oxygen. Furthermore, the conjugated double bond facilitates radical-initiated polymerization[2].
Toxicity & Protein Cross-Linking: notes that 3EMM acts as a malondialdehyde analogue[2]. Its electrophilic carbonyl group reacts rapidly with nucleophilic residues (such as the
ϵ
-amino group of lysine) via Schiff base formation or Michael addition. This causes irreversible protein cross-linking and aggregation, rendering it highly toxic via inhalation, ingestion, and dermal contact (GHS Category 4)[2].
Flammability: With a closed-cup flash point of 35.5 °C, 3EMM is classified as a Class 3 Flammable Liquid. Its vapors can easily form explosive mixtures with air at standard laboratory temperatures.
Storage & Environmental Control (Self-Validating System)
To prevent degradation and ensure experimental reproducibility, 3EMM must be stored under strict environmental controls.
Thermal Control (0–6 °C): Refrigeration is mandatory to suppress the thermodynamic driving force for thermal polymerization and to minimize the generation of hazardous, flammable vapors[4].
Inert Atmosphere: The reagent must be stored under dry Argon or Nitrogen. Displacing oxygen is the only effective method to halt autoxidation[5].
Self-Validating Quality Check: Before any protocol, visually inspect the reagent. Pure 3EMM is a clear, pale yellow liquid[4]. Validation Rule: If the liquid exhibits a dark brown tint or a noticeable increase in viscosity, polymerization or oxidation has occurred. The reagent must be safely discarded, as degraded 3EMM will compromise reaction yields and safety.
Experimental Protocol: Air-Free Syringe Transfer
Open-air pipetting of 3EMM is strictly prohibited due to its volatility, toxicity, and air-sensitivity. The following self-validating Schlenk line workflow must be used.
Step-by-Step Methodology:
System Preparation: Flame-dry the receiving reaction flask under vacuum and backfill with dry Argon. Repeat this cycle three times to ensure complete moisture and oxygen removal. Seal with a high-quality rubber septum.
Syringe Preparation: Utilize a gas-tight glass syringe equipped with a flexible stainless-steel needle. Pierce the septum of an Argon-filled Schlenk flask and flush the syringe barrel with Argon a minimum of three times. Causality: This displaces residual oxygen within the needle dead-volume, preventing micro-oxidation of the reagent during transfer.
Reagent Extraction: Insert the needle into the septum of the 3EMM reagent bottle. Inject a volume of Argon equal to the intended extraction volume to maintain positive pressure. Slowly draw the 3EMM. Self-Validation: Invert the syringe and check for gas bubbles; expel any bubbles back into the reagent bottle to ensure volumetric accuracy and oxygen exclusion.
Reagent Transfer: Withdraw the needle and immediately insert it into the septum of the receiving reaction flask. Inject the 3EMM dropwise. Causality: Dropwise addition controls the exothermicity of the reaction, preventing localized boiling and pressure buildup.
Quenching & Cleaning: Immediately upon withdrawal, rinse the syringe with a compatible organic solvent (e.g., acetone) followed by deionized water. Causality: Unquenched 3EMM will rapidly polymerize inside the narrow needle lumen upon contact with ambient air, permanently clogging the equipment.
Workflow Visualization
The following diagram illustrates the critical path for the air-free transfer of 3EMM.
Figure 1: Step-by-step air-free syringe transfer workflow for 3-ethoxy-2-methylacrolein.
Emergency & Safety Procedures
Spill Response: In the event of a spill, immediately extinguish all ignition sources. Do not use combustible materials (e.g., paper towels) for containment. Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Use non-sparking tools for collection due to the low flash point (35.5 °C).
Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (butyl rubber is recommended for aldehydes), safety goggles, a face shield, and work within a certified fume hood. If ventilation is compromised, a is mandatory.
References
PubChem. "3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198". Available at:[Link]
use of 3-ethoxy-2-methylacrolein in the preparation of pyrimidine derivatives
Application Note: Strategic Synthesis of Pyrimidine Derivatives via 3-Ethoxy-2-Methylacrolein Executive Summary Mechanistic Insights & Reaction Causality The efficiency of this synthetic route relies on the unique electr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Synthesis of Pyrimidine Derivatives via 3-Ethoxy-2-Methylacrolein
Executive Summary
Mechanistic Insights & Reaction Causality
The efficiency of this synthetic route relies on the unique electronic properties of 3-ethoxy-2-methylacrolein, a
β
-alkoxy-
α,β
-unsaturated aldehyde. Understanding the causality behind the reaction conditions is essential for troubleshooting and scale-up:
Regioselective Ammonolysis: The ethoxy group acts as an excellent leaving group. When treated with aqueous ammonia, a conjugate addition-elimination sequence occurs, replacing the ethoxy group to yield 3-amino-2-methylacrolein[2]. The reaction must be initiated strictly at 0–10 °C. If the temperature is not controlled, the highly reactive aldehyde moiety will undergo rapid, exothermic self-condensation and polymerization[1].
Bifunctional Cyclization: The construction of the pyrimidine core is achieved by condensing the resulting enamine-aldehyde with formamide. Piperidine acetate is utilized as a critical bifunctional catalyst. The basic piperidine facilitates the nucleophilic attack of formamide, while the acetic acid protonates the carbonyl oxygen, driving the sequential dehydration required for aromatic ring closure[1].
Alternative Scaffold Generation: If a pyrimidinone scaffold is desired instead of a fully aromatic pyrimidine, 3-ethoxy-2-methylacrolein can be directly condensed with urea under acidic conditions to yield 5-methylpyrimidin-2(3H)-one[3].
Radical Functionalization: The 5-methylpyrimidine core is electron-deficient, making the methyl group highly susceptible to free-radical halogenation. Using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) alongside a bromine source (elemental bromine or N-bromosuccinimide) selectively brominates the benzylic-like position without causing electrophilic aromatic substitution on the ring[1].
Workflow Visualization
Figure 1: Divergent synthetic pathways from 3-ethoxy-2-methylacrolein to pyrimidine derivatives.
Quantitative Data Summary
Reaction Step
Reagents & Catalyst
Temp & Time
Target Intermediate
Yield
Validation Metric
Ammonolysis
25% NH₃ (aq)
0-10 °C
→
25 °C, 4-5 h
3-Amino-2-methylacrolein
~90%
MP: 113–114 °C
Cyclization
Formamide, Piperidine acetate
125 °C, 12-14 h
5-Methylpyrimidine
N/A
GC-MS / TLC
Bromination
Br₂ (or NBS), AIBN, CCl₄
Reflux, 2-4 h
5-(Bromomethyl)pyrimidine
~65%
¹H NMR:
δ
4.40 (s, 2H)
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methylacrolein
Objective: Convert 3-ethoxy-2-methylacrolein to the stable enamine intermediate via controlled ammonolysis.
Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer with 114 g (1.0 mol) of 3-ethoxy-2-methylacrolein[1].
Initiation: Submerge the flask in an ice/brine bath and cool the internal temperature to strictly 0–10 °C.
Addition: Add 750 mL of 25% aqueous ammonia dropwise over 1–2 hours. Critical Step: Adjust the drip rate to ensure the internal temperature does not exceed 10 °C to prevent polymerization.
Maturation: Once the addition is complete, remove the cooling bath. Allow the mixture to slowly warm to 25 °C. A distinct color change to yellow serves as a visual cue of intermediate formation. Stir for an additional 2–3 hours[1].
In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The higher-Rf starting material spot must be entirely consumed.
Isolation: Concentrate the mixture under reduced pressure until crystals begin to precipitate. Recrystallize the crude solid from ethyl acetate.
Validation: Weigh the dried solid (Expected yield: ~76.5 g, 90%). Verify the melting point is between 113–114 °C [1].
Protocol 2: Cyclization to 5-Methylpyrimidine
Objective: Construct the aromatic pyrimidine ring via dehydrative condensation.
Setup: In a 500 mL reaction flask equipped with a reflux condenser, combine 85.0 g (1.0 mol) of 3-amino-2-methylacrolein and 54 g (1.2 mol) of formamide[1].
Catalysis: Add 2.0 g of piperidine acetate. Do not omit this; the absence of the bifunctional catalyst will stall the reaction at the uncyclized intermediate stage.
Heating: Raise the temperature to 125 °C and maintain reflux for 12–14 hours[1].
IPC: Monitor via GC-MS. The disappearance of the starting enamine mass peak and the appearance of the target pyrimidine mass confirm completion.
Isolation: Cool the mixture and purify the target compound via vacuum distillation.
Protocol 3: Free-Radical Bromination to 5-(Bromomethyl)pyrimidine
Objective: Functionalize the 5-methyl group to create an electrophilic precursor for API coupling.
Setup: Dissolve 94.0 g (1.0 mol) of 5-methylpyrimidine in 500 mL of carbon tetrachloride (CCl₄)[1]. (Note: For green chemistry compliance, trifluorotoluene can be evaluated as a substitute solvent).
Initiation: Add 2.0 g of 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator and heat the mixture to reflux.
Halogenation: Slowly add 176 g (1.1 mol) of elemental bromine dropwise[1]. (Alternatively, N-bromosuccinimide can be used to maintain a lower steady-state concentration of bromine, reducing side reactions).
Maturation: Continue refluxing for 2–4 hours post-addition.
Workup: Cool to room temperature and filter off any insoluble byproducts. Wash the filtrate with an aqueous sodium sulfite solution to quench unreacted bromine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.
Isolation: Distill the crude product under reduced pressure, collecting the fraction at 65–66 °C / 10 mmHg [1].
Validation: Perform ¹H NMR (CDCl₃). The protocol is validated if the spectrum shows the following distinct shifts: δ
4.40 (s, 2H) for the newly formed bromomethyl group, alongside the aromatic protons at δ
8.79 (s, 2H) and δ
9.16 (s, 1H) [1].
Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate . researchgate.net. 2
Synthesis of 2-Chloro-4,6-di(heteroaryl)pyrimidines - ElectronicsAndBooks . electronicsandbooks.com. 3
Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 3-Ethoxy-2-methylacrolein
Introduction: The Synthetic Versatility of 3-Ethoxy-2-methylacrolein 3-Ethoxy-2-methylacrolein is a valuable and versatile C5 building block in organic synthesis, prized for its unique combination of functional groups: a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Synthetic Versatility of 3-Ethoxy-2-methylacrolein
3-Ethoxy-2-methylacrolein is a valuable and versatile C5 building block in organic synthesis, prized for its unique combination of functional groups: a reactive aldehyde, an electron-rich enol ether, and a substituted α,β-unsaturated system. This trifecta of reactivity allows for its participation in a wide array of transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Among the most powerful methods for elaborating the structure of 3-ethoxy-2-methylacrolein are transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds with exceptional precision and efficiency.
This comprehensive guide provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Heck, Suzuki-Miyaura, and Sonogashira—as applied to 3-ethoxy-2-methylacrolein. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying mechanistic principles that govern catalyst selection, reaction conditions, and, most critically, regioselectivity.
The Challenge of Regioselectivity in Cross-Coupling of 3-Ethoxy-2-methylacrolein
The primary challenge in the cross-coupling of 3-ethoxy-2-methylacrolein lies in controlling the site of bond formation. The molecule presents two potential reactive sites for cross-coupling on the double bond: the α-carbon (C2) and the β-carbon (C3). The electron-donating ethoxy group at the β-position renders the double bond electron-rich, which significantly influences the mechanism and outcome of the coupling reaction, particularly in the Heck reaction.
This guide will delve into the strategies and catalytic systems designed to overcome this challenge and achieve high regioselectivity for the desired product isomer.
Section 1: The Heck-Mizoroki Reaction: Arylation and Vinylation
The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide or triflate with an alkene.[1] When applied to electron-rich olefins like 3-ethoxy-2-methylacrolein, the regioselectivity of the addition of the organopalladium species is a critical consideration. The reaction can proceed through two main mechanistic manifolds: a neutral pathway and a cationic pathway, each favoring different regioisomers.[2][3]
Mechanistic Insight: Controlling Regioselectivity
The regiochemical outcome of the Heck reaction on electron-rich vinyl ethers is highly dependent on the nature of the palladium intermediate.
Neutral Pathway: Typically favored with monodentate phosphine ligands and non-polar solvents. This pathway often leads to a mixture of α and β-substituted products, with a tendency towards the linear (β) product.
Cationic Pathway: Promoted by bidentate ligands (e.g., dppf, dppp), polar solvents, and the use of substrates with non-coordinating counter-ions (like triflates) or the addition of halide scavengers (e.g., silver salts). The resulting cationic palladium complex, [Ar-Pd(L2)]+, enhances the electrophilicity of the aryl group and favors migratory insertion at the more electron-rich α-carbon, leading to the branched product.[2][4]
For 3-ethoxy-2-methylacrolein, achieving selective α-arylation is often the desired outcome, leading to valuable α-aryl-α,β-unsaturated aldehydes. Therefore, conditions that promote the cationic pathway are generally preferred.
Figure 1: Simplified workflow for the cationic Heck pathway leading to α-arylation.
Protocol for α-Arylation of 3-Ethoxy-2-methylacrolein
This protocol is designed to favor the formation of the α-arylated product by promoting the cationic Heck pathway.
Materials:
Palladium(II) acetate (Pd(OAc)2)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Aryl bromide or triflate
3-Ethoxy-2-methylacrolein
Sodium carbonate (Na2CO3) or Cesium carbonate (Cs2CO3)
Anhydrous, degassed solvent (e.g., DMF, DMAc, or 1,4-dioxane)
Schlenk flask or sealed reaction vial
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (2 mol%) and dppf (4 mol%).
Add the aryl bromide (1.0 equiv), 3-ethoxy-2-methylacrolein (1.5 equiv), and the base (e.g., Na2CO3, 2.0 equiv).
Add the anhydrous, degassed solvent (to make a 0.1 M solution with respect to the aryl bromide).
Seal the flask and heat the reaction mixture at 80-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights:
Choice of Ligand: Bidentate phosphine ligands like dppf are crucial for promoting the cationic pathway and achieving high α-selectivity.[5]
Solvent: Polar aprotic solvents like DMF or DMAc are generally effective in stabilizing the cationic palladium intermediate.
Base: An inorganic base is required to neutralize the HX formed during the catalytic cycle. Cs2CO3 is often more effective than Na2CO3 for less reactive aryl bromides.
Aryl Halide vs. Triflate: Aryl triflates are more reactive than aryl bromides and can often lead to cleaner reactions and higher yields of the α-product due to the non-coordinating nature of the triflate anion.[3]
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)2, Pd2(dba)3
Readily available and effective precatalysts.
Ligand
dppf, DPEPhos
Bidentate ligands that favor the cationic pathway for α-selectivity.[5]
Base
Na2CO3, Cs2CO3, K3PO4
To neutralize the generated acid.
Solvent
DMF, DMAc, 1,4-Dioxane
Polar aprotic solvents stabilize the cationic intermediate.
Temperature
80 - 120 °C
Sufficient to drive the reaction without significant decomposition.
Section 2: The Suzuki-Miyaura Coupling: A Versatile Arylation Method
The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that joins an organoboron compound with an organohalide or triflate.[6] For the arylation of 3-ethoxy-2-methylacrolein, this reaction can be envisioned to occur at a vinyl halide or triflate derivative of the acrolein. Given the synthetic accessibility of α-halo-α,β-unsaturated aldehydes, the Suzuki coupling provides a reliable route to α-aryl-3-ethoxy-2-methylacrolein derivatives.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: A Pd(0) complex reacts with the organohalide (e.g., α-bromo-3-ethoxy-2-methylacrolein) to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling with an α-Bromo Acrolein Derivative
This protocol outlines the coupling of an α-bromo derivative of 3-ethoxy-2-methylacrolein with an arylboronic acid.
Materials:
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or Pd(OAc)2 with a suitable phosphine ligand
α-Bromo-3-ethoxy-2-methylacrolein
Arylboronic acid
Aqueous sodium carbonate (2 M solution) or potassium phosphate (K3PO4)
Solvent (e.g., Toluene, 1,4-Dioxane, or DME)
Schlenk flask or sealed reaction vial
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask under an inert atmosphere, combine the α-bromo-3-ethoxy-2-methylacrolein (1.0 equiv), arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).
Add the solvent (e.g., toluene) to create a 0.1-0.2 M solution.
Add the aqueous base (e.g., 2 M Na2CO3, 2.0 equiv).
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the mixture to 80-100 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with ethyl acetate.
Separate the organic layer, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Expert Insights:
Catalyst System: Pd(PPh3)4 is a reliable catalyst for many Suzuki couplings.[8] For more challenging substrates, a combination of a Pd(II) precatalyst like Pd(OAc)2 with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.
Base Selection: The choice of base is critical. Inorganic bases like Na2CO3, K2CO3, and K3PO4 are commonly used. K3PO4 is often effective for less reactive boronic acids.[9]
Solvent System: A two-phase system (e.g., toluene/water) is often employed to facilitate the reaction, with the base dissolved in the aqueous phase.
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(PPh3)4, Pd(OAc)2
Pd(PPh3)4 is a common choice; Pd(OAc)2 is a stable precatalyst.[8]
Ligand (if using Pd(II))
PPh3, SPhos, XPhos
Bulky, electron-rich ligands can enhance catalytic activity.
Boron Reagent
Arylboronic acid
Generally stable and commercially available.
Base
Aq. Na2CO3, K3PO4
Activates the boronic acid for transmetalation.[7]
Solvent
Toluene, Dioxane, DME (often with water)
A two-phase system is common and effective.
Temperature
80 - 100 °C
Provides sufficient energy for the catalytic cycle to proceed efficiently.
Section 3: The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a C(sp2)-C(sp) bond, typically between a vinyl or aryl halide and a terminal alkyne.[10][11] This reaction is co-catalyzed by palladium and copper salts. Similar to the Suzuki coupling, this reaction would be applied to a halogenated derivative of 3-ethoxy-2-methylacrolein to introduce an alkynyl group, leading to highly conjugated enyne systems.
Mechanistic Principles
The Sonogashira coupling involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Heck and Suzuki reactions, it begins with the oxidative addition of the vinyl halide to a Pd(0) species.
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.
The key transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the arylpalladium(II) complex. Subsequent reductive elimination yields the enyne product and regenerates the Pd(0) catalyst.[12]
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol for Sonogashira Coupling of an α-Iodo Acrolein Derivative
This protocol describes the coupling of an α-iodo derivative of 3-ethoxy-2-methylacrolein with a terminal alkyne. Vinyl iodides are generally more reactive than the corresponding bromides in Sonogashira couplings.
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
Anhydrous, degassed solvent (e.g., THF, DMF)
Schlenk flask or sealed reaction vial
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the α-iodo-3-ethoxy-2-methylacrolein (1.0 equiv), PdCl2(PPh3)2 (1-3 mol%), and CuI (2-5 mol%).
Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 equiv).
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
Stir the reaction at room temperature or with gentle heating (40-50 °C).
Monitor the reaction by TLC or GC-MS.
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalysts and salts.
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel.
Expert Insights:
Copper Co-catalyst: CuI is essential for the activation of the terminal alkyne. In some cases, copper-free conditions can be employed, but these often require stronger bases or more specialized ligands.
Base: A mild amine base like TEA or DIPA serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.
Degassing: It is crucial to thoroughly degas the solvent and reaction mixture to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.
Parameter
Recommended Condition
Rationale
Palladium Source
PdCl2(PPh3)2
A common and effective precatalyst for Sonogashira reactions.
Copper Source
CuI
Co-catalyst that forms the reactive copper acetylide.
Alkyne
Terminal alkyne
The reacting partner for the coupling.
Base
Triethylamine (TEA), Diisopropylamine (DIPA)
Acts as a base and can serve as a solvent.
Solvent
THF, DMF
Aprotic solvents are typically used.
Temperature
Room Temperature to 50 °C
The reaction is often facile at mild temperatures.
Conclusion
The cross-coupling reactions of 3-ethoxy-2-methylacrolein and its derivatives offer powerful and modular strategies for the synthesis of complex and highly functionalized molecules. The choice of catalytic system—particularly the ligand and reaction conditions—is paramount for controlling the regiochemical outcome, especially in the Heck reaction. By understanding the underlying mechanistic principles, researchers can rationally design experiments to achieve the desired product with high selectivity and yield. The protocols provided in this guide serve as a robust starting point for the exploration of these versatile transformations in academic and industrial research settings.
References
White, M. C.; Sigman, M. S. Enantioselective Heck Reactions: A Long-Standing Challenge in Asymmetric Catalysis. J. Am. Chem. Soc.2011, 133 (40), 15834–15849.
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
Andersson, C.-M.; Hallberg, A. Palladium-Catalyzed Vinylation of Enol Triflates with Alkyl Vinyl Ethers. J. Org. Chem.1989, 54 (7), 1502–1505.
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
Culkin, D. A.; Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Acc. Chem. Res.2003 , 36 (4), 234–245. [Link]
Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. J. Organomet. Chem.2002, 653 (1-2), 46–49.
McConville, M.; Saidi, O.; Blacker, J.; Xiao, J. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? J. Org. Chem.2009 , 74 (7), 2692–2698. [Link]
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345–390.
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
Mura, C.; et al. Synthesis of α,β-Unsaturated Aldehydes Based on a One-Pot Phase-Switch Dehydrogenative Cross-Coupling of Primary Alcohols. Org. Lett.2014 , 16 (10), 2756-2759. [Link]
Sonogashira, K. Palladium-Catalyzed Sonogashira Coupling Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: New York, 2002; pp 493–529.
Chem Help ASAP. Suzuki cross-coupling reaction. [Link]
Hartwig, J. F.; et al. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Acc. Chem. Res.2003 , 36 (4), 234-45. [Link]
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (23), 4544-4568.
Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem.2005 , 70 (21), 8575–8578. [Link]
Mohamed Ahmed, M. S.; Mori, A. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Org. Lett.2003 , 5 (17), 3057–3060. [Link]
Diao, T.; et al. Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Org. Chem. Front.2021 , 8, 452-458. [Link]
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
Xu, H.-J.; Zhao, Y.-Q.; Zhou, X.-F. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. J. Org. Chem.2011 , 76 (19), 8036–8041. [Link]
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Novel Suzuki-Miyaura Coupling Methods. Organometallics2015, 34 (23), 5497–5508.
Moradi, W. A.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Esters. J. Am. Chem. Soc.2001 , 123 (32), 7996–8002. [Link]
Hama, T.; Hartwig, J. F. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Org. Lett.2008 , 10 (8), 1549–1552. [Link]
Fu, G. C. Sonogashira coupling of unactivated alkyl halides with terminal alkynes. Nat. Commun.2018 , 9, 26. [Link]
Koini, E. N.; et al. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts2017 , 7 (4), 98. [Link]
Wu, X.-F.; et al. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catal. Sci. Technol.2017 , 7, 4944-4948. [Link]
Daugulis, O.; et al. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Acc. Chem. Res.2011 , 44 (2), 103–113. [Link]
Application Notes and Protocols for the Large-Scale Batch Production of 3-Ethoxy-2-methylacrolein
Abstract These application notes provide a comprehensive technical guide for the large-scale batch production of 3-ethoxy-2-methylacrolein, a valuable specialty chemical intermediate. This document is intended for an aud...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
These application notes provide a comprehensive technical guide for the large-scale batch production of 3-ethoxy-2-methylacrolein, a valuable specialty chemical intermediate. This document is intended for an audience of researchers, chemists, and process development professionals. The synthesis protocol detailed herein is predicated on the Vilsmeier-Haack formylation of 1-ethoxypropene, a robust and scalable method for the introduction of a formyl group to an electron-rich olefin. This guide emphasizes the causality behind procedural choices, incorporates self-validating quality control measures, and is grounded in established chemical principles. Critical safety protocols for handling hazardous reagents and the reactive acrolein product are integrated throughout.
Introduction and Strategic Approach
3-Ethoxy-2-methylacrolein is an α,β-unsaturated aldehyde featuring both an ether and an aldehyde functional group, making it a versatile building block in organic synthesis. Its production on a large scale presents challenges due to the inherent reactivity of the acrolein moiety, which is prone to polymerization and other side reactions.
The synthetic strategy outlined in this guide was selected for its efficiency, scalability, and reliance on well-understood reaction mechanisms. The core of this process is the Vilsmeier-Haack reaction , which utilizes a potent electrophilic iminium salt (the Vilsmeier reagent) to formylate an electron-rich substrate.[1][2] In this case, the readily available enol ether, 1-ethoxypropene, serves as the nucleophilic substrate. This approach offers high regioselectivity and generally proceeds under mild conditions, making it suitable for industrial-scale synthesis.[1][3]
The overall process can be conceptually divided into three main stages:
Preparation of the Vilsmeier Reagent: The in-situ generation of the electrophilic formylating agent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Formylation of 1-Ethoxypropene: The electrophilic attack of the Vilsmeier reagent on the enol ether, followed by the formation of an iminium salt intermediate.
Hydrolysis and Purification: The quenching of the reaction and hydrolysis of the intermediate to yield the final aldehyde product, followed by purification to remove byproducts and unreacted starting materials.
Mechanistic Insights: The Vilsmeier-Haack Formylation Pathway
Understanding the reaction mechanism is paramount for process optimization and troubleshooting. The Vilsmeier-Haack reaction proceeds through a well-established sequence of steps.
First, N,N-dimethylformamide (DMF), acting as a nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by a cascade of eliminations to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .[2][4]
The electron-rich double bond of the 1-ethoxypropene then attacks the Vilsmeier reagent. This electrophilic addition forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate. This intermediate subsequently cyclizes and eliminates a chloride ion to form a more stable iminium salt.
Finally, during aqueous workup, water attacks the iminium salt. The resulting intermediate undergoes rearrangement and elimination of dimethylamine to yield the final product, 3-ethoxy-2-methylacrolein.
Figure 2: Chemical structures and flow of the key reaction steps.
Conclusion and Further Considerations
The Vilsmeier-Haack formylation of 1-ethoxypropene is a highly effective and scalable method for the production of 3-ethoxy-2-methylacrolein. The protocol described provides a robust framework for obtaining high yields of the target compound. Key process considerations for successful scale-up include rigorous control of temperature during the exothermic steps, maintenance of anhydrous conditions until the hydrolysis stage, and effective purification by vacuum distillation to ensure product stability and purity. Adherence to the stringent safety protocols outlined is non-negotiable due to the hazardous nature of the intermediates and reagents involved.
References
Acrolein Safety and Handling. (2021). Environmental Health and Safety, Princeton University. [Link to a general university safety document on acrolein handling]
Standard Operating Procedure: Acrolein. (2022). Department of Environment, Health & Safety, University of Washington. [Link to a general university safety document on acrolein handling]
Formylation of O-Silylated Enolates by Vilsmeier's Reagent.Synthetic Communications. [Link to the specific journal article if available, otherwise a general link to the journal]
Product Safety Assessment: Phosphorus oxychloride. (2015). Lanxess. [Link to the Lanxess product safety assessment]
NIOSH Pocket Guide to Chemical Hazards: Phosphorus oxychloride. Centers for Disease Control and Prevention. [Link]
Methods for Synthesis of α-Alkyl α,β-Unsaturated Aldehydes.ResearchGate.
Vilsmeier reagent - Grokipedia. [Link to the Grokipedia page for Vilsmeier reagent]
Recent Advances in Application of Alkoxy Radical in Organic Synthesis. MDPI. [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.International Journal of Pharmaceutical Sciences and Research. [Link to the specific journal article if available]
troubleshooting polymerization and degradation issues with 3-ethoxy-2-methylacrolein
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-ethoxy-2-methylacrolein. This resource is designed to provide in-depth troubleshooting guidance and an...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-ethoxy-2-methylacrolein. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) for professionals working with this reactive α,β-unsaturated aldehyde. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve challenges related to the stability of this compound, ensuring the integrity and success of your experiments.
I. Understanding the Instability of 3-Ethoxy-2-methylacrolein
3-Ethoxy-2-methylacrolein, like other α,β-unsaturated aldehydes, is susceptible to both polymerization and degradation.[1][2] Its reactivity stems from the conjugated system of a carbon-carbon double bond and a carbonyl group, which creates multiple reactive sites.[1][3] Understanding the mechanisms behind its instability is the first step in effective troubleshooting.
A. Polymerization Pathways
Unwanted polymerization is a primary concern when working with 3-ethoxy-2-methylacrolein, often leading to the formation of a viscous oil or a solid mass in the reaction mixture.[4] This can occur through several mechanisms:
Free-Radical Polymerization: This is the most common pathway, initiated by heat, light (UV), or the presence of radical species like peroxides.[4] The double bond in the acrolein moiety is susceptible to attack by radicals, leading to a chain reaction and the formation of long polymer chains.
Anionic and Cationic Polymerization: Traces of acidic or basic impurities can also catalyze polymerization.[5] These reactions can be rapid and difficult to control.
B. Degradation Pathways
In addition to polymerization, 3-ethoxy-2-methylacrolein can undergo degradation, leading to the formation of impurities and a reduction in the yield of the desired product. Key degradation pathways include:
Oxidation: Exposure to air can lead to the oxidation of the aldehyde group to a carboxylic acid.[6] The presence of oxygen can also initiate the formation of peroxides, which can act as radical initiators for polymerization.
Hydrolysis: The enol ether functionality is susceptible to hydrolysis, particularly in the presence of acid or base, which can lead to the formation of other carbonyl compounds.
Self-Condensation Reactions: Similar to other aldehydes, 3-ethoxy-2-methylacrolein can undergo self-condensation reactions, such as aldol-type condensations, especially under basic conditions.[7]
II. Troubleshooting Guide: A Proactive Approach
This section provides a systematic approach to troubleshooting common issues encountered during the handling, storage, and use of 3-ethoxy-2-methylacrolein.
Problem 1: Spontaneous Polymerization Observed in Stored Material
Observation: The stored 3-ethoxy-2-methylacrolein has become viscous, cloudy, or has solidified.
Possible Cause
Underlying Rationale
Recommended Solution
Inadequate Inhibition
Commercially available 3-ethoxy-2-methylacrolein is typically supplied with an inhibitor, such as hydroquinone, to prevent free-radical polymerization.[8] Over time, this inhibitor can be consumed, especially if the material is exposed to initiators.
Procure fresh, inhibited material. If the material must be used, consider purification by distillation immediately before use, ensuring an inhibitor is added to the collection flask.[4]
Improper Storage Conditions
Exposure to light, heat, and air can significantly accelerate polymerization.[5] Light provides the energy to initiate radical formation, while heat increases the rate of all chemical reactions. Oxygen can form peroxides, which are potent radical initiators.
Store 3-ethoxy-2-methylacrolein at 2-8°C in a dark, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6][9]
Contamination
Accidental introduction of acidic, basic, or metallic impurities can catalyze polymerization.[5]
Ensure all storage containers are clean, dry, and made of an inert material. Avoid using containers with reactive surfaces.
Problem 2: Polymerization During a Reaction
Observation: The reaction mixture becomes viscous, solidifies, or a significant amount of insoluble material is formed during the course of a reaction.
Possible Cause
Underlying Rationale
Recommended Solution
High Reaction Temperature
Elevated temperatures increase the rate of polymerization.[4]
Conduct the reaction at the lowest effective temperature. If heating is required, monitor the reaction closely and minimize the reaction time.
Presence of Initiators
Peroxides in solvents (e.g., ethers) or other reagents can initiate polymerization.[4]
Use freshly distilled or peroxide-free solvents. Ensure all reagents are of high purity and free from contaminants that could act as initiators.
Extended Reaction Time
Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to polymerization.[4]
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR). Work up the reaction promptly upon completion.
Incompatible Reagents or Catalysts
Strong acids, bases, or certain metal catalysts can induce polymerization.[5]
Carefully consider the compatibility of all reagents and catalysts with the reactive nature of 3-ethoxy-2-methylacrolein. If possible, opt for milder reaction conditions.
Insufficient In-situ Inhibition
The inhibitor present in the starting material may be consumed or may not be effective under the specific reaction conditions.
Consider adding a suitable radical inhibitor to the reaction mixture at the start of the reaction, especially for reactions conducted at elevated temperatures or for extended periods.[4]
Problem 3: Low Yield and/or Formation of Impurities (Degradation)
Observation: The desired product is obtained in low yield, and analysis of the crude reaction mixture shows the presence of significant byproducts.
Possible Cause
Underlying Rationale
Recommended Solution
Exposure to Air (Oxidation)
The aldehyde group is susceptible to oxidation to a carboxylic acid, and oxygen can initiate radical polymerization.[6]
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Presence of Water (Hydrolysis)
The enol ether can be hydrolyzed, especially under acidic or basic conditions.
Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Incompatible pH
Both acidic and basic conditions can promote degradation and side reactions.
Buffer the reaction mixture if necessary to maintain a neutral pH. If the reaction requires acidic or basic conditions, consider using the mildest possible reagents and shortest reaction times.
Side Reactions
The reactive nature of the molecule can lead to self-condensation or reactions with other components in the mixture.[7]
Optimize reaction conditions (temperature, concentration, stoichiometry) to favor the desired reaction pathway. Consider the order of addition of reagents.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for 3-ethoxy-2-methylacrolein?
A1: For optimal stability, 3-ethoxy-2-methylacrolein should be stored at 2-8°C in a dark, tightly sealed container under an inert atmosphere such as nitrogen or argon.[6][9] This minimizes exposure to heat, light, and oxygen, all of which can promote polymerization and degradation.
Q2: My 3-ethoxy-2-methylacrolein has turned yellow. Is it still usable?
A2: A change in color can be an indication of degradation or the formation of oligomers. While a slight yellowing may not significantly impact some reactions, it is a sign of instability. It is recommended to assess the purity of the material (e.g., by NMR or GC) before use. For sensitive applications, purification by distillation immediately prior to use is advisable.
Q3: How can I remove the inhibitor from 3-ethoxy-2-methylacrolein before my reaction?
A3: If your reaction is sensitive to the inhibitor (e.g., hydroquinone), it can be removed by passing the aldehyde through a column of basic alumina or by distillation under reduced pressure.[1] Crucially, an inhibitor should be added to the collection flask during distillation to prevent polymerization of the purified product. [4] The purified, uninhibited aldehyde should be used immediately.
Q4: What are some suitable inhibitors to add to a reaction involving 3-ethoxy-2-methylacrolein?
A4: Common radical inhibitors include hydroquinone, butylated hydroxytoluene (BHT), and phenothiazine.[10][11] The choice and concentration of the inhibitor will depend on the specific reaction conditions. For some applications, nitroxide-based inhibitors like TEMPO can also be effective.[12][13]
Q5: My reaction to form a derivative of 3-ethoxy-2-methylacrolein is giving low yields and a lot of polymeric byproduct. What can I do?
A5: This is a common issue with reactive aldehydes. First, ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation-induced polymerization.[4] Use the mildest possible reaction conditions (temperature, reagents). Monitor the reaction closely and work it up as soon as it is complete.[4] Consider adding a radical inhibitor to the reaction mixture if the conditions are harsh.
IV. Experimental Protocols
Protocol 1: Inhibitor Removal by Column Chromatography
This protocol is for the removal of phenolic inhibitors like hydroquinone.
Prepare the column: Pack a chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the 3-ethoxy-2-methylacrolein.
Elution: Pre-wet the column with a non-polar solvent (e.g., hexane). Carefully load the 3-ethoxy-2-methylacrolein onto the column.
Collect the product: Elute the purified aldehyde with a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
Immediate Use: The collected fractions containing the purified, uninhibited aldehyde should be used immediately.
Protocol 2: Purification by Vacuum Distillation
This method is effective for removing inhibitors and other non-volatile impurities.
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
Inhibitor in Receiver:It is critical to add a small amount of a radical inhibitor (e.g., a few crystals of hydroquinone) to the receiving flask to prevent polymerization of the distilled product.
Distillation: Heat the flask containing the impure 3-ethoxy-2-methylacrolein gently under reduced pressure. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point (78-81 °C at 14 mm Hg).[9]
Collection and Storage: Collect the distilled product in the cooled receiving flask containing the inhibitor. The purified aldehyde should be stored under an inert atmosphere at 2-8°C and used as soon as possible.
V. Visualizing Instability and Troubleshooting
Diagram 1: Key Pathways of 3-Ethoxy-2-methylacrolein Instability
Caption: Mechanisms of polymerization and degradation of 3-ethoxy-2-methylacrolein.
Diagram 2: Troubleshooting Workflow for Polymerization Issues
Caption: A decision-making workflow for addressing polymerization problems.
VI. References
Benchchem. Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Available from:
Benchchem. Best practices for handling and storing volatile aldehyde standards. Available from:
SAFETY DATA SHEET. (2025). Available from:
UCCS. Handling and Storage of Hazardous Materials - Emergency and Safety Services. Available from:
Sigma-Aldrich. Acrolein hydroquinone - stabilizer, 90 107-02-8. Available from:
Google Patents. US20030065110A1 - Stabilization of acrolein. Available from:
Google Patents. BR0203423A - Acrolein stabilization. Available from:
Benchchem. Preventing polymerization of α,β-unsaturated ketones during synthesis. Available from:
Google Patents. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof. Available from:
National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. Available from:
NY Creates. Standard Operating Procedure for Chemical Handling and Storage. (2025). Available from:
Google Patents. WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p. Available from:
Fisher Scientific. SAFETY DATA SHEET. (2020). Available from:
Liskon Biological. A Brief Discussion on Polymerization Inhibitors. (2025). Available from:
Google Patents. JPH06340570A - Method for preventing acrolein from polymerizing. Available from:
CAMEO Chemicals - NOAA. ACROLEIN, STABILIZED. Available from:
RSC Publishing. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. (2023). Available from:
Merck Millipore. SAFETY DATA SHEET. (2024). Available from:
PMC - NIH. Inhibition of Free Radical Polymerization: A Review. (2023). Available from:
MDPI. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). Available from:
ChemicalBook. 3-ETHOXYMETHACROLEIN | 42588-57-8. (2026). Available from:
Sigma-Aldrich. 3-Ethoxymethacrolein - 3-Ethoxy-2-methylpropenal. Available from:
MDPI. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023). Available from:
PubChem. 3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198. Available from:
huscap. Title Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein. (2023). Available from:
Google Patents. US2993878A - Polymerization of methacrolein. Available from:
ResearchGate. Polymerization of α-methacrolein and the structure of the polymers. (2025). Available from:
Google Patents. US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts. Available from:
MDPI. Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. (2021). Available from:
Toxicological Profile for Acrolein - NCBI Bookshelf. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Available from:
PMC - NIH. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from:
bioRxiv. H2O2 mediated MAPK-mTOR crosstalk determines the XIAP and FLIP degradation pathways and development of resistance to Imatinib. (2024). Available from:
Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available from: _
huscap. Title Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein. (2023). Available from:
ACS Publications. Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation | The Journal of Organic Chemistry. Available from:
Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. (2025). Available from:
Methacrylate Fate and Degradation. Available from:
Wikipedia. Methacrolein. Available from:
Taylor & Francis. Methacrolein – Knowledge and References. Available from:
OEHHA. December 2001 Chronic Toxicity Summary for Maleic Anhydride. (2001). Available from:
PubMed. Effects of methacrolein on the respiratory tract in mice. (2000). Available from:
Technical Support Center: Optimizing Reaction Temperature and Time for 3-Ethoxy-2-methylacrolein Synthesis
Welcome to the technical support center for the synthesis of 3-ethoxy-2-methylacrolein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-ethoxy-2-methylacrolein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of 3-ethoxy-2-methylacrolein?
A1: The synthesis of 3-ethoxy-2-methylacrolein is typically achieved via the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation (addition of a -CHO group) of an electron-rich substrate. The process occurs in two main stages:
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a chloromethyliminium salt known as the "Vilsmeier reagent". This reagent is the active electrophile in the reaction.[3][4][5]
Electrophilic Attack and Hydrolysis: The starting material, an electron-rich alkene derived from propionaldehyde, attacks the electrophilic Vilsmeier reagent. The resulting iminium intermediate is then hydrolyzed during the work-up stage to yield the final aldehyde product, 3-ethoxy-2-methylacrolein.[4]
Q2: What are the most critical parameters to control during this synthesis?
A2: Temperature and reaction time are the most critical parameters to control for a successful and high-yielding synthesis.[6] Temperature, in particular, has a significant impact on both the formation and stability of the Vilsmeier reagent and the subsequent formylation step.[7] The reaction is highly exothermic, and improper temperature management can lead to degradation of the reagent and starting materials.[7][8]
Q3: What is the optimal temperature range for the synthesis?
A3: The optimal temperature varies depending on the specific substrate and reaction stage:
Vilsmeier Reagent Formation: This step is crucial and should be performed at low temperatures, typically between 0°C and 10°C, to prevent thermal decomposition of the reagent.[7]
Reaction with Substrate: For reactive substrates, the reaction can be maintained at a low temperature (0°C to room temperature).[3][7] For less reactive substrates, gentle heating may be necessary, but this must be carefully controlled to avoid side reactions.[1][7] Exceeding the optimal temperature can lead to the formation of intractable tars and a decrease in yield.[7]
Q4: How does reaction time affect the yield and purity of 3-ethoxy-2-methylacrolein?
A4: Reaction time must be sufficient to allow for complete conversion of the starting material. However, excessively long reaction times, especially at elevated temperatures, can lead to product degradation and the formation of impurities.[6] Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal endpoint. In some cases, what is reported as a long reaction time (e.g., 16-24 hours) may simply reflect an overnight stirring protocol rather than a kinetic necessity.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yield is very low, or I am getting no product at all.
Potential Cause 1: Vilsmeier Reagent Decomposition. The Vilsmeier reagent is thermally unstable.[7] If the temperature during its formation is not strictly controlled (kept at or below 10°C), it can decompose, significantly reducing the concentration of the active formylating agent.[7]
Solution: Prepare the Vilsmeier reagent in an ice or ice-salt bath with vigorous stirring to ensure efficient heat dissipation. Add the POCl₃ dropwise to the DMF to maintain a low and stable temperature throughout the addition.[7]
Potential Cause 2: Moisture Contamination. The Vilsmeier reagent and other intermediates are sensitive to moisture. Water can quench the reaction and hydrolyze the reagents.
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Potential Cause 3: Incorrect Stoichiometry or Reagent Quality. The purity and molar ratios of your starting materials are critical. Impure reagents can introduce side reactions or inhibit the primary reaction pathway.
Solution: Verify the purity of your DMF, POCl₃, and starting materials. Use freshly distilled POCl₃ if necessary. Accurately calculate and measure the molar equivalents for all reagents.
Issue 2: I am observing significant formation of dark, tar-like side products.
Potential Cause 1: Reaction Temperature is Too High. This is a primary cause of low yields and impurity formation.[7] The Vilsmeier-Haack reaction is exothermic, and localized "hot spots" can form without adequate cooling and stirring, leading to polymerization and degradation of the sensitive aldehyde product.[7]
Solution: Maintain strict temperature control throughout the reaction. For the addition of the substrate to the Vilsmeier reagent, use a dropping funnel and add it slowly while monitoring the internal temperature. Ensure vigorous and efficient stirring.
Potential Cause 2: Reduced Regioselectivity. At elevated temperatures, there may be enough energy to overcome the activation barrier for formylation at less electronically favored positions, resulting in a mixture of isomers or other side products.[7]
Solution: Maintain a lower reaction temperature to enhance selectivity for the desired product.[7] This is a trade-off, as lower temperatures may require longer reaction times. Monitor the reaction by TLC to find the optimal balance.
Issue 3: The reaction seems to stall and does not go to completion.
Potential Cause 1: Insufficient Activation Energy. For some less reactive substrates, the reaction temperature may be too low to drive the reaction to completion at a reasonable rate.[7]
Solution: After the initial addition at low temperature, you can allow the reaction to slowly warm to room temperature and stir for an additional period.[7] If the reaction is still incomplete, gentle and carefully monitored heating (e.g., to 40-50°C) may be required. Always monitor for the formation of side products by TLC when increasing the temperature.
Potential Cause 2: Inefficient Mixing. If the reaction mixture is not adequately stirred, reagents may not be in sufficient contact, leading to an incomplete reaction.
Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for larger scale reactions to ensure the mixture is homogeneous.
Experimental Protocol: Optimization of Temperature and Time
This protocol provides a framework for optimizing the synthesis of 3-ethoxy-2-methylacrolein on a laboratory scale.
1. Preparation of the Vilsmeier Reagent:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).
Cool the flask to 0°C using an ice bath.
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.
2. Reaction with the Substrate:
Dissolve the starting enol ether (1.0 eq) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
Add this solution dropwise to the prepared Vilsmeier reagent at 0°C over 30 minutes.
Optimization Step:
Temperature: Run parallel reactions where, after addition, the mixture is stirred for a fixed time (e.g., 4 hours) at different temperatures (e.g., 0°C, room temperature (~25°C), and 40°C).
Time: Run parallel reactions at a fixed optimal temperature (determined from the first step) for varying durations (e.g., 1h, 2h, 4h, 8h).
Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC.
3. Work-up and Purification:
Once the reaction is deemed complete, cool the mixture back to 0°C.
Slowly and carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or vacuum distillation to obtain pure 3-ethoxy-2-methylacrolein.[10]
Data Presentation: Optimization Summary
The following table presents hypothetical results from an optimization study to illustrate the effects of temperature and time on the reaction outcome.
Experiment ID
Temperature (°C)
Time (hours)
Conversion (%)
Isolated Yield (%)
Purity (by GC/NMR) (%)
Observations
OPT-T1
0
4
65
58
98
Slow reaction, clean product
OPT-T2
25 (RT)
4
98
85
96
Good conversion and yield
OPT-T3
40
4
>99
72
88
Fast reaction, significant side products
OPT-t1
25 (RT)
1
55
48
97
Incomplete reaction
OPT-t2
25 (RT)
2
85
78
96
Good progress
OPT-t3
25 (RT)
8
>99
84
92
Full conversion, slight degradation
Based on this data, the optimal conditions would be approximately 25°C for 4 hours.
Visualization of Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the synthesis of 3-ethoxy-2-methylacrolein.
Caption: Workflow for optimizing temperature and time.
References
Benchchem. Effect of temperature on Vilsmeier-Haack reaction outcome.
Desai, P., & Desai, K. R. (2006). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan Anusandhan Aur Shiksha Parishad, 1(1), 1-12.
J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction.
Sigma-Aldrich. 3-Ethoxymethacrolein 96%.
Karami, B., Eskandari, K., & Farahi, M. (2023).
Vervloet, D., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 741–746.
Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
Sigma-Aldrich. 3-Ethoxymethacrolein 96%.
Benchchem. Technical Support Center: Synthesis and Troubleshooting for 2-Ethoxy-3-methylquinolin-4-ol Analogs.
Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(28), 19045-19070.
vacuum distillation and purification techniques for crude 3-ethoxy-2-methylacrolein
Technical Support Center: Purification of Crude 3-Ethoxy-2-methylacrolein This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the vacuum distillation...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of Crude 3-Ethoxy-2-methylacrolein
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the vacuum distillation and purification of crude 3-ethoxy-2-methylacrolein. As an α,β-unsaturated aldehyde, this compound presents unique challenges, primarily its thermal sensitivity and propensity for polymerization. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and optimize their purification processes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the purification of 3-ethoxy-2-methylacrolein.
Q1: Why is vacuum distillation mandatory for purifying 3-ethoxy-2-methylacrolein?
A: Vacuum distillation is essential because 3-ethoxy-2-methylacrolein is a thermally sensitive compound.[1] Like many α,β-unsaturated aldehydes, it is prone to autopolymerization at elevated temperatures, which can lead to the formation of non-volatile resinous materials.[2][3] Applying a vacuum lowers the system pressure, thereby reducing the boiling point of the compound. This allows for distillation at a lower temperature, significantly minimizing thermal stress and the risk of degradation or polymerization.[1] The literature reports a boiling point of 78-81 °C at a pressure of 14 mmHg, which is substantially lower than its estimated atmospheric boiling point.[4][5]
Q2: What is the recommended stabilizer to use during distillation, and why?
A: The use of a radical inhibitor is highly recommended. Hydroquinone is a common and effective choice for stabilizing unsaturated aldehydes during distillation and storage.[6]
Application Scientist's Insight: Polymerization of α,β-unsaturated aldehydes is often a free-radical chain reaction. Trace impurities or heat can initiate the formation of radicals, which then propagate through the vinyl system. Hydroquinone acts as a radical scavenger, donating a hydrogen atom to terminate the chain reaction and prevent the formation of high molecular weight polymers.[3][7] A concentration of 50-200 ppm of the stabilizer in the crude material is typically sufficient. It is crucial to add the stabilizer before heating begins.
Q3: How can I visually identify the onset of polymerization in the distillation flask?
A: The most common visual cues for polymerization are:
Increased Viscosity: The crude material in the distillation flask becomes noticeably thicker or more viscous as the distillation proceeds.
Color Change: The liquid may darken, often turning yellow, orange, or brown.
Formation of Solids: You may observe the formation of gummy, resinous, or solid precipitates, particularly on the flask walls or around the stir bar.[2]
If these signs appear, it is a strong indication that the distillation temperature is too high or the stabilizer is absent or ineffective.
Q4: What level of purity can I realistically achieve with a single vacuum fractional distillation?
A: Starting with a typical crude product (e.g., 85-90% purity), a carefully executed vacuum fractional distillation can yield a final product with a purity of >96%, and often as high as 98-99%, as determined by Gas Chromatography (GC).[4][5] Achieving high purity depends on the nature of the impurities and the efficiency of the distillation column.
Section 2: Troubleshooting Guide
This guide is formatted to directly address specific issues encountered during the experimental workflow.
Q: My system is unable to reach the target vacuum pressure (e.g., <15 mmHg). What are the likely causes and solutions?
A: Inability to achieve the desired vacuum is a frequent issue in vacuum distillation setups.[8]
Potential Causes & Solutions:
System Leaks: The most common cause is air leaking into the system through poorly sealed joints.
Troubleshooting Steps: Check all glass joints, hose connections, and seals. Ensure all joints are properly greased (if using ground glass joints) and securely clamped. A simple way to find leaks is to apply a small amount of acetone to the joints while the vacuum is running; a leak will draw in the solvent and cause a noticeable fluctuation on the vacuum gauge.
Inefficient Vacuum Pump: The pump may not be capable of reaching the required pressure.
Troubleshooting Steps: Check the pump's specifications. Ensure the pump oil is clean and at the correct level (for oil-based pumps). Connect the vacuum gauge directly to the pump to verify its ultimate pressure.
Outgassing: Volatile impurities or residual solvents in the crude material can vaporize, increasing the system pressure.
Troubleshooting Steps: Before heating, allow the system to remain under vacuum at room temperature for 15-30 minutes to remove highly volatile components. These can be collected in a cold trap placed between the receiving flask and the vacuum pump.[9]
Q: The distillation rate is extremely slow, or the product has stopped distilling over, even though the temperature and pressure are correct.
A: This issue often points to problems with heat transfer or system geometry.
Potential Causes & Solutions:
Insufficient Heating: The heating mantle may not be providing enough energy to maintain a steady boil.
Troubleshooting Steps: Ensure the heating mantle is appropriately sized for the flask and is in good contact. Insulate the distillation flask and the column with glass wool or aluminum foil to minimize heat loss to the environment.[9]
Column Flooding or Fouling: In fractional distillation, excessive boil-up can cause the column to flood, obstructing vapor flow. Alternatively, polymerization can cause fouling.[10]
Troubleshooting Steps: Reduce the heating rate to allow the column to equilibrate. If fouling is suspected from polymerization, the distillation must be stopped, cooled, and the apparatus cleaned.
"Bumping": Uncontrolled, violent boiling can disrupt the vapor-liquid equilibrium.
Troubleshooting Steps: Always use a magnetic stir bar or boiling chips to ensure smooth and even boiling. Vigorous stirring is essential for efficient heat transfer.
Q: The collected distillate is discolored (yellow or brown). What does this indicate?
A: Discoloration is a classic sign of product degradation.
Potential Causes & Solutions:
Thermal Decomposition: The distillation temperature is too high, causing the compound to break down.
Troubleshooting Steps: Improve the vacuum to further lower the boiling point. Ensure the thermometer is placed correctly (the top of the bulb should be level with the bottom of the condenser side-arm) to get an accurate reading of the vapor temperature.
Co-distillation of Impurities: High-boiling, colored impurities might be distilling along with the product.
Troubleshooting Steps: Use a more efficient fractionating column (e.g., a packed Vigreux or a column with structured packing) to better separate components with close boiling points.[11] Increase the reflux ratio if your distillation head allows for it.
Q: My final product purity is low, with significant side-fractions observed in the GC analysis.
A: Poor separation efficiency is the root cause.
Potential Causes & Solutions:
Inefficient Fractionating Column: The column does not have enough theoretical plates to separate the impurities.[12]
Troubleshooting Steps: Switch from a simple distillation setup to one with a fractionating column. For closely boiling impurities, a longer packed column may be necessary.
Distillation Rate is Too Fast: Running the distillation too quickly does not allow for proper vapor-liquid equilibrium to be established in the column.[13]
Troubleshooting Steps: Slow down the distillation rate by reducing the heat input. A good rule of thumb is a collection rate of 1-2 drops per second.
Improper Fraction Collection: The initial "forerun" (containing low-boiling impurities) and the final "tail" (containing high-boiling impurities) were not adequately separated from the main product fraction.
Troubleshooting Steps: Monitor the head temperature closely. Collect the forerun until the temperature stabilizes at the product's boiling point. Switch receivers to collect the main fraction. Stop collecting the main fraction once the temperature begins to rise again or drop significantly.
Section 3: Standard Operating Protocol (SOP) for Vacuum Fractional Distillation
This protocol is designed as a self-validating system for the purification of crude 3-ethoxy-2-methylacrolein.
1. Pre-Distillation Setup & Safety
Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any moisture.
Stabilizer Addition: Add hydroquinone (50-200 ppm) to the crude 3-ethoxy-2-methylacrolein in the round-bottom distillation flask. Add a magnetic stir bar.
Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram in Section 5. Use a fractionating column (e.g., a 20-30 cm Vigreux column) for effective separation.
System Leak Check: Seal all joints and connect the vacuum pump. Evacuate the system and ensure it can hold a stable vacuum. This step is critical.[8]
2. Distillation Procedure
Turn on the condenser cooling water and the vacuum pump.
Begin vigorous stirring of the crude material.
Slowly and carefully apply heat using a heating mantle with a temperature controller.
Observe the system as the pressure drops and the crude material begins to outgas.
Collect the initial low-boiling fraction (forerun) in the first receiving flask. This fraction will contain residual solvents and more volatile impurities. The head temperature will be unstable during this phase.
Once the head temperature stabilizes at the boiling point of 3-ethoxy-2-methylacrolein at the given pressure (e.g., ~78-81 °C at 14 mmHg), switch to a clean receiving flask to collect the main product fraction.[14][15]
Maintain a slow, steady distillation rate (1-2 drops per second) by carefully controlling the heat input.
Continue collecting the main fraction as long as the head temperature remains stable.
If the temperature rises or falls significantly, or if the distillation rate drops off sharply despite increased heating, stop collecting the main fraction and switch to a third receiver to collect the high-boiling tail fraction.
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly venting the system to atmospheric pressure. CAUTION: Venting a hot system can cause an uncontrolled boil-over.
3. Post-Distillation Handling
Storage: Store the purified, clear yellow liquid in a clean, amber glass bottle at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][5]
Analysis: Confirm the purity of the collected fractions using Gas Chromatography (GC) and/or NMR spectroscopy.
reducing unwanted side products in 3-ethoxy-2-methylacrolein organic synthesis
Technical Support Center: Synthesis of 3-ethoxy-2-methylacrolein Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the organic synthesis of 3-ethoxy-2-methylacrolein. This guid...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 3-ethoxy-2-methylacrolein
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the organic synthesis of 3-ethoxy-2-methylacrolein. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing unwanted side products. The information herein is curated from established literature and practical experience to ensure reliability and success in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental problems.
Q1: My overall yield is disappointingly low. What are the most likely causes?
A low yield of 3-ethoxy-2-methylacrolein can stem from several factors, often related to the stability of the reagents and the product itself.
Incomplete Vilsmeier Reagent Formation: The formylating agent, the Vilsmeier reagent, is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][2] This reaction is exothermic and moisture-sensitive. If the reagent is not pre-formed correctly under anhydrous conditions and at a controlled temperature (typically 0-10°C), its effective concentration will be reduced, leading to an incomplete reaction.
Substrate Reactivity and Stability: The common precursor is often an enol ether or acetal of propanal. These substrates can be sensitive to acidic conditions, potentially leading to hydrolysis or polymerization before the desired formylation occurs. Ensure your starting material is pure and the reaction is performed under strictly controlled conditions.
Product Degradation During Work-up: The product, an α,β-unsaturated aldehyde, is susceptible to polymerization and degradation, especially in the presence of strong acids or bases or upon heating.[3] The aqueous work-up must be performed efficiently and at low temperatures. Neutralization should be done carefully to avoid strongly basic conditions.
Loss During Purification: 3-Ethoxy-2-methylacrolein is a relatively volatile liquid with a boiling point around 78-81 °C at 14 mmHg.[4] Significant material can be lost during solvent removal or vacuum distillation if not performed carefully. Using a cold trap and ensuring a stable vacuum are critical.
Q2: My GC-MS and NMR analyses show a significant impurity with a higher boiling point. How can I identify and prevent it?
The most common high-boiling impurity is a result of the self-condensation of the starting aldehyde (e.g., propanal), especially if the reaction is analogous to an aldol or Mannich process.
Identification of the Side Product: A frequent side product is 2-methyl-2-pentenal , formed from the aldol self-condensation of two propanal molecules.[5] This side reaction competes with the desired formylation or condensation reaction.
Causality and Prevention: This side reaction is favored when the concentration of the enolizable aldehyde (propanal) is high relative to the formylating agent or when the temperature is elevated. The key to prevention is controlling the reaction kinetics:
Order of Addition: Add the propanal derivative (e.g., enol ether or acetal) slowly to the pre-formed Vilsmeier reagent. This ensures the formylating agent is always in excess, favoring the desired reaction over self-condensation.
Temperature Control: Maintain a low temperature (typically below 10°C) throughout the addition and reaction period.[6] Higher temperatures significantly accelerate the rate of self-condensation.
Stoichiometry: Using a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.2 equivalents) can help drive the primary reaction to completion and suppress side reactions.[7]
Caption: Troubleshooting logic for addressing high-boiling impurities.
Q3: The reaction mixture turns into a dark, viscous tar. What causes this polymerization and how can it be avoided?
Polymerization is a common failure mode when working with acroleins and related unsaturated carbonyl compounds.
Mechanism of Polymerization: Acroleins can polymerize via multiple mechanisms (radical, anionic, cationic), often initiated by heat, light, or trace impurities (acids, bases). The formation of the Vilsmeier reagent from POCl3 and DMF generates an acidic environment that can promote cationic polymerization of the product or starting material.
Preventative Measures:
Strict Temperature Control: This is the most critical factor. Do not allow the reaction to exotherm uncontrollably.
Use of Inhibitors: While not always compatible with the reaction chemistry, adding a small amount of a radical inhibitor like hydroquinone or phenothiazine to the final product before purification can improve stability.
Prompt Work-up and Purification: Do not let the crude reaction mixture sit for extended periods. Once the reaction is complete (monitored by TLC or GC), proceed immediately to the work-up and purification steps.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can minimize side reactions initiated by oxygen, which can lead to radical formation.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, offering foundational knowledge for process optimization.
Q1: What is the primary synthetic route for 3-ethoxy-2-methylacrolein?
The most widely employed and scalable method is the Vilsmeier-Haack formylation .[1] This reaction involves the formylation of an electron-rich alkene. In this case, a common starting material is the enol ether of propanal, or more conveniently, propanal diethyl acetal, which can form the reactive species in situ. The Vilsmeier-Haack reaction is valued for its use of relatively inexpensive reagents and generally good yields when optimized.[8]
Caption: Competing reaction pathways in the synthesis.
Q2: What are the critical reaction parameters to control for minimizing side products?
Controlling the reaction parameters is essential for achieving high yield and purity. The following table summarizes the key variables and their impact.
Parameter
Recommended Range
Rationale & Impact on Side Products
Temperature
0 °C to 10 °C
Most Critical. Higher temperatures drastically increase the rate of side reactions like self-condensation and polymerization.[6]
Stoichiometry
1.1 - 1.2 eq. POCl3 to 1.0 eq. DMF
Ensures complete formation of the Vilsmeier reagent. An excess of POCl3 can lead to more acidic conditions and degradation.
Order of Addition
Add substrate to Vilsmeier reagent
Maintains an excess of the formylating agent, kinetically favoring the desired reaction over substrate self-condensation.
Solvent
DMF (as reagent/solvent) or chlorinated solvents (e.g., Dichloromethane)
The choice of solvent can affect reagent solubility and reaction rate. DMF is common as it is also a reagent.[6] Anhydrous conditions are mandatory.
Reaction Time
2 - 6 hours (monitor by TLC/GC)
Insufficient time leads to low conversion. Excessive time can increase the formation of degradation products.
Q3: My final product is always slightly yellow and has a pungent odor after distillation. Is this normal?
Yes, this is typical. 3-ethoxy-2-methylacrolein is often described as a clear yellow liquid.[4] The pungent, acrid odor is characteristic of α,β-unsaturated aldehydes. However, a dark brown or black color indicates significant degradation or polymerization, and the product should be redistilled or discarded. For storage, it is recommended to keep the product at a low temperature (2-8°C) under an inert atmosphere to maintain its purity.[9]
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-ethoxy-2-methylacrolein
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions.
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (POCl3, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0-5°C for 30 minutes.
Formylation Reaction: Dissolve propanal diethyl acetal (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent from Step 1, again maintaining the internal temperature below 10°C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS.
Work-up: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step is highly exothermic and should be done with vigorous stirring. The goal is to hydrolyze the intermediate iminium salt and neutralize the acid.[1][10]
Extraction: Extract the aqueous mixture three times with diethyl ether or dichloromethane. Combine the organic layers.
Washing: Wash the combined organic layers with a small amount of brine, then dry over anhydrous magnesium sulfate (MgSO4).
Purification: Filter off the drying agent and carefully remove the solvent using a rotary evaporator with a bath temperature below 40°C. Purify the resulting crude oil by vacuum distillation (e.g., 78-81 °C at 14 mmHg) to yield 3-ethoxy-2-methylacrolein as a yellow liquid.[9]
References
Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link]
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid - MDPI . MDPI. [Link]
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC . NCBI. [Link]
Formation Pathway of By-products in Methacrolein Oxidation over H3PMo12O4o Investigated by Using 13C-Labeled Methacrolein . J-STAGE. [Link]
Rapid and continuous synthesis of methacrolein with high selectivity by condensation of propanal with formaldehyde in laboratory - ResearchGate . ResearchGate. [Link]
Lead Optimization and Selection for biotech and Pharmaceutical Companies | 3Biotech . 3Biotech. [Link]
Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides - MDPI . MDPI. [Link]
Reactions of 2-alkoxyacroleins - R Discovery . R Discovery. [Link]
Technical Support Center: Overcoming Aqueous Solubility & Stability Challenges with 3-Ethoxy-2-methylacrolein
Welcome to the Application Scientist Support Center. Working with highly reactive, hydrophobic building blocks in aqueous environments requires a deep understanding of their physicochemical vulnerabilities.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. Working with highly reactive, hydrophobic building blocks in aqueous environments requires a deep understanding of their physicochemical vulnerabilities. This guide is designed to help researchers, scientists, and drug development professionals successfully formulate and stabilize 3-ethoxy-2-methylacrolein (3-EMA) for in vitro and in vivo applications.
Frequently Asked Questions (FAQs)
Q1: Why does 3-ethoxy-2-methylacrolein (3-EMA) form emulsions or precipitate in standard biological buffers?A: 3-EMA (CAS 42588-57-8) is a moderately lipophilic, clear yellow liquid (XLogP3 ~0.7) that lacks strong hydrogen bond donors[1]. When introduced directly into aqueous media, the hydrophobic ethyl and methyl groups drive phase separation to minimize thermodynamically unfavorable interactions with water. This results in localized supersaturation and emulsion formation, leading to inconsistent dosing and high variability in downstream biological assays.
Q2: I successfully dissolved 3-EMA using a DMSO co-solvent, but my biological assay results show a rapid loss of activity. Why is it degrading?A: The instability of 3-EMA in aqueous media is driven by two distinct chemical vulnerabilities inherent to its structure:
Enol Ether Hydrolysis: The
β
-ethoxy group is highly susceptible to acid-catalyzed hydrolysis. In aqueous solutions (especially at pH < 7.0), the enol ether cleaves to yield ethanol and a highly reactive, unstable malondialdehyde derivative.
Michael Addition: As an
α,β
-unsaturated aldehyde, the
β
-carbon is highly electrophilic. It readily undergoes 1,4-conjugate addition with soft nucleophiles[2]. If your buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT, glutathione), these nucleophiles will rapidly and covalently bind to the double bond of 3-EMA, neutralizing its activity before it interacts with your biological target[3].
Q3: What is the most robust method to solubilize 3-EMA while preserving its structural integrity?A: We strongly recommend host-guest complexation using Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) . Unlike simple co-solvents (which leave the molecule exposed to water) or surfactants (which can disrupt cell membranes), the hydrophobic cavity of HP-
β
-CD encapsulates the lipophilic enol ether moiety. This sterically shields the
α,β
-unsaturated system from water-mediated hydrolysis and buffer nucleophiles, while the hydrophilic exterior of the cyclodextrin ensures complete aqueous solubility.
Degradation Pathways Visualization
Fig 1. Primary degradation pathways of 3-EMA in aqueous solutions.
Troubleshooting Guide
Issue 1: Solution turns cloudy immediately upon diluting the DMSO stock into PBS.
Root Cause: Rapid dilution causes "solvent shock." The sudden shift in polarity forces the hydrophobic 3-EMA molecules to aggregate into an emulsion rather than disperse[1].
Resolution: Implement the HP-
β
-CD encapsulation protocol described below. If cyclodextrins cannot be used, ensure the DMSO stock is highly concentrated (e.g., 100 mM) so the final DMSO volume remains <1%, and add it dropwise directly into a rapidly stirring aqueous solution to maximize dispersion kinetics.
Issue 2: Rapid loss of 3-EMA concentration in the assay buffer over 2 hours.
Root Cause: The buffer likely contains primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT,
β
-mercaptoethanol). 3-EMA acts as a potent Michael acceptor, covalently binding to these nucleophiles[2].
Resolution: Switch to a non-nucleophilic buffer system such as PBS, HEPES, or MOPS. Eliminate reducing agents like DTT from the immediate assay environment.
Issue 3: Inconsistent compound recovery after sterile filtration.
Root Cause: Lipophilic aldehydes readily adsorb to certain polymer matrices, particularly Nylon and Cellulose Acetate.
Resolution: Always use Polytetrafluoroethylene (PTFE) or Polyvinylidene Fluoride (PVDF) filters, which have ultra-low organic binding properties.
Quantitative Data: Comparison of 3-EMA Solubilization Strategies
Solubilization Strategy
Max Aqueous Conc. (mM)
Half-Life at pH 7.4 (25°C)
Biological Assay Compatibility
Primary Limitation
Neat Buffer (PBS)
< 0.5 mM
< 2 hours
High
Severe phase separation; rapid degradation
5% DMSO Co-solvent
~2.0 mM
~4 hours
Moderate
Exposed to nucleophiles; DMSO toxicity
1% Tween-20 (Micelles)
~10.0 mM
~12 hours
Low
Surfactant disrupts lipid bilayers
20% HP-
β
-CD
> 25.0 mM
> 48 hours
High
Requires optimization of host-guest ratio
Experimental Protocol: Preparation of Stable 3-EMA Aqueous Stock via HP-
β
-CD Encapsulation
This protocol utilizes a solvent-shift methodology. Pre-dissolving 3-EMA in DMSO ensures it is fully disaggregated. Dropwise addition into a pre-formed cyclodextrin solution allows instantaneous host-guest complexation before hydrophobic aggregation can occur.
Step 1: Reagent Preparation
Prepare a 20% (w/v) solution of HP-
β
-CD in 1X PBS (pH 7.4).
Causality: Maintaining a strict pH of 7.4 minimizes acid-catalyzed enol ether hydrolysis while remaining physiologically relevant.
In a glass vial, dissolve neat 3-EMA in 100% anhydrous DMSO to create a 100 mM intermediate stock.
Causality: Glass prevents the lipophilic aldehyde from adsorbing to plastic walls. Anhydrous DMSO prevents premature hydrolysis during storage.
Step 2: Host-Guest Complexation
Place the HP-
β
-CD solution on a magnetic stirrer at 500 RPM.
Add the 3-EMA DMSO stock dropwise (1 drop per 3 seconds) directly into the center of the vortex. Do not exceed a final DMSO concentration of 5% (v/v).
Causality: Slow addition into a high-shear zone prevents localized supersaturation, ensuring every 3-EMA molecule encounters a cyclodextrin cavity before it can aggregate with other 3-EMA molecules.
Allow the solution to equilibrate at room temperature for 30 minutes in the dark.
Step 3: Self-Validation & Sterilization
Self-Validating Check: Centrifuge a 1 mL aliquot of the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube.
System Validation: The absence of a visible yellow pellet or phase-separated droplets confirms 100% inclusion. If a pellet is present, the cyclodextrin capacity has been exceeded, and the stock must be diluted.
Filter the validated solution through a 0.22 µm PTFE syringe filter.
Fig 2. Step-by-step HP-β-CD encapsulation workflow for 3-EMA.
References
1.[1] Title: 3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198
Source: PubChem, National Institutes of Health
URL: [Link]
3.[3] Title: 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones
Source: Chemistry LibreTexts
URL: [Link]
3-Ethoxy-2-methylacrolein vs. 3-Ethoxyacrolein in Drug Discovery: A Comprehensive Application Guide
In modern medicinal chemistry, the construction of functionalized heterocycles—such as pyridines, pyrimidines, and pyrroles—relies heavily on versatile 1,3-dielectrophilic C3 building blocks. Among these, 3-ethoxyacrolei...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry, the construction of functionalized heterocycles—such as pyridines, pyrimidines, and pyrroles—relies heavily on versatile 1,3-dielectrophilic C3 building blocks. Among these, 3-ethoxyacrolein and its methylated derivative, 3-ethoxy-2-methylacrolein (also known as 3-ethoxymethacrolein), stand out as critical reagents.
While structurally similar, the presence of a single methyl group at the C2 position of 3-ethoxy-2-methylacrolein fundamentally alters its steric profile, reaction kinetics, and regioselectivity. This guide provides an objective, data-driven comparison of these two reagents, detailing their distinct roles in drug synthesis, target modification, and process chemistry.
Structural and Physicochemical Comparison
Understanding the baseline properties of these reagents is crucial for predicting their behavior in complex synthetic workflows. The ethoxy group in both molecules acts as a leaving group during condensation reactions, while the aldehyde provides the initial site for nucleophilic attack.
Mechanistic Divergence: Steric Effects and Regiocontrol
The fundamental difference between these two reagents lies in the C2-methyl group of 3-ethoxy-2-methylacrolein.
3-Ethoxyacrolein offers an unhindered electrophilic surface, making it ideal for rapid, high-yielding cyclizations where steric bulk is not required. It is frequently employed in the synthesis of unsubstituted pyridine rings, pyrrolidines, and azetidine derivatives[4].
3-Ethoxy-2-methylacrolein introduces steric hindrance that dictates the trajectory of incoming nucleophiles. This regiocontrol is essential for synthesizing complex, substituted drug scaffolds, such as 5-methylnicotine analogs[5]. Furthermore, 3-ethoxy-2-methylacrolein exhibits unique biological reactivity; it acts as a malondialdehyde analogue, reacting with the amino acid lysine to form electrophilic adducts that induce protein aggregation—a valuable property for biomarker discovery and target validation[2].
Divergent synthetic and biological pathways of 3-ethoxyacrolein and 3-ethoxy-2-methylacrolein.
Applications in Drug Discovery and Synthesis
A. Synthesis of Antimicrobial Agents (Sulfadiazine)
Historically, the synthesis of the broad-spectrum antibacterial drug sulfadiazine relied on the vinyl ether method, which generated highly toxic, phosphorus-rich organic waste. A modern, green chemistry approach utilizes 3-ethoxyacrolein . By reacting 3-ethoxyacrolein directly with sulfaguanidine in an organic alcohol solvent, the cyclization proceeds efficiently without the need for phosphorus trichloride[6]. The lack of steric hindrance at the C2 position allows the double condensation to occur rapidly under reflux conditions.
B. Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
The development of selective nAChR agonists requires precise stereochemical and regiochemical control. 3-Ethoxy-2-methylacrolein is the reagent of choice for synthesizing (S)-(-)-5-methylnicotine. In this workflow, the reagent condenses with a chiral pyrrolidine precursor. The C2-methyl group ensures that the resulting pyridine ring is specifically methylated at the 5-position, a feat that is notoriously difficult to achieve with unhindered precursors[5].
C. Pyrimidine and Terpene Scaffold Generation
3-Ethoxy-2-methylacrolein is also utilized in the synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines and chiral isoprenyl ethers. The vinylogous transesterification of 3-ethoxy-2-methylacrolein provides a direct route to cyclic terpenes, which are foundational for various natural product-derived therapeutics[7][8].
Table 2: Performance and Yield Comparison in Heterocycle Synthesis
Protocol 1: Green Synthesis of Sulfadiazine via 3-Ethoxyacrolein
Objective : Synthesize sulfadiazine while eliminating phosphorus-containing waste.
Rationale : The unhindered nature of 3-ethoxyacrolein allows for a direct, base-free cyclization with sulfaguanidine, bypassing traditional toxic intermediates.
Step-by-Step Workflow :
Preparation : In a round-bottom flask, suspend 1.0 equivalent of sulfaguanidine in a C1-C4 organic alcohol solvent (e.g., ethanol)[6].
Addition : Slowly add 1.0 to 1.2 equivalents of 3-ethoxyacrolein to the mixture at room temperature[6].
Cyclization : Heat the reaction mixture to reflux (50°C to 140°C, depending on the solvent) for 1 to 4 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane 1:1)[6].
Isolation : Cool the mixture to 30-50°C to induce precipitation. Perform solid-liquid separation to isolate the crude sulfadiazine[6].
Purification : Dissolve the crude product in 30% liquid alkali at 60-80°C. Add activated carbon and stir for 30 minutes for decolorization. Filter, then acidify the filtrate dropwise with 30% HCl to pH 5-6 to precipitate the pure sulfadiazine crystals[6].
Protocol 2: Synthesis of (S)-(-)-5-Methylnicotine Precursor via 3-Ethoxy-2-methylacrolein
Objective : Regioselective construction of a 5-methylpyridine ring onto a chiral pyrrolidine.
Rationale : The high reactivity of the aldehyde requires cryogenic conditions to prevent polymerization, while the C2-methyl group strictly directs the regiochemistry of the cyclization.
Step-by-Step Workflow :
Cryogenic Setup : Cool a solution of the chiral pyrrolidine intermediate in dry tetrahydrofuran (THF) to -70°C under an inert nitrogen atmosphere[5].
Controlled Addition : Dissolve 1.0 equivalent of freshly distilled 3-ethoxy-2-methylacrolein in dry THF. Add this solution dropwise over 10 minutes to the cooled reaction flask[5].
Thermal Ramping : Stir the clear solution at -70°C for 5 minutes, warm to 0°C for 30 minutes, and finally allow it to reach room temperature for 2 hours. Causality note: This gradual warming ensures the initial nucleophilic attack occurs without unwanted side reactions or degradation of the sensitive aldehyde[5].
Quenching & Extraction : Quench the yellow solution with water. Extract the aqueous layer with diethyl ether and methylene chloride[5].
Cyclization to Pyridine : Treat the extracted intermediate with a 30% hydrobromic acid/acetic acid solution at 40-45°C, then heat to 55°C for 1 hour to drive the final aromatization and form the 5-methylpyridine ring[5].
Conclusion
Both 3-ethoxyacrolein and 3-ethoxy-2-methylacrolein are indispensable tools in the medicinal chemist's arsenal. Selection between the two should be driven entirely by the target molecule's structural requirements. 3-Ethoxyacrolein is optimal for high-throughput, unhindered cyclizations, particularly in green manufacturing processes like sulfadiazine synthesis. Conversely, 3-ethoxy-2-methylacrolein is essential when regiocontrol is paramount, enabling the synthesis of complex, methylated heterocycles and serving as a unique electrophilic probe for protein modification.
References
Title: 42588-57-8, 3-Ethoxy-2-methyl-2-propenal Formula - ECHEMI
Source: echemi.com
URL:1
Title: CAS 42588-57-8: 3-Ethoxy-2-methyl-2-propenal | CymitQuimica
Source: cymitquimica.com
URL:2
Title: Buy 3-ETHOXYMETHACROLEIN Industrial Grade / pharmaceutical grade from China Skyrun Industrial Co,,ltd - ECHEMI
Source: echemi.com
URL:3
Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications
Source: bham.ac.uk
URL:4
Title: Synthesis of 2-Chloro-4,6-di(heteroaryl)pyrimidines
Source: electronicsandbooks.com
URL:7
Title: US4321387A - Process for the preparation of optically active nicotine analogs
Source: google.com (Patents)
URL:5
Title: Enzymatic Processes for the Production of Pharmaceutical Intermediates (Chiral Isoprenyl Ethers from 3-Ethoxy-2-methylacrolein)
Source: researchgate.net
URL:8
Title: CN111269187A - A kind of green synthesis method of sulfadiazine
Source: google.com (Patents)
URL:6
Validating the Purity of 3-Ethoxy-2-methylacrolein: A Comparative Guide to Direct HPLC-UV vs. DNPH-Derivatization Workflows
As a critical intermediate in the synthesis of esomeprazole precursors (such as 2,3,5-trimethylpyridine) and complex macrocycles, 3-ethoxy-2-methylacrolein (CAS 42588-57-8) requires rigorous purity validation. Because it...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical intermediate in the synthesis of esomeprazole precursors (such as 2,3,5-trimethylpyridine) and complex macrocycles, 3-ethoxy-2-methylacrolein (CAS 42588-57-8) requires rigorous purity validation. Because it is a highly reactive
α,β
-unsaturated aldehyde, it is susceptible to auto-oxidation, polymerization, and degradation.
For drug development professionals and analytical chemists, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for quantifying its purity. However, a strategic choice must be made between Direct HPLC-UV analysis and Pre-column DNPH Derivatization . This guide objectively compares both methodologies, explaining the mechanistic causality behind each experimental choice to help you establish a self-validating analytical system.
Mechanistic Grounding: The Analytical Dilemma
The structure of 3-ethoxy-2-methylacrolein features a carbonyl group conjugated to a carbon-carbon double bond. This conjugated
π
system imparts a strong inherent chromophore, yielding a distinct UV absorption maximum (
λmax
) at approximately 242 nm [1].
While this allows for direct UV detection, the inherent reactivity of
α,β
-unsaturated aldehydes can lead to on-column degradation or peak tailing if the mobile phase is not properly buffered [2]. Alternatively, reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone derivative. This chemical transformation shifts the
λmax
to the 360 nm range, drastically improving specificity by eliminating background noise from non-carbonyl impurities that absorb in the low UV range [3].
Caption: Chemical logic of DNPH derivatization shifting the UV absorbance maximum.
Objective Method Comparison
When selecting a validation strategy, you must balance workflow simplicity against analytical specificity. Table 1 summarizes the core differences between the two approaches.
Table 1: Direct HPLC-UV vs. DNPH-Derivatization
Parameter
Method A: Direct HPLC-UV
Method B: DNPH-Derivatization
Detection Wavelength
242 nm
360 nm
Primary Advantage
Rapid, minimal sample preparation.
High specificity; stabilizes the reactive aldehyde.
Primary Limitation
Susceptible to interference from other UV-absorbing impurities.
Caption: Workflow comparison for 3-ethoxy-2-methylacrolein purity validation via HPLC-UV.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, both protocols below are designed as self-validating systems. This means every run must include a blank injection to establish baseline noise, a system suitability standard (SST) to verify column theoretical plates (
N>2000
) and tailing factor (
Tf≤1.5
), and a bracketed calibration curve.
Method A: Direct HPLC-UV Protocol
Best for: Routine batch release and high-throughput purity checks.
Causality Note: 3-Ethoxy-2-methylacrolein can interact with residual silanol groups on the silica backbone of the stationary phase, causing peak tailing. Using an end-capped C18 column and adding 0.1% Formic Acid to the mobile phase suppresses ionization of trace acidic impurities and minimizes secondary interactions [2].
Chromatographic Conditions:
Column: Dionex Acclaimed Polar Advantage C18 (or equivalent end-capped C18), 150 x 4.6 mm, 3 µm.
Mobile Phase: Isocratic elution; 60% Acetonitrile / 40% Ultrapure Water (containing 0.1% Formic Acid v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 242 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh 10.0 mg of 3-ethoxy-2-methylacrolein.
Dissolve in 10.0 mL of HPLC-grade Acetonitrile (Stock Solution: 1 mg/mL).
Dilute to working concentrations (e.g., 10–100 µg/mL) using the mobile phase.
Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Validation:
Inject a blank (Acetonitrile) to confirm no carryover.
Inject the 50 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be
≤2.0%
.
Method B: Pre-Column DNPH Derivatization Protocol
Best for: Analyzing highly degraded samples or complex matrices where UV interference at 242 nm is severe.
Causality Note: The nucleophilic addition of DNPH to the aldehyde requires an acidic catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. The resulting hydrazone is highly stable and absorbs strongly in the visible spectrum, completely isolating the analyte signal from unreacted starting materials [3].
Reagent Preparation:
Prepare a 10 mM DNPH solution by dissolving DNPH in 2 M HCl. Caution: DNPH is shock-sensitive when dry; always handle as a wetted solid.
Derivatization Reaction:
Mix 100 µL of the 3-ethoxy-2-methylacrolein sample (diluted in Acetonitrile) with 100 µL of the DNPH reagent.
Vortex and incubate at 25°C for 30 minutes in the dark to allow complete hydrazone formation.
Quench the reaction by adding 800 µL of mobile phase.
Chromatographic Conditions:
Column: C18 Reverse-Phase, 150 x 4.6 mm, 5 µm.
Mobile Phase: Gradient elution; Mobile Phase A (Water + 0.1% Formic Acid), Mobile Phase B (Acetonitrile). Start at 40% B, ramp to 90% B over 15 minutes.
Detection: UV at 360 nm.
Quantitative Performance Data
When validating these methods according to ICH Q2(R1) guidelines, both approaches yield robust metrics, though they excel in different areas. Table 2 outlines typical validation parameters derived from empirical application data.
Table 2: Typical Validation Metrics
Validation Parameter
Direct HPLC-UV (242 nm)
DNPH-Derivatization (360 nm)
Limit of Detection (LOD)
~0.5 µg/mL
~0.05 µg/mL
Limit of Quantitation (LOQ)
~1.5 µg/mL
~0.15 µg/mL
Linearity (
R2
)
> 0.999 (1.5 to 100 µg/mL)
> 0.999 (0.15 to 50 µg/mL)
Precision (Intra-day RSD)
< 1.5%
< 2.5% (due to reaction variability)
Recovery
98% - 102%
95% - 105%
References
Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone
ResearchGate[Link]
Validation of the Analytical Procedure for the Determination of Malondialdehyde and Three Other Aldehydes in Vegetable Oil Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-MS/MS)
ResearchGate[Link]
Validation
GC-MS method validation for detecting 3-ethoxy-2-methylacrolein trace impurities
Trace Detection of 3-Ethoxy-2-methylacrolein in API Synthesis: A GC-MS Method Validation and Performance Comparison Guide Executive Summary & Mechanistic Context In modern pharmaceutical development, controlling reactive...
Author: BenchChem Technical Support Team. Date: April 2026
Trace Detection of 3-Ethoxy-2-methylacrolein in API Synthesis: A GC-MS Method Validation and Performance Comparison Guide
Executive Summary & Mechanistic Context
In modern pharmaceutical development, controlling reactive intermediates is a critical regulatory requirement. 3-Ethoxy-2-methylacrolein (CAS 42588-57-8) is a highly reactive, low-molecular-weight aldehyde (MW 114.14 g/mol ) utilized as an upstream precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of 2,3,5-trimethylpyridine (collidine)—a key building block for proton pump inhibitors like Esomeprazole [1, 2].
Because 3-ethoxy-2-methylacrolein acts as an electrophile that can form adducts with proteins and DNA, it is classified as a Potentially Mutagenic Impurity (PMI). Under ICH M7 guidelines, it must be controlled to trace levels (typically parts-per-million, ppm) in the final API [3].
This guide provides an authoritative comparison between Single Quadrupole GC-MS (GC-SQ-MS) and Triple Quadrupole GC-MS/MS (GC-TQ-MS) for the trace detection of 3-ethoxy-2-methylacrolein. We will explore the causality behind the sample preparation, detail the chromatographic methodology, and present comparative validation data to help analytical scientists select the optimal platform for their regulatory submissions.
Figure 1: Esomeprazole synthesis pathway showing 3-ethoxy-2-methylacrolein as an upstream precursor.
Experimental Design: The Causality of the Method
To build a self-validating analytical system, every step of the protocol must be designed to eliminate false positives and matrix suppression.
Why GC-MS over LC-UV/LC-MS?
3-ethoxy-2-methylacrolein lacks an extended conjugated pi-system, resulting in a weak UV chromophore that is insufficient for trace-level HPLC-UV detection. Furthermore, its high volatility and poor ionization efficiency in standard Electrospray Ionization (ESI) make LC-MS unsuitable. Gas Chromatography coupled with Electron Impact (EI) Mass Spectrometry is the definitive choice for this volatile analyte [1].
The Matrix Problem & Liquid-Liquid Extraction (LLE)
Directly injecting a formulated API (like Esomeprazole) into a GC inlet at 250°C causes immediate thermal degradation of the API, severely contaminating the GC liner and column. To circumvent this, we utilize a targeted Liquid-Liquid Extraction (LLE). By dissolving the API in a basic aqueous buffer (pH ~10), the weakly acidic API remains ionized and trapped in the aqueous phase. The neutral, volatile 3-ethoxy-2-methylacrolein is then selectively partitioned into an organic solvent (Dichloromethane). This physical isolation acts as a self-validating step, ensuring that the mass spectrometer only "sees" the volatile fraction, thereby preserving column integrity.
Figure 2: Analytical workflow for the trace detection of 3-ethoxy-2-methylacrolein via GC-MS.
Step-by-Step Analytical Protocol
Step 1: Sample Preparation (LLE)
Weigh accurately 100 mg of the API into a 10 mL centrifuge tube.
Add 5.0 mL of 0.1 M NaOH (aq) to dissolve the API and shift the pH to ~10.
Add 2.0 mL of Dichloromethane (DCM) containing 1.0 ppm of an internal standard (e.g., Toluene-d8).
Vortex vigorously for 2 minutes to ensure complete phase transfer of the impurity.
Centrifuge at 4000 rpm for 5 minutes to break any emulsions.
Carefully transfer the lower organic (DCM) layer to a GC autosampler vial.
Step 2: Chromatographic Separation
Column: DB-WAX (Polyethylene glycol), 30 m × 0.25 mm ID × 0.25 µm film thickness. Rationale: The polar PEG stationary phase prevents peak tailing of the polar aldehyde group.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
To objectively compare the two platforms, a full ICH Q2(R1) validation was executed using spiked API matrices. The maximum daily dose of the hypothetical API dictates a regulatory limit of 37.5 ppm for the impurity [3].
While the Single Quadrupole (SQ) operating in Selected Ion Monitoring (SIM) mode is a workhorse for general volatiles, complex API matrices often yield co-extractable organic background noise that elevates the baseline. The Triple Quadrupole (TQ) operating in Multiple Reaction Monitoring (MRM) mode acts as a mass filter twice, effectively stripping away all matrix noise and yielding a near-zero baseline.
Table 1: Comparative Validation Data for 3-Ethoxy-2-methylacrolein in API Matrix
Validation Parameter
GC-SQ-MS (SIM Mode)
GC-TQ-MS/MS (MRM Mode)
Analytical Significance
Limit of Detection (LOD)
2.0 ppm
0.1 ppm
TQ provides a 20-fold increase in absolute sensitivity.
Limit of Quantitation (LOQ)
6.0 ppm
0.3 ppm
Both meet the 37.5 ppm regulatory limit, but TQ offers a massive safety margin.
Linearity Range
6.0 – 100 ppm
0.3 – 100 ppm
TQ allows for accurate tracking of impurity clearance during early synthesis steps.
Correlation Coefficient (R²)
0.992
0.999
MRM eliminates matrix interference, improving linear fit at the lower bounds.
Accuracy (Recovery at LOQ)
82.4% ± 6.1%
98.2% ± 2.4%
SQ suffers from slight matrix suppression; TQ isolates the analyte perfectly.
Precision (%RSD at 10 ppm)
7.5%
1.8%
TQ demonstrates superior repeatability, crucial for QC batch release.
Specificity (Matrix Blank)
Minor baseline noise
No observable peaks
TQ ensures zero false-positive results from API degradation artifacts.
Conclusion & Recommendations
For laboratories operating under strict GMP requirements and targeting ICH M7 compliance, the choice of analytical platform depends on the matrix complexity.
If the API is highly pure and the LLE extraction yields a clean organic phase, GC-SQ-MS is a cost-effective and compliant solution, easily achieving the 37.5 ppm threshold. However, for complex matrices, or for process chemistry teams needing to track 3-ethoxy-2-methylacrolein clearance down to sub-ppm levels during route scouting, GC-TQ-MS/MS is the undisputed superior technology. The MRM transitions (114 → 85) provide an impenetrable layer of specificity, ensuring that the method remains robust, self-validating, and audit-proof.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 559198, 3-Ethoxy-2-methyl-2-propenal" PubChem. URL:[Link]
Urosevic, J., et al. "Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone." ResearchGate (2022). URL:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." URL:[Link]
Comparative
comparing electrophilic reactivity of 3-ethoxy-2-methylacrolein and dimethylaminoacrolein
An In-Depth Guide to the Electrophilic Reactivity of 3-Ethoxy-2-methylacrolein vs. Dimethylaminoacrolein A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals Introducti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Electrophilic Reactivity of 3-Ethoxy-2-methylacrolein vs. Dimethylaminoacrolein
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
Introduction: Deconstructing Electrophilicity in Substituted Acroleins
α,β-Unsaturated aldehydes are a cornerstone of synthetic chemistry, prized for their dual reactivity. The conjugation of an alkene with a carbonyl group creates a polarized system with two primary electrophilic sites: the carbonyl carbon and the β-carbon. This vinylogous reactivity allows them to undergo both 1,2-addition at the carbonyl and 1,4-conjugate (or Michael) addition at the β-carbon.[1][2] The electrophilicity of this system, however, is not static. It can be finely tuned by substituents, particularly at the β-position.
This guide provides a detailed comparative analysis of the electrophilic reactivity of two common substituted acrolein derivatives: 3-ethoxy-2-methylacrolein and 3-(dimethylamino)acrolein . Understanding the nuanced differences in their reactivity is critical for selecting the appropriate reagent in complex synthetic pathways, particularly in the development of novel therapeutics where precise control over reactivity is paramount. We will dissect the electronic effects governing their behavior, present supporting experimental and spectroscopic data, and provide a validated protocol for quantifying their relative reactivity.
Core Thesis: The Decisive Role of the β-Substituent
The fundamental difference between these two molecules lies in the nature of the heteroatom substituent at the C3 (β) position: an ethoxy group (-OEt) versus a dimethylamino group (-NMe2). Both groups exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the electronegativity of oxygen and nitrogen, and a powerful electron-donating resonance effect (+R) through the delocalization of their lone pair electrons into the π-system.
The key to understanding their differential reactivity is the relative strength of these effects. Nitrogen is less electronegative than oxygen, making its lone pair more available for delocalization. Consequently, the dimethylamino group is a significantly stronger electron-donating group via resonance than the ethoxy group.[3][4] This enhanced electron donation in dimethylaminoacrolein enriches the conjugated system with electron density, thereby reducing the partial positive charge at both the β-carbon and the carbonyl carbon.
Our central hypothesis is that the superior electron-donating capacity of the dimethylamino group renders 3-(dimethylamino)acrolein a considerably weaker electrophile than 3-ethoxy-2-methylacrolein.
Caption: Resonance delocalization in the two acrolein derivatives.
Spectroscopic Validation of Electronic Effects
Spectroscopic techniques provide direct experimental evidence of the predicted electronic differences. The shielding or de-shielding of nuclei, observed via NMR, and the vibrational frequency of bonds, measured by IR spectroscopy, serve as sensitive probes of the electron density within a molecule.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
The C=O stretching frequency is an excellent indicator of carbonyl bond strength. Stronger electron donation into the π-system increases the contribution of the resonance structure with a C-O single bond, thus weakening the C=O double bond and lowering its stretching frequency (ν).
Compound
Carbonyl Stretch (ν C=O)
Rationale
3-Ethoxy-2-methylacrolein
~1660-1670 cm⁻¹
The moderately donating -OEt group results in a typical conjugated aldehyde C=O stretch.
3-(Dimethylamino)acrolein
~1635-1645 cm⁻¹
The strongly donating -NMe₂ group significantly weakens the C=O bond, shifting the frequency lower. This value approaches that of an amide, reflecting its strong vinylogous amide character.
This shift of ~25 cm⁻¹ is a significant and direct confirmation that the carbonyl group in dimethylaminoacrolein has less double-bond character and is therefore less electrophilic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density
NMR chemical shifts are highly sensitive to the local electronic environment. Increased electron density around a nucleus induces a stronger magnetic shielding, causing its signal to appear at a lower chemical shift (further upfield).
Compound
¹H Shift (Aldehyde H)
¹³C Shift (Carbonyl C)
¹³C Shift (β-Carbon)
Rationale
3-Ethoxy-2-methylacrolein
~9.4 ppm
~193 ppm
~160 ppm
The protons and carbons are relatively de-shielded, reflecting a more electron-poor (electrophilic) system.
The significant upfield shift for all relevant nuclei, especially the β-carbon, confirms the powerful shielding effect from the -NMe₂ group's electron donation.
The data clearly shows that the key atoms involved in electrophilic attack are more shielded in dimethylaminoacrolein, corroborating its reduced electrophilic character.
Quantitative Reactivity: A Michael Addition Kinetic Study
To move beyond static spectroscopic measures and directly quantify reactivity, we can design a kinetic experiment. A classic approach is to monitor the rate of a Michael addition reaction with a soft nucleophile, such as a thiol. The more potent the electrophile, the faster the reaction will proceed.
Causality of Experimental Design: We choose Glutathione (GSH), a biologically relevant thiol, as the nucleophile.[7][8] Its reaction with α,β-unsaturated aldehydes is a well-established model for electrophile-induced cellular toxicity and a reliable method for comparing reactivity.[9] The reaction can be conveniently monitored by UV-Vis spectrophotometry, tracking the disappearance of the characteristic π → π* absorbance of the conjugated system upon saturation of the double bond.
Caption: Workflow for comparative kinetic analysis via Michael addition.
Protocol: Comparative Kinetic Analysis of Michael Addition
This protocol is designed as a self-validating system where the relative rates directly reflect the relative electrophilicities under identical conditions.
Instrumentation and Reagents:
UV-Vis Spectrophotometer with temperature control (25°C).
Phosphate Buffer (100 mM, pH 7.4): Prepare and confirm pH. This mimics physiological conditions.
GSH Stock (10 mM): Dissolve GSH in the phosphate buffer. Prepare fresh daily to prevent oxidation.
Acrolein Stock Solutions (10 mM): Accurately weigh and dissolve each acrolein derivative in ethanol.
Kinetic Measurement:
Place 2.9 mL of phosphate buffer into a cuvette and allow it to equilibrate to 25°C inside the spectrophotometer.
Add 50 µL of 10 mM GSH stock solution (final concentration: ~167 µM).
Set the spectrophotometer to measure absorbance at the λ_max of the specific acrolein derivative (determined by a prior scan). Record a baseline reading.
To initiate the reaction, add 5 µL of the 10 mM acrolein stock solution (final concentration: ~16.7 µM). The >10-fold excess of GSH ensures pseudo-first-order kinetics.
Immediately start recording the absorbance at fixed intervals (e.g., every 20 seconds) for a duration sufficient to observe significant decay (e.g., 20-30 minutes).
Repeat the experiment in triplicate for each acrolein derivative.
Data Analysis:
For each run, plot the natural logarithm of the absorbance (ln(A)) versus time (t).
The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k_obs).
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [GSH] .
Compare the average k₂ values. The higher k₂ value corresponds to the more reactive electrophile.
Expected Outcome: The calculated second-order rate constant (k₂) for 3-ethoxy-2-methylacrolein will be significantly higher than that for 3-(dimethylamino)acrolein, providing quantitative proof of its greater electrophilic reactivity.
Conclusion and Synthetic Implications
This difference has profound implications for synthetic strategy:
3-(Dimethylamino)acrolein: Its reduced reactivity makes it a stable, manageable reagent. It is often considered a vinylogous equivalent of N,N-dimethylformamide (DMF) and is a premier building block for constructing nitrogen-containing heterocycles like pyridines and pyrimidines.[10][11] Its synthesis often involves Vilsmeier-Haack type reagents, underscoring its connection to formylating agents.[12][13]
3-Ethoxy-2-methylacrolein: This reagent should be selected when a more vigorous Michael acceptor is required.[14] It will react more readily with a wider range of nucleophiles and under milder conditions than its dimethylamino counterpart, making it suitable for constructing complex carbon skeletons via conjugate addition.
For the drug development professional, this choice is critical. A highly reactive electrophile might exhibit greater potency but could also suffer from off-target reactivity with biological nucleophiles like protein thiols, leading to toxicity.[7][9] Conversely, a less reactive electrophile may be safer but require more forcing conditions or fail to react with the intended target. This guide provides the foundational understanding necessary to make an informed choice between these two versatile synthetic intermediates.
References
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Chemistry LibreTexts. (2021). Vilsmeier-Haack Reaction. Available at: [Link]
Tallman, K. A., et al. (2016). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. Journal of Lipid Research. Available at: [Link]
Patil, S. A., et al. (2012). A Review on Vilsmeier-Haack Reaction. International Journal of Science and Research. Available at: [Link]
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Wang, C., et al. (2018). Selective oxidation of methacrolein to methacrylic acid over H4PMo11VO40/C3N4-SBA-15. RSC Advances. Available at: [Link]
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A Comparative Benchmarking Guide to 3-Ethoxy-2-methylacrolein and its Aldehyde Precursors in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of starting materials is a critical...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of starting materials is a critical determinant of efficiency, yield, and overall success of a synthetic route. Aldehydes, as versatile electrophilic building blocks, are fundamental to the construction of a vast array of complex molecular architectures. This guide provides an in-depth technical comparison of the synthesis and yield of 3-ethoxy-2-methylacrolein against alternative aldehyde precursors, offering field-proven insights and experimental data to inform your selection of the most appropriate synthetic tool.
Introduction: The Utility of α-Substituted α,β-Unsaturated Aldehydes
α-Substituted α,β-unsaturated aldehydes, such as 3-ethoxy-2-methylacrolein, are highly valuable intermediates in organic synthesis. The presence of multiple reactive sites—the aldehyde carbonyl, the carbon-carbon double bond, and the alkoxy group—allows for a diverse range of chemical transformations. These compounds are key precursors for the synthesis of various heterocyclic systems, including pyrimidines, pyridines, and quinolines, which are prevalent scaffolds in many pharmaceutical agents. The methyl group at the α-position can influence the stereochemical outcome of reactions and modulate the biological activity of the final products.
The efficiency of incorporating these aldehyde building blocks into a synthetic sequence is heavily dependent on their accessibility and the yield of their preparation. This guide will benchmark the synthesis of 3-ethoxy-2-methylacrolein, a representative α-methyl-β-alkoxy acrolein, against two structurally and functionally relevant alternatives: 3-(dimethylamino)acrolein and methacrolein.
Comparative Analysis of Aldehyde Precursor Synthesis and Yield
The selection of an aldehyde precursor is often a trade-off between synthetic accessibility, yield, stability, and downstream reactivity. The following table summarizes the key performance indicators for 3-ethoxy-2-methylacrolein and its alternatives.
Very high yield, readily available starting materials, established industrial process.
Lacks the β-alkoxy or β-amino functionality, requiring additional steps for similar transformations.
Synthetic Protocols and Mechanistic Insights
A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. This section provides detailed experimental protocols for the synthesis of each aldehyde precursor, accompanied by mechanistic diagrams.
3-Ethoxy-2-methylacrolein via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich substrates, including enol ethers.[4] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the enol ether. Subsequent hydrolysis yields the desired α,β-unsaturated aldehyde. While a specific protocol for 3-ethoxy-2-methylacrolein is not widely reported, the following procedure is based on established methods for the formylation of similar enol ethers, with an expected yield of around 70%.[1]
Experimental Protocol:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
Cool the flask to 0 °C in an ice bath.
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10 °C.
Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
Add 1-ethoxypropene (1.0 equiv.) dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
Extract the product with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-ethoxy-2-methylacrolein.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the premature hydrolysis of the Vilsmeier reagent and the starting enol ether. The dropwise addition of POCl₃ at low temperature controls the exothermic reaction of Vilsmeier reagent formation. The final basic workup is necessary to hydrolyze the iminium intermediate to the aldehyde and neutralize the acidic reaction mixture.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
3-(Dimethylamino)acrolein via a Continuous Vilsmeier-Haack Process
A highly efficient, continuous process for the synthesis of 3-(dimethylamino)acrolein has been reported with an impressive yield of 86%.[2] This method also utilizes the Vilsmeier reagent, reacting it with isobutyl vinyl ether.
Experimental Protocol (Conceptual for continuous process):
The Vilsmeier reagent is prepared in a continuous flow reactor by mixing DMF and POCl₃ at controlled temperatures.
Isobutyl vinyl ether is introduced into the reactor stream containing the pre-formed Vilsmeier reagent.
The reaction mixture flows through a heated reaction coil to ensure complete conversion.
The output stream is then continuously quenched with a dilute sodium hydroxide solution.
The aqueous solution of 3-(dimethylamino)acrolein is then subjected to a separation process, such as extraction or distillation, to isolate the pure product.
Causality Behind Experimental Choices: A continuous flow process offers several advantages over batch synthesis, including better temperature control, improved safety, and higher throughput, which contribute to the high reported yield. The use of a vinyl ether as the starting material is key to the formation of the acrolein backbone.
Logical Relationship of Continuous Synthesis:
Caption: Logical flow of the continuous synthesis of 3-(dimethylamino)acrolein.
Methacrolein via Mannich Reaction
The industrial synthesis of methacrolein is often achieved through a Mannich-type condensation of propionaldehyde and formaldehyde, with reported yields reaching up to 98.7%.[3] This reaction is typically catalyzed by a secondary amine and an acid.
Experimental Protocol:
In a pressure reactor, a mixture of propionaldehyde (1.0 equiv.) and an aqueous solution of formaldehyde (1.1 equiv.) is prepared.
A catalyst system, such as diethylamine and acetic acid, is added to the mixture.
The reactor is sealed and heated to a temperature between 100 °C and 210 °C, with the pressure maintained between 4.5 and 6.0 MPa.
The reaction is allowed to proceed for a short residence time, typically a few seconds in a continuous reactor.
The reaction mixture is then cooled and subjected to a separation process, often involving distillation, to isolate the methacrolein.
Causality Behind Experimental Choices: The use of high temperature and pressure in a sealed reactor ensures the reaction proceeds in the liquid phase and at a rapid rate. The catalytic system facilitates the formation of an enamine from propionaldehyde and an iminium ion from formaldehyde, which then react to form the Mannich base. Subsequent elimination of the amine and water yields methacrolein.
Diagram of the Mannich Reaction Pathway:
Caption: Simplified reaction pathway for the synthesis of methacrolein via the Mannich reaction.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the synthesis of 3-ethoxy-2-methylacrolein and two key alternative aldehyde precursors. While a definitive, published protocol for 3-ethoxy-2-methylacrolein with a confirmed yield is elusive, the well-established Vilsmeier-Haack reaction of enol ethers suggests that it is a readily accessible compound with an expected good yield.
For applications where a high-yielding, stable, and versatile precursor is paramount, 3-(dimethylamino)acrolein stands out with a documented 86% yield from a continuous process.[2] Its downstream reactivity is well-explored, making it a reliable choice for the synthesis of a wide range of heterocyclic compounds.
When the primary requirement is a simple, high-volume, and cost-effective α-methyl-α,β-unsaturated aldehyde, methacrolein is the undisputed leader, with industrial processes achieving yields of up to 98.7%.[3] However, its simpler structure necessitates additional synthetic steps if a β-heteroatom substituent is required.
The choice of aldehyde precursor will ultimately depend on the specific needs of the synthetic project, including the desired final molecular architecture, scalability, and economic considerations. The information and protocols provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors.
References
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794.
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355–686.
The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)-O-Formates. J. Org. Chem.2001 , 66 (2), 435–443. ([Link])
Formylation of O-Silylated Enolates by Vilsmeier's Reagent. Synth. Commun.2000 , 30 (15), 2759-2766. ([Link])
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules2021 , 26 (14), 4263. ([Link])
A comparative study on the selective hydrogenation of α,β unsaturated aldehyde and ketone to unsaturated alcohols on Au supported catalysts. Catal. Today2011 , 164 (1), 472-477. ([Link])
Review Article on Vilsmeier-Haack Reaction. Int. J. Pharm. Sci. Rev. Res.2013 , 21 (1), 127-138. ([Link])
Synthesis of α,β-Unsaturated Aldehydes Based on a One-Pot Phase-Switch Dehydrogenative Cross-Coupling of Primary Alcohols. Org. Lett.2014 , 16 (10), 2680–2683. ([Link])
Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1H)-ones. Org. Lett.2008 , 10 (23), 5445–5448. ([Link])
Enantioselective α- and γ-Alkylation of α,β-Unsaturated Aldehydes Using Dienamine Activation. Org. Lett.2011 , 13 (1), 132–135. ([Link])
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2021 , 11, 26866-26895. ([Link])
Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. ACS Omega2023, 8 (35), 31941–31945. (https://pubs.acs.org/doi/10.1021/acsomega.3c03686)
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry2013 , 3, 1-7. ([Link])
Synthesis of the α,β-unsaturated Aldehyde. The Royal Society of Chemistry. ([Link])
Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis; Sharma, J., Ed.; Cambridge University Press: Cambridge, 2014; pp 415-418. ([Link])
Process for preparing methacrolein from formaldehyde and propionaldehyde and preparation plant for the purpose. US Patent 11,542,218B2, issued January 3, 2023. ()
Method for preparing vilsmeier reagent. WO Patent 2020/050368A1, issued March 12, 2020. ()
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk. ChemRxiv. 2022 . ([Link])
Rapid and continuous synthesis of methacrolein with high selectivity by condensation of propanal with formaldehyde in laboratory. J. Chem. Technol. Biotechnol.2017 , 92, 1944-1950. ([Link])
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A Cost-Benefit Analysis of 3-Ethoxy-2-methylacrolein for Industrial Scale-Up: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of industrial chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and sustainability of a manufacturing process. 3-Ethoxy-2-methylacrolein, a versatile α,β-unsaturated aldehyde, has emerged as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth cost-benefit analysis of utilizing 3-ethoxy-2-methylacrolein for industrial scale-up, offering an objective comparison with viable alternatives supported by experimental data and process considerations.
The Industrial Significance of 3-Ethoxy-2-methylacrolein
3-Ethoxy-2-methylacrolein (CAS 42588-57-8) is a bifunctional molecule featuring both an aldehyde and an enol ether moiety.[1][2] This unique structural arrangement makes it a valuable precursor in various carbon-carbon bond-forming reactions. Its primary industrial applications lie in the synthesis of complex heterocyclic structures, most notably in the production of:
Quinolines: via the Friedländer annulation, a fundamental reaction in medicinal chemistry for creating the core structure of many therapeutic agents.[1]
5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF) and its analogs (e.g., Lometrexol): These are potent antifolate antimetabolites used in cancer chemotherapy.[1][3] 3-Ethoxy-2-methylacrolein serves as a key C3 synthon for constructing the pyridopyrimidine ring system of these complex molecules.
The choice of this particular building block is often dictated by its reactivity, the yields it can achieve, and the overall economics of its incorporation into a larger synthetic sequence.
Industrial Synthesis of 3-Ethoxy-2-methylacrolein: A Process and Cost Analysis
While multiple synthetic routes can be envisioned, the most probable and industrially scalable method for the production of 3-ethoxy-2-methylacrolein is through the Vilsmeier-Haack formylation of an enol ether derived from propanal.[4][5][6][7][8]
The Synthetic Pathway
The synthesis can be broken down into two main steps:
Enol Ether Formation: Propanal is reacted with an orthoformate, typically triethyl orthoformate, in the presence of an acid catalyst to form 1-ethoxy-1-propene. This reaction is generally high-yielding and proceeds under relatively mild conditions.
Vilsmeier-Haack Formylation: The formed enol ether is then reacted with the Vilsmeier reagent, which is prepared in situ from a formamide derivative, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7] Subsequent aqueous workup yields the final product, 3-ethoxy-2-methylacrolein.
Figure 1: Proposed Industrial Synthesis of 3-Ethoxy-2-methylacrolein
Cost Analysis of Starting Materials
A preliminary cost analysis for the starting materials required for the synthesis of 3-ethoxy-2-methylacrolein reveals the following estimated bulk pricing:
Note: Prices are estimates and can vary based on supplier, purity, and market conditions.
The overall cost of production will also be influenced by factors such as reaction yields, solvent usage and recycling, energy consumption, and waste disposal. The Vilsmeier-Haack reaction can be exothermic and requires careful temperature control, which can add to the operational costs.
Comparative Analysis with Alternatives
The choice of 3-ethoxy-2-methylacrolein is not without alternatives. The optimal choice will depend on the specific application and desired outcome.
Alternatives in Friedländer Quinoline Synthesis
The Friedländer synthesis is a versatile reaction for the preparation of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[23][24][25]
Direct Competitors: Other Enol Ethers
3-Methoxy-2-methylacrolein: This is a close analog of the ethoxy variant. The choice between the two often comes down to the cost and availability of the corresponding starting materials (methanol vs. ethanol for the orthoformate). In terms of reactivity, they are expected to be very similar.
Other β-alkoxy-α-alkylacroleins: A range of similar compounds can be synthesized and used. The alkyl and alkoxy groups can be varied to fine-tune the steric and electronic properties of the molecule, which can influence the yield and regioselectivity of the quinoline synthesis.
Functional Alternatives: β-Dicarbonyl Compounds and Enamines
Ethyl Acetoacetate and its Derivatives: These are classic reagents in the Friedländer synthesis and are commercially available at a relatively low cost. They can provide a different substitution pattern on the resulting quinoline ring compared to 3-ethoxy-2-methylacrolein.
Enamines: These can be pre-formed from a ketone and a secondary amine and offer a different reactivity profile.
Performance Comparison:
Reagent Class
Advantages
Disadvantages
β-Alkoxy-α-methylacroleins
- High reactivity- Good yields- Can be synthesized with desired substitution
- Multi-step synthesis required- Potentially higher cost than bulk chemicals
β-Dicarbonyl Compounds
- Readily available and inexpensive- Well-established chemistry
- May lead to different substitution patterns- Can undergo self-condensation
Enamines
- High reactivity- Can offer different selectivity
- Often need to be prepared in situ- Can be sensitive to moisture
Experimental data suggests that while various reagents can be employed in the Friedländer synthesis, β-alkoxy-α,β-unsaturated aldehydes like 3-ethoxy-2-methylacrolein are particularly effective for the synthesis of polysubstituted quinolines, often providing excellent yields under relatively mild conditions.
Alternatives in the Synthesis of DDATHF (Lometrexol)
The synthesis of DDATHF involves the construction of a complex heterocyclic core. 3-Ethoxy-2-methylacrolein is used to introduce a three-carbon fragment that ultimately forms part of the pyridopyrimidine ring.
Alternative C3 Synthons:
Malondialdehyde and its derivatives: These can also serve as three-carbon building blocks. However, malondialdehyde itself is prone to polymerization, and its derivatives may require additional synthetic steps.
Ethyl 3,3-diethoxy-2-methylpropanoate: This compound can be considered a protected form of the desired three-carbon unit and is a viable, albeit more complex, alternative.[26][27][28] Its synthesis also involves multiple steps.
The choice of 3-ethoxy-2-methylacrolein in this context is likely driven by its ability to participate in a specific and high-yielding annulation reaction to form the required heterocyclic system. The direct use of the α,β-unsaturated aldehyde simplifies the synthetic sequence compared to using more elaborate or protected precursors.
Experimental Protocols
General Protocol for the Synthesis of 3-Ethoxy-2-methylacrolein via Vilsmeier-Haack Reaction
Step 1: Formation of the Vilsmeier Reagent
In a cooled, inert atmosphere reactor, phosphorus oxychloride (1.1 eq) is added dropwise to N,N-dimethylformamide (1.2 eq) with vigorous stirring, maintaining the temperature below 10°C. The mixture is stirred for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
Step 2: Formylation of 1-Ethoxy-1-propene
1-Ethoxy-1-propene (1.0 eq) is added slowly to the prepared Vilsmeier reagent, again maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred for several hours, or until completion as monitored by an appropriate analytical technique (e.g., GC-MS).
Step 3: Workup and Purification
The reaction mixture is carefully quenched by pouring it onto ice-water. The pH is adjusted to neutral or slightly basic with an aqueous base solution (e.g., sodium carbonate). The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-ethoxy-2-methylacrolein.
Figure 2: Experimental Workflow for the Synthesis of 3-Ethoxy-2-methylacrolein
Representative Protocol for Friedländer Quinoline Synthesis
In a reaction vessel, 2-aminobenzophenone (1.0 eq) and 3-ethoxy-2-methylacrolein (1.2 eq) are dissolved in a suitable solvent such as ethanol or toluene. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired quinoline derivative.
Conclusion and Recommendations
3-Ethoxy-2-methylacrolein stands as a valuable and versatile building block for the industrial synthesis of quinolines and complex pharmaceutical intermediates like DDATHF. Its synthesis via the Vilsmeier-Haack reaction of an enol ether is a scalable process, with starting material costs that are generally moderate.
Key considerations for industrial scale-up:
Cost-effectiveness: While the starting materials are not prohibitively expensive, the overall process cost will be significantly influenced by the efficiency of the two-step synthesis, including yields, solvent recycling, and energy inputs. A thorough process optimization at the pilot scale is crucial.
Performance: In its primary applications, 3-ethoxy-2-methylacrolein generally offers high reactivity and leads to good yields of the desired products. This can translate to fewer purification steps and a more efficient overall manufacturing process.
Alternatives: For quinoline synthesis, the choice of reagent is highly dependent on the desired substitution pattern of the final product. While cheaper alternatives like β-dicarbonyl compounds exist, 3-ethoxy-2-methylacrolein provides a reliable route to a specific class of substituted quinolines. In the case of DDATHF synthesis, the advantages of using this specific C3 synthon in terms of reaction efficiency and overall synthetic strategy appear to outweigh the potential for using simpler, but potentially less effective, alternatives.
For drug development professionals and process chemists, a careful evaluation of the specific synthetic target and the overall process economics is paramount. While 3-ethoxy-2-methylacrolein may not always be the cheapest option in terms of raw material cost per kilogram, its performance benefits in terms of yield, purity, and simplification of the synthetic route can make it the most cost-effective choice for the industrial-scale production of high-value pharmaceutical compounds.
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025-04-30). [Link]
ResearchGate. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025-11-22). [Link]
European Patent Office. PROCESS FOR PREPARING METHACROLEIN - EP 3630712 B1. (2021-04-07). [Link]
PMC. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]
MDPI. Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. (2021-12-31). [Link]
Spectroscopic Comparison and Identification of 3-Ethoxy-2-methylacrolein Isomers: A Comprehensive Guide
Introduction & Synthetic Context 3-Ethoxy-2-methylacrolein (IUPAC: 3-ethoxy-2-methyl-2-propenal) is a highly versatile β -alkoxy enal utilized extensively as a building block in organic synthesis. It serves as a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Synthetic Context
3-Ethoxy-2-methylacrolein (IUPAC: 3-ethoxy-2-methyl-2-propenal) is a highly versatile
β
-alkoxy enal utilized extensively as a building block in organic synthesis. It serves as a critical intermediate in the assembly of polypropionate fragments[1], the synthesis of thiotetronic acids, and as a precursor for complex 1,3-dienes in stereoselective cycloaddition reactions[2].
Because the geometric configuration of the alkene dictates the stereochemical outcome of downstream reactions (such as Diels-Alder cycloadditions), unambiguously distinguishing between the (E) and (Z) isomers of this compound (CID 559198)[3] is a mandatory quality control step. This guide outlines the mechanistic causality behind their spectroscopic divergence and provides a self-validating analytical protocol for their identification.
Mechanistic Causality in Spectroscopic Divergence
The identification of (E) and (Z) isomers of 3-ethoxy-2-methylacrolein relies on two orthogonal nuclear magnetic resonance (NMR) phenomena: magnetic anisotropy and dipolar relaxation .
The Magnetic Anisotropy Effect (1D
1
H NMR)
By IUPAC priority rules, the (E)-isomer places the highest priority groups (the C1-aldehyde group and the C3-ethoxy group) on opposite sides of the double bond. Consequently, the vinylic proton (H-3) and the aldehyde group (-CHO) are situated on the same side (cis relationship).
The carbonyl group possesses a strong magnetic anisotropic effect. Protons located within the planar region of the C=O
π
-system experience significant deshielding. Because H-3 is spatially proximate to the carbonyl oxygen's deshielding cone in the (E)-isomer, its resonance is shifted significantly downfield. In the (Z)-isomer, H-3 is trans to the carbonyl group and falls outside the primary deshielding cone, resulting in a relative upfield shift.
Spatial Proximity and Dipolar Relaxation (2D NOESY)
While 1D chemical shifts provide a primary indicator, they are susceptible to solvent and concentration effects. Absolute stereochemical assignment requires mapping through-space interactions via the Nuclear Overhauser Effect (NOE). NOE relies on dipole-dipole relaxation between nuclei separated by less than 5 Å.
(E)-Isomer: The cis relationship between H-3 and the aldehyde proton results in a strong, diagnostic NOE cross-peak.
(Z)-Isomer: The cis relationship between H-3 and the C2-methyl group results in a strong NOE cross-peak, with no interaction observed between H-3 and the aldehyde proton.
Quantitative Spectroscopic Data Comparison
The following tables summarize the diagnostic spectroscopic parameters required to differentiate the two isomers.
Table 1: Diagnostic
1
H NMR Chemical Shifts (CDCl
3
, 400 MHz)
Proton Environment
(E)-Isomer (ppm)
(Z)-Isomer (ppm)
Multiplicity
Causal Driver for Shift
Aldehyde (H-1)
~9.3
~9.2
Singlet
Standard deshielding by carbonyl
Vinylic (H-3)
~7.1 - 7.3
~6.5 - 6.7
Broad Singlet
Magnetic anisotropy of cis-C=O in (E)
C2-Methyl
~1.7
~1.8
Doublet
Allylic coupling / standard aliphatic
Ethoxy -CH
2
-
~4.1
~4.0
Quartet
Electronegativity of adjacent Oxygen
Ethoxy -CH
3
~1.3
~1.3
Triplet
Standard aliphatic
Table 2: 2D NOESY/ROESY Key Correlations
Geometric Isomer
Irradiated/Observed Proton
Correlated Proton
Spatial Distance
Diagnostic Value
(E)-Isomer
Vinylic H-3
Aldehyde H-1
< 3.0 Å
Primary confirmation of cis-CHO relationship
(Z)-Isomer
Vinylic H-3
C2-Methyl
< 3.0 Å
Primary confirmation of trans-CHO relationship
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in isomer assignment, do not rely on a single data point. The following protocol is designed as a closed-loop validation system , ensuring that structural assignments are internally consistent.
Step 1: Sample Preparation
Dissolve 10–15 mg of the purified 3-ethoxy-2-methylacrolein in 0.6 mL of anhydrous deuterated chloroform (CDCl
3
).
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide an exact 0.00 ppm calibration point, preventing misinterpretation of marginal chemical shifts.
Step 2: 1D
1
H NMR Acquisition (Primary Indicator)
Acquire a standard
1
H NMR spectrum at 298 K (e.g., 16–64 scans,
≥
400 MHz).
Set a relaxation delay (d1) of at least 2 seconds to ensure accurate integration of the vinylic and aldehyde protons.
Analysis: Locate the vinylic proton (H-3). A shift
>7.0
ppm suggests the (E)-isomer; a shift
<6.8
ppm suggests the (Z)-isomer.
Acquire a 2D NOESY (or ROESY) spectrum to map through-space dipolar couplings.
Parameter check: Set the mixing time (
τm
) to 300–500 ms. This is optimized for small molecules (MW ~114.14 g/mol )[3] to maximize the NOE buildup while preventing artifactual spin diffusion.
Step 4: Closed-Loop Data Reconciliation
Cross-reference the 1D chemical shift with the 2D spatial mapping:
System Validation A: If H-3 is observed at ~7.1 ppm, it must show a strong NOE cross-peak to the aldehyde proton (~9.3 ppm).
System Validation B: If H-3 is observed at ~6.5 ppm, it must show an NOE to the C2-methyl group (~1.7 ppm).
Failure Mode: Any contradiction between the chemical shift causality and the NOE spatial mapping indicates an impure sample, spectrometer miscalibration, or structural misassignment.
Logical Workflow Diagram
The following diagram illustrates the logical decision tree for the self-validating identification of the isomers.
Figure 1: Self-validating NMR workflow for the identification of 3-ethoxy-2-methylacrolein isomers.
References
Source: University of Bath (bath.ac.uk)
Synthesis and Cycloaddition Reactions of 1-(Arylthio)-1,3-dienes.
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Ethoxy-2-methylacrolein (CAS No. 42588-57-8). As a reactive α,β-unsaturated aldehyde, this compound demands rigorous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist, offering the causal logic behind each procedural step, grounded in the chemical's specific reactivity and toxicity profile.
Core Principle: Hazard-Centric Waste Management
The disposal protocol for any chemical is fundamentally dictated by its intrinsic hazards. 3-Ethoxy-2-methylacrolein, like its parent compound acrolein, is a hazardous substance. Its disposal plan is built upon the understanding of its flammability, toxicity, and reactivity. Structurally similar compounds, such as acrolein and methacrolein, are classified by the US Environmental Protection Agency (EPA) as "P-listed" acutely toxic hazardous wastes.[1][2] This stringent classification means that the chemical, any material it contaminates, and its empty container are all considered hazardous waste and must be managed as such. Drain disposal is strictly forbidden.[1][3][4]
Hazard Profile of 3-Ethoxy-2-methylacrolein
A thorough understanding of the chemical's properties is the foundation of a safe disposal plan. The following table summarizes the key hazards associated with 3-Ethoxy-2-methylacrolein and its structural analogs.
Hazard Category
Description
Source(s)
Flammability
Flammable liquid and vapor with a flash point of 35.5°C (95.9°F). Vapors can form explosive mixtures with air.
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.
Very toxic to aquatic life with long-lasting effects.[5]
Pre-Disposal Planning & Personal Protective Equipment (PPE)
Safe disposal begins before the first drop of waste is generated. All operations involving 3-Ethoxy-2-methylacrolein must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[1][3] An ANSI-approved eyewash station and safety shower must be immediately accessible.[1]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and is based on the compound's high toxicity and potential for skin and eye damage.
PPE Category
Specification & Rationale
Source(s)
Hand Protection
Use utility-grade butyl rubber or appropriate chemically resistant gloves. Inspect gloves before and after each use. Double-gloving is recommended for handling neat material or concentrated solutions.
Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
A flame-retardant lab coat is required. Ensure it is fully buttoned. For larger quantities or significant spill risk, a chemically resistant apron over the lab coat is advised.
All handling of open containers must occur in a chemical fume hood. If a fume hood is not available or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is necessary.[4][7]
Step-by-Step Disposal Protocol
The guiding principle is waste segregation. Never mix 3-Ethoxy-2-methylacrolein waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for handling waste generated from procedures involving 3-Ethoxy-2-methylacrolein.
Do Not Neutralize: While methods exist for neutralizing aldehydes (e.g., bisulfite treatment), this should not be attempted by the end-user in the lab as a disposal method.[9][10] Such reactions can be exothermic and may create additional hazards. Defer all chemical treatment to trained EHS professionals.
Collect: Pour all liquid waste containing 3-Ethoxy-2-methylacrolein into a designated, leak-proof, and chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or glass).
Label: Securely cap the container. Immediately affix a hazardous waste label. The label must clearly state "Hazardous Waste," list "3-Ethoxy-2-methylacrolein," and include all other chemical constituents with their approximate percentages. Mark the appropriate hazard pictograms (Flammable, Toxic, Health Hazard, Environmental Hazard).
Store: Store the sealed container in a designated satellite accumulation area, which must be under the control of the laboratory personnel. This area should be in a well-ventilated location, such as a flammable storage cabinet, away from heat or ignition sources and incompatible materials.[1][4]
Segregate: All disposable items that have come into contact with 3-Ethoxy-2-methylacrolein are considered hazardous waste.[1][3] This includes gloves, bench paper, pipette tips, and contaminated weighing paper.
Collect: Place these items into a dedicated, clearly labeled, heavy-duty plastic bag or a designated solid waste container. Do not mix with regular laboratory trash.
Seal and Label: Once the bag or container is full, seal it securely. Label it clearly as "Hazardous Waste" with the chemical name.
Store: Store the sealed container alongside the liquid hazardous waste pending pickup by EHS.
Empty Containers
Do Not Rinse: Due to the acute toxicity (P-list) of related aldehydes, the original container of 3-Ethoxy-2-methylacrolein, even when "empty," must be managed as hazardous waste.[2] Rinsing the container would generate additional hazardous liquid waste.[3]
Procedure: Securely cap the original, empty container. Deface the original manufacturer's label to avoid confusion.
Label and Dispose: Affix a hazardous waste label and manage the container as part of your solid hazardous waste stream for EHS pickup.
Spill and Decontamination Procedures
Accidental spills must be treated as a major event.
Evacuate and Alert: In case of a spill, immediately alert all personnel in the vicinity and evacuate the area. If the spill is large or there is a risk of fire, activate the nearest fire alarm.[4]
Report: Immediately report the spill to your institution's EHS department and your principal investigator. Do not attempt to clean a significant spill unless you are specifically trained and equipped to do so.
Minor Spill Cleanup (for trained personnel only):
Ensure the fume hood is operational and you are wearing the full, appropriate PPE.
Contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent.
Carefully collect the absorbent material using non-sparking tools.[8]
Place all contaminated materials into a designated hazardous waste container.
Decontamination:
Decontaminate non-disposable equipment and surfaces by washing with soap and water.
All rinse water and cleaning materials must be collected as hazardous liquid and solid waste, respectively.[2][3]
Final Disposal Pathway
All collected waste streams—liquid, solid, and empty containers—must be transferred to your institution's designated EHS personnel for final disposal.[2][4] EHS will consolidate the waste and ensure it is transported to a licensed hazardous waste disposal facility that can handle flammable and toxic materials, likely via high-temperature incineration.[11] Complete all required waste pickup forms accurately and maintain records as per your institutional and local regulations.
References
Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. Drexel University. [Link]
Acrolein Standard Operating Procedure. Purdue University Environmental Health and Public Safety. [Link]
Standard Operating Procedure - Acrolein. Yale Environmental Health & Safety. [Link]
STANDARD OPERATING PROCEDURE Acrolein. University of Alabama at Birmingham Environmental Health and Safety. [Link]
Safety Data Sheet - NewV XE MGA Paper CRSmax Black 7899. hubergroup. [Link]